Product packaging for (+)-gamma-Cadinene(Cat. No.:CAS No. 483-74-9)

(+)-gamma-Cadinene

Cat. No.: B1234242
CAS No.: 483-74-9
M. Wt: 204.35 g/mol
InChI Key: WRHGORWNJGOVQY-KKUMJFAQSA-N
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Description

(+)-gamma-cadinene is a member of the cadinene family of sesquiterpenes in which the isopropyl group is cis to the hydrogen at the adjacent bridgehead carbon (the 1S,4aR,8aR enantiomer). It is a cadinene and a member of octahydronaphthalenes. It is an enantiomer of a (-)-gamma-cadinene.
Gamma-Cadinene, also known as D-g-cadinene or epi-muurolene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Gamma-Cadinene is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Cadinene has been primarily detected in saliva. Within the cell, Gamma-cadinene is primarily located in the membrane (predicted from logP) and cytoplasm. Gamma-Cadinene is a wood tasting compound that can be found in a number of food items such as allspice, lemon balm, pepper (spice), and hyssop. This makes Gamma-cadinene a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1234242 (+)-gamma-Cadinene CAS No. 483-74-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

483-74-9

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,4aR,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14-,15-/m0/s1

InChI Key

WRHGORWNJGOVQY-KKUMJFAQSA-N

SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)C

Isomeric SMILES

CC1=C[C@@H]2[C@@H](CC1)C(=C)CC[C@H]2C(C)C

Canonical SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)C

Other CAS No.

483-74-9

physical_description

Liquid

Synonyms

gamma-cadinene
gamma-cadinene, (+)-gamma(1)-isomer
gamma-cadinene, (+)-isomer
gamma-cadinene, (-)-isome

Origin of Product

United States

Foundational & Exploratory

The Isolation and Discovery of (+)-gamma-Cadinene from Fungal Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-gamma-Cadinene, a sesquiterpene with notable biological activities, has emerged as a compound of interest for pharmaceutical research and development. While traditionally sourced from plants, fungi represent a promising and sustainable alternative for its production. This technical guide provides an in-depth overview of the isolation and discovery of this compound from fungal sources. It details the experimental protocols for fungal culture, extraction, purification, and characterization of the compound. Quantitative data from relevant studies are summarized, and key experimental workflows and the biosynthetic pathway are visualized to facilitate a comprehensive understanding of the process. This document serves as a valuable resource for researchers seeking to explore fungi as a viable platform for the production of this compound and other bioactive sesquiterpenes.

Introduction

Sesquiterpenes are a class of C15 isoprenoid compounds known for their diverse chemical structures and significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound is a bicyclic sesquiterpene belonging to the cadinene family.[3] While historically isolated from various plant species, recent research has identified fungi, particularly from the Basidiomycota and Ascomycota phyla, as producers of this valuable compound.[4][5] The discovery of fungal sources for this compound opens up new avenues for its sustainable production through fermentation, offering advantages over plant extraction which can be subject to geographical and seasonal variability.

This guide focuses on the technical aspects of isolating and identifying this compound from fungal cultures. It is designed to provide researchers and drug development professionals with a comprehensive understanding of the methodologies involved, from the initial fungal culture to the final characterization of the purified compound.

Fungal Sources of this compound

Several fungal species have been identified as producers of γ-cadinene or possess the γ-cadinene synthase enzymes responsible for its biosynthesis.

Table 1: Fungal Species Producing γ-Cadinene

PhylumSpeciesKey Findings
BasidiomycotaGanoderma lucidumPresence of highly selective γ-cadinene synthases (γ-CSs) identified.[4][6][7]
BasidiomycotaGanoderma sinensisIdentification of three highly selective γ-cadinene synthases.[4][6][7]
BasidiomycotaOmphalotus oleariusOmp5a/b enzymes identified for γ-cadinene synthesis.[5]
BasidiomycotaHypholoma fasciculareCpSTS18 identified as a γ-cadinene synthase.[5]
AscomycotaAspergillus terreusReported as a metabolite source for γ-cadinene.[3][8]

Experimental Protocols

This section outlines a general workflow for the isolation and identification of this compound from fungal sources, based on established methodologies for sesquiterpene extraction from fungi.

Fungal Culture and Mycelium Production

The initial step involves the cultivation of the selected fungal strain to generate sufficient biomass for extraction.

  • Medium: Potato Dextrose Agar (PDA) for initial culture and Potato Dextrose Broth (PDB) for liquid fermentation are commonly used.

  • Inoculation: A small piece of the fungal culture from the PDA plate is used to inoculate the liquid PDB medium.

  • Incubation: The liquid culture is incubated at a controlled temperature (typically 25-28°C) with shaking (around 150 rpm) for a period of 7 to 28 days to allow for substantial mycelial growth.[4]

  • Harvesting: The mycelium is separated from the culture broth by filtration. The mycelium is then washed with distilled water to remove any remaining medium components and can be freeze-dried for long-term storage or used directly for extraction.

Extraction of this compound

The following protocol describes a solvent-based extraction method to isolate sesquiterpenes from the fungal mycelium.

  • Grinding: The harvested and dried mycelium is ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered mycelium is extracted with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for extracting sesquiterpenes. The extraction can be performed by maceration at room temperature with constant stirring for 24-48 hours. This process is typically repeated three times to ensure complete extraction.

  • Filtration and Concentration: The solvent extracts are filtered to remove the mycelial debris. The combined filtrates are then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract contains a mixture of compounds, and therefore, chromatographic techniques are employed for the purification of this compound.

  • Column Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system is used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC): TLC is used to identify the fractions containing the compound of interest. The TLC plates are developed in a suitable solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v) and visualized under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid). Fractions with a spot corresponding to the Rf value of a γ-cadinene standard are pooled.

  • High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, the pooled fractions from column chromatography can be subjected to preparative HPLC using a suitable column (e.g., C18) and a mobile phase such as a mixture of methanol (B129727) and water.

Characterization of this compound

The purified compound is characterized using spectroscopic techniques to confirm its identity and structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the isolated compound and to obtain its mass spectrum. The fragmentation pattern in the mass spectrum is compared with a reference spectrum of γ-cadinene.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the compound. The chemical shifts and coupling constants are compared with the reported data for this compound.[3][9]

Data Presentation

While precise yields of this compound from fungal sources are not always extensively reported in the literature, some studies provide relative quantitative data.

Table 2: Relative Yield of γ-Cadinene from Heterologous Expression of Fungal Synthases

γ-Cadinene Synthase (Source Organism)Relative Yield (%)
STC9 (Macrolepiota albuminosa)100
Suifus1_441513 (Suillus fuscotomentosus)608
Dicsq1_63165 (Dictyopanus sp.)~16.4

Note: The yield of STC9 was set to 100% for comparison.[4]

Table 3: Spectroscopic Data for γ-Cadinene

TechniqueKey Data PointsReference
Mass Spectrometry (EI-MS) m/z (relative intensity): 204 (M+), 161, 133, 119, 105, 93, 91, 79, 67, 55, 41[3]
¹³C NMR (CDCl₃, δ in ppm) 148.8, 134.3, 120.9, 108.6, 49.8, 41.9, 41.4, 35.8, 32.1, 30.8, 27.2, 21.6, 21.3, 20.8, 15.6[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Fungal Culture & Mycelium Production cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Culture Fungal Culture (e.g., Ganoderma lucidum) Incubation Liquid Fermentation (PDB, 25-28°C) Culture->Incubation Harvesting Mycelium Harvesting (Filtration) Incubation->Harvesting Grinding Mycelium Grinding Harvesting->Grinding SolventExtraction Solvent Extraction (Ethyl Acetate) Grinding->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration ColumnChromatography Column Chromatography (Silica Gel) Concentration->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC HPLC Preparative HPLC TLC->HPLC GCMS GC-MS Analysis HPLC->GCMS NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR

Caption: Experimental workflow for the isolation and characterization of this compound.

Biosynthetic Pathway of Sesquiterpenes

sesquiterpene_biosynthesis cluster_mevalonate Mevalonate (B85504) Pathway cluster_sesquiterpene Sesquiterpene Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP gammaCadinene This compound FPP->gammaCadinene γ-Cadinene Synthase

Caption: Biosynthesis of this compound via the mevalonate pathway in fungi.

Conclusion

Fungi represent a rich and largely untapped resource for the discovery and production of bioactive sesquiterpenes, including this compound. The methodologies outlined in this guide provide a solid foundation for researchers to isolate and characterize this compound from fungal sources. While the direct extraction from native fungal strains is a viable approach, the identification and heterologous expression of γ-cadinene synthases in microbial hosts like E. coli or Saccharomyces cerevisiae offer a promising strategy for scalable and controlled production.[4] Further research into optimizing fermentation conditions and downstream processing will be crucial for the commercial viability of fungal-derived this compound. The continued exploration of fungal biodiversity is likely to uncover novel sesquiterpenes with significant potential for drug development.

References

An In-Depth Technical Guide on the Chemical Structure and Stereochemistry of (+)-gamma-Cadinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-gamma-Cadinene, a naturally occurring bicyclic sesquiterpene, is a significant constituent of the essential oils of various plants. Its distinct chemical architecture, characterized by a cadinane (B1243036) skeleton and specific stereochemistry, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of this compound. It details its structural features, stereochemical assignment, and the experimental methodologies employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by consolidating key data and outlining a logical workflow for its structural elucidation.

Chemical Structure

This compound is a member of the cadinane class of sesquiterpenes, which are characterized by a decahydronaphthalene (B1670005) bicyclic core.[1] Its molecular formula is C₁₅H₂₄, with a molecular weight of 204.35 g/mol .[2][3] The structure features a six-membered ring fused to another six-membered ring, with an isopropyl group and a methyl group attached to the ring system, and two double bonds. One of the double bonds is endocyclic, while the other is an exocyclic methylene (B1212753) group.

The systematic IUPAC name for this compound is (1S,4aR,8aR)-7-methyl-4-methylidene-1-(propan-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene.[2] This name precisely describes the connectivity and stereochemistry of the molecule.

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name (1S,4aR,8aR)-7-methyl-4-methylidene-1-(propan-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene[2]
Molecular Formula C₁₅H₂₄[2][3]
Molecular Weight 204.35 g/mol [2][3]
CAS Number 39029-41-9[2]

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity and is defined by the spatial arrangement of its atoms. The molecule possesses three chiral centers, leading to several possible stereoisomers. The "(+)" prefix in its name indicates that it is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction.[4] The specific stereochemical configuration of these chiral centers is designated as 1S, 4aR, and 8aR.[2]

The relative stereochemistry of the isopropyl group at C1 and the hydrogen atom at the bridgehead carbon C8a is cis. This arrangement is a defining feature of the cadinene skeleton.

Experimental Data

The structural elucidation and stereochemical assignment of this compound rely on a combination of spectroscopic techniques.

Optical Rotation
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the carbon framework and the connectivity of protons and carbons.

While a complete, assigned NMR dataset for this compound is not available in the provided search results, data for the closely related δ-cadinene can be used as a reference for the expected chemical shift ranges.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Cadinene-Type Sesquiterpenes
Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methyl (isopropyl) 0.7 - 1.0 (d)15 - 22
Methyl (vinyl) 1.6 - 1.8 (s)20 - 25
Methylene (ring) 1.2 - 2.5 (m)25 - 40
Methine (ring) 1.5 - 2.8 (m)40 - 55
Methine (isopropyl) 1.8 - 2.5 (m)25 - 35
Olefinic (endocyclic) 5.3 - 5.6 (br s)120 - 140
Olefinic (exocyclic) 4.5 - 4.8 (s)105 - 115 (CH₂) / 145 - 155 (C)

Note: These are approximate ranges and can vary depending on the specific isomer and solvent used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify volatile compounds in a mixture. The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum are characteristic of a particular compound. The mass spectrum of gamma-cadinene typically shows a molecular ion peak (M⁺) at m/z 204, corresponding to its molecular weight.

Experimental Protocols

The following sections outline the general experimental methodologies for the isolation and structural elucidation of this compound.

Isolation from Natural Sources
  • Extraction: The essential oil containing this compound is typically extracted from plant material (e.g., leaves, wood) via steam distillation or hydrodistillation.

  • Fractionation: The crude essential oil is then subjected to column chromatography on silica (B1680970) gel. A non-polar solvent system, such as n-hexane, is used as the mobile phase to separate the hydrocarbon fraction containing the cadinenes.

  • Purification: Further purification is achieved by techniques like preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Structural Elucidation Workflow

The structural elucidation of a natural product like this compound follows a logical progression of analytical techniques.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation A Plant Material B Essential Oil Extraction (Steam Distillation) A->B C Column Chromatography (Silica Gel) B->C D Pure this compound C->D E Mass Spectrometry (MS) Determine Molecular Formula D->E H Optical Rotation Determine Enantiomer D->H F 1D NMR (1H, 13C) Identify Functional Groups E->F G 2D NMR (COSY, HSQC, HMBC) Establish Connectivity F->G I Proposed Structure G->I H->I J Comparison with Literature Data I->J K Final Structure of This compound J->K

A logical workflow for the isolation and structural elucidation of this compound.
NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. Key parameters include a spectral width of 0-220 ppm and a larger number of scans due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the connectivity across quaternary carbons.

  • Data Analysis: Integrate the ¹H NMR signals to determine the number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to piece together the molecular structure.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent like hexane (B92381) or dichloromethane.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., HP-5MS).

    • Injector: Set the injector temperature to around 250 °C.

    • Oven Program: Employ a temperature gradient, for example, starting at 60 °C and ramping up to 240 °C at a rate of 3 °C/min.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Detection:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of, for example, 40-350 amu.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum by comparing the fragmentation pattern with spectral libraries and the expected molecular weight.

Conclusion

The chemical structure and stereochemistry of this compound have been unequivocally established through a combination of spectroscopic techniques. Its bicyclic cadinane framework, the specific placement of its functional groups, and its defined absolute configuration of (1S,4aR,8aR) are key to its identity. The detailed experimental protocols and the logical workflow presented in this guide provide a solid foundation for researchers working on the isolation, characterization, and potential applications of this and related sesquiterpenes. A thorough understanding of its structural and stereochemical properties is paramount for any investigation into its biological activities and potential for drug development.

References

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-γ-Cadinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-γ-Cadinene is a naturally occurring sesquiterpene, a class of C15 isoprenoids, belonging to the cadinane (B1243036) subgroup. It is an enantiomer of (-)-γ-cadinene and is found as a constituent of essential oils from various plant species. This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-γ-cadinene, alongside detailed experimental protocols for its isolation and characterization. Furthermore, it explores its known biological activities and the associated signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The physical and chemical properties of (+)-γ-Cadinene are summarized in the tables below. It is important to note that while some data is specific to the (+)-enantiomer, other reported values are for "gamma-cadinene" without specifying the stereoisomer, or for the (-)-enantiomer. Due to the enantiomeric relationship, the physical properties such as boiling point and density are expected to be identical for both (+) and (-) forms. The key distinguishing feature is the specific optical rotation, which will be equal in magnitude but opposite in sign.

General and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₅H₂₄[1]
Molecular Weight 204.35 g/mol [1]
IUPAC Name (1S,4aR,8aR)-7-methyl-4-methylidene-1-(propan-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene[1]
CAS Number 39029-41-9[1]
Synonyms D-γ-Cadinene, epi-Muurolene[1]
Chemical Class Sesquiterpene (Cadinane)[1]
Physical Properties
PropertyValueNotesSource(s)
Appearance Colorless to pale yellow liquidReported for (-)-γ-Cadinene[2]
Boiling Point 271-276 °CAt 760 mmHg, for (-)-γ-Cadinene[3]
Density 0.89 g/cm³ / 0.917–0.923 g/cm³At 25°C, reported for (-)-γ-Cadinene[4]
Refractive Index Not available
Optical Rotation ([α]D) Data not readily available for the pure (+)-enantiomer.Enantiomers rotate plane-polarized light in equal and opposite directions. In a study of Ageratina dendroides essential oil, (+)- and (-)-γ-cadinene were found as a near-racemic mixture.
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether.General property for sesquiterpenes.[2]

Experimental Protocols

Isolation of (+)-γ-Cadinene from Plant Material (Representative Protocol)

This protocol outlines a general procedure for the extraction and isolation of sesquiterpenes, which can be adapted for (+)-γ-Cadinene from a suitable plant source.

3.1.1. Extraction

  • Materials:

    • Dried and powdered plant material (e.g., leaves, stems, or roots)

    • Solvent (e.g., n-hexane, ethanol, or dichloromethane)

    • Soxhlet apparatus or maceration setup

    • Rotary evaporator

  • Procedure (Soxhlet Extraction):

    • A known quantity of the dried plant material is placed in a cellulose (B213188) thimble.

    • The thimble is placed into the Soxhlet extractor.

    • The extraction solvent is added to the round-bottom flask.

    • The apparatus is assembled and heated. The solvent vaporizes, condenses, and drips onto the plant material, extracting the desired compounds.

    • The extraction is carried out for several hours until the solvent in the extractor is clear.

    • The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

3.1.2. Fractionation and Purification

  • Materials:

    • Silica (B1680970) gel for column chromatography

    • A series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate)

    • Thin Layer Chromatography (TLC) plates

    • Preparative High-Performance Liquid Chromatography (HPLC) system (optional)

  • Procedure:

    • The crude extract is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Fractions are collected and monitored by TLC to identify those containing compounds with the expected Rf value for γ-cadinene.

    • Fractions containing the target compound are combined and the solvent is evaporated.

    • For higher purity, the enriched fraction can be further purified by preparative HPLC.

Characterization of (+)-γ-Cadinene

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To determine the purity of the isolated compound and to obtain its mass spectrum for identification.

  • Methodology:

    • A small amount of the purified sample is dissolved in a suitable volatile solvent (e.g., hexane).

    • The sample is injected into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • The oven temperature is programmed to ramp up to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

    • The separated components are then ionized (typically by electron impact, EI) and the resulting fragments are analyzed by the mass spectrometer.

    • The retention time and the mass spectrum of the peak corresponding to (+)-γ-Cadinene are compared with those of a standard or with data from spectral libraries (e.g., NIST). The mass spectrum of γ-cadinene typically shows a molecular ion peak at m/z 204 and characteristic fragmentation patterns.[1]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the chemical structure and stereochemistry of the molecule.

  • Methodology:

    • A few milligrams of the pure sample are dissolved in a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR and ¹³C NMR spectra are acquired.

    • Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of protons and carbons.

    • The stereochemistry can be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which provide information about the spatial proximity of protons. The chemical shifts and coupling constants are compared with literature data for confirmation.

Biological Activities and Signaling Pathways

(+)-γ-Cadinene, along with other sesquiterpenes, has been reported to exhibit a range of biological activities. The primary activities of interest are its antioxidant and antimicrobial properties.

Antioxidant Activity and the Nrf2/HO-1 Signaling Pathway

Many sesquiterpenes exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Diagram of the Nrf2-Mediated Antioxidant Response

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cadinene (+)-γ-Cadinene Keap1_Nrf2 Keap1-Nrf2 Complex Cadinene->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Upregulates expression Other_AOE Other Antioxidant Enzymes ARE->Other_AOE Upregulates expression HO1->ROS Neutralizes Other_AOE->ROS Neutralize

Caption: Nrf2-Mediated Antioxidant Signaling Pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like (+)-γ-cadinene, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative damage.

Antimicrobial Activity

The antimicrobial mechanism of sesquiterpenes is often attributed to their ability to disrupt the integrity of microbial cell membranes and interfere with essential cellular processes.

Workflow of Proposed Antimicrobial Mechanisms

Antimicrobial_Workflow cluster_cell Microbial Cell Cadinene (+)-γ-Cadinene Membrane Cell Membrane Cadinene->Membrane Interacts with Protein_Synth Protein Synthesis Cadinene->Protein_Synth Targets Metabolism Metabolic Pathways Cadinene->Metabolism Targets Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition_P Inhibition of Protein Synthesis Protein_Synth->Inhibition_P Inhibition_M Inhibition of Metabolism Metabolism->Inhibition_M Cell_Death Cell Death Disruption->Cell_Death Inhibition_P->Cell_Death Inhibition_M->Cell_Death

Caption: Proposed Antimicrobial Mechanisms of Action.

The lipophilic nature of (+)-γ-cadinene allows it to partition into the lipid bilayer of bacterial and fungal cell membranes. This can lead to a loss of membrane integrity, increased permeability, and leakage of intracellular components. Additionally, there is evidence to suggest that sesquiterpenes can inhibit essential cellular processes such as protein synthesis and metabolic pathways, ultimately leading to microbial cell death.

Conclusion

(+)-γ-Cadinene is a chiral sesquiterpene with interesting biological activities. This guide has provided a detailed summary of its physical and chemical properties, along with practical protocols for its isolation and characterization. The elucidation of its role in modulating the Nrf2 signaling pathway provides a basis for further investigation into its potential as an antioxidant agent. While the precise mechanisms of its antimicrobial action require further study, the disruption of cell membrane integrity remains a key proposed mechanism. The information compiled herein serves as a valuable resource for scientists engaged in the exploration and development of novel therapeutic agents from natural sources. Further research is warranted to fully characterize the specific optical rotation of the pure (+)-enantiomer and to explore its full therapeutic potential.

References

A Comprehensive Review of (+)-Gamma-Cadinene Research: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Gamma-Cadinene, a member of the cadinane (B1243036) class of bicyclic sesquiterpenes, has garnered interest in the scientific community for its potential therapeutic applications. As a naturally occurring volatile compound found in a variety of plants, it contributes to their characteristic aromas and defense mechanisms. This technical guide provides a comprehensive literature review of the research surrounding this compound, with a focus on its synthesis, biological activities, and underlying mechanisms of action. While research specifically isolating the effects of the this compound enantiomer is still emerging, this review consolidates the existing knowledge on gamma-cadinene and its closely related isomers to provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Synthesis of this compound

The stereoselective synthesis of this compound presents a significant challenge due to the presence of multiple chiral centers. While the total synthesis of the racemic mixture of γ2-cadinene has been reported, detailed protocols for the specific enantioselective synthesis of this compound are not extensively documented in publicly available literature.[1]

Enzymatic Synthesis:

The biosynthesis of cadinane sesquiterpenes in plants and microorganisms offers a potential route for the production of this compound. This process is catalyzed by a class of enzymes known as sesquiterpene synthases.[2] Specifically, (+)-delta-cadinene synthase has been identified and characterized, which catalyzes the cyclization of farnesyl diphosphate (B83284) to form (+)-delta-cadinene. While not directly producing this compound, this highlights the enzymatic machinery available in nature for the synthesis of the cadinane skeleton. Further research into related synthases may uncover a direct enzymatic route to this compound.

Below is a generalized workflow for the enzymatic synthesis of cadinane sesquiterpenes.

FPP Farnesyl Diphosphate (FPP) Enzyme (+)-Sesquiterpene Synthase FPP->Enzyme Substrate Binding Carbocation Carbocation Intermediate Enzyme->Carbocation Catalysis Cyclization Cyclization & Rearrangement Carbocation->Cyclization Cadinene (+)-Cadinene Sesquiterpenes (e.g., this compound) Cyclization->Cadinene Product Release

Caption: Generalized workflow for the enzymatic synthesis of (+)-cadinene sesquiterpenes.

Biological Activities of Cadinane Sesquiterpenes

While specific quantitative data for this compound is limited, studies on closely related isomers and essential oils rich in cadinane sesquiterpenes indicate a broad spectrum of biological activities.

Antimicrobial Activity

Various studies have demonstrated the antimicrobial properties of essential oils containing gamma-cadinene and its isomers against a range of pathogenic bacteria and fungi.[3] The lipophilic nature of these sesquiterpenes is believed to facilitate their interaction with and disruption of microbial cell membranes, leading to cell death.[4]

Table 1: Antimicrobial Activity of Cadinane Sesquiterpenes

Compound/Essential OilMicroorganismActivity MetricValueReference
Essential oil containing γ-cadineneEscherichia coliMIC3-6 μL/mL[3]
Essential oil containing γ-cadineneStaphylococcus aureusMIC3-6 μL/mL[3]
Essential oil containing δ-cadineneListeria monocytogenesMIC5 μL/mL[3]
Essential oil containing δ-cadineneStreptococcus pneumoniaeMICNot Specified[5]
Cedarwood essential oil (rich in δ-cadinene)Micrococcus luteusMIC7.46 µL/mL[5]
Cedarwood essential oil (rich in δ-cadinene)Candida kruseiMIC9.46 µL/mL[5]

Note: MIC (Minimum Inhibitory Concentration) values are from studies on essential oils and may not represent the activity of the pure compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is commonly used to determine the MIC of a compound against a specific microorganism.[4]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound, dissolved in a suitable solvent like DMSO, is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Gamma-cadinene and related sesquiterpenes have been reported to possess anti-inflammatory properties.[3][6] The proposed mechanism of action involves the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade.[7][8]

Proposed Anti-inflammatory Signaling Pathway:

Inflammatory stimuli can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines, chemokines, and other inflammatory mediators.[9] Natural compounds like sesquiterpenes may inhibit this pathway at various points, such as by preventing the degradation of IκBα or by inhibiting the nuclear translocation of NF-κB.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Cadinene This compound Cadinene->IKK Inhibition Cadinene->NFkB_n Inhibition of Translocation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Proposed mechanism of anti-inflammatory action via the NF-κB pathway.

Anticancer Activity

The anticancer potential of cadinane sesquiterpenes has been investigated, with studies on δ-cadinene showing promising results against ovarian and breast cancer cell lines.[10][11] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.

Table 2: Anticancer Activity of δ-Cadinene

CompoundCell LineActivity MetricValueReference
δ-CadineneOVCAR-3 (Ovarian)IC50Not Specified[11]
δ-CadineneMDA-MB-231 (Breast)IC50Not Specified[10]

Note: Specific IC50 values for this compound are not yet available in the reviewed literature.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye.

  • Solubilization: The bound dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Proposed Apoptotic Signaling Pathway:

δ-Cadinene has been shown to induce apoptosis in ovarian cancer cells through a caspase-dependent pathway.[12] This involves the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3), leading to the cleavage of cellular substrates and ultimately, cell death.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Cadinene This compound Caspase8 Pro-caspase-8 Cadinene->Caspase8 Activation Mitochondrion Mitochondrion Cadinene->Mitochondrion Induction of Mitochondrial Stress aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Caspase3 Pro-caspase-3 aCaspase8->Caspase3 Activation CytoC Cytochrome c Mitochondrion->CytoC Release Caspase9 Pro-caspase-9 CytoC->Caspase9 Activation aCaspase9 Active Caspase-9 Caspase9->aCaspase9 aCaspase9->Caspase3 Activation aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Apoptosis Apoptosis aCaspase3->Apoptosis Execution

Caption: Proposed caspase-dependent apoptotic pathway induced by cadinane sesquiterpenes.

Conclusion and Future Directions

The available literature suggests that this compound and its related cadinane sesquiterpenes are promising natural products with a range of biological activities that warrant further investigation for therapeutic applications. However, a significant portion of the current research has been conducted on essential oils or other isomers, highlighting a critical need for studies focused specifically on the purified this compound enantiomer.

Future research should prioritize the following:

  • Development of stereoselective synthetic routes to obtain enantiomerically pure this compound for biological testing.

  • Quantitative evaluation of the biological activities of pure this compound to establish accurate IC50 and MIC values.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • Comparative studies of the biological activities of this compound and its (-) enantiomer to understand the role of stereochemistry in its therapeutic effects.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel, nature-derived drugs for a variety of diseases.

References

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Ecological Role of (+)-gamma-Cadinene in Plant Defense

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of threats, including herbivores and pathogenic microorganisms. A significant component of this chemical weaponry consists of secondary metabolites, a diverse group of organic compounds not directly involved in the normal growth, development, or reproduction of the organism. Among these, terpenes, and specifically sesquiterpenes (C15H24), play a crucial role.[1][2] This technical guide focuses on the ecological significance of this compound, a bicyclic sesquiterpene found in various plant species. It serves as a critical component in both constitutive and inducible defense systems, exhibiting significant anti-herbivore and antimicrobial properties.[3] This document provides a comprehensive overview of its biosynthesis, defensive functions, the signaling pathways governing its production, and detailed experimental protocols for its study.

Biosynthesis of this compound

The biosynthesis of all sesquiterpenes, including this compound, originates from the precursor farnesyl diphosphate (B83284) (FPP, C15), which is primarily synthesized through the cytosolic mevalonate (B85504) (MVA) pathway.[4] The key step in the formation of the specific cadinene skeleton is the cyclization of FPP. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPS) or cyclases. Specifically, the enzyme (+)-δ-cadinene synthase has been identified in cotton (Gossypium hirsutum) as catalyzing the first committed step in the biosynthesis of cadinane-type sesquiterpenes.[3][5] This enzyme facilitates the complex intramolecular cyclization of the linear FPP molecule to form the bicyclic cadinene structure. While the direct synthase for the (+)-gamma isomer is a subject of ongoing research in many species, the general pathway provides a clear framework for its formation.

G cluster_0 Mevalonate (MVA) Pathway (Cytosol) cluster_1 Sesquiterpene Synthesis acetyl_coa Acetyl-CoA fpp Farnesyl Diphosphate (FPP) acetyl_coa->fpp Multiple Steps synthase This compound Synthase (TPS) fpp->synthase Substrate gamma_cadinene This compound synthase->gamma_cadinene Catalyzes Cyclization

Figure 1: Biosynthesis pathway of this compound from FPP.

Ecological Functions and Efficacy

This compound plays a significant role in defending plants against both biotic and abiotic stresses. Its biosynthesis is often induced or significantly upregulated in response to environmental challenges.[3]

Antimicrobial Activity

Gamma-Cadinene exhibits broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[3] Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[3] The lipophilic nature of sesquiterpenes is believed to facilitate their interaction with and disruption of microbial cell membranes, leading to cell death.[6] Furthermore, synergistic effects have been observed when γ-cadinene is combined with monoterpenes, enhancing its antimicrobial action by increasing cell wall penetration.[3]

Table 1: Quantitative Antimicrobial Activity of Cadinenes

Compound/SourceTarget OrganismMethodActivity Metric (MIC)Reference
γ-Cadinene (from Artemisia giraldii essential oil)Escherichia coliBroth Microdilution3-6 µL/mL[3]
γ-Cadinene (from Artemisia giraldii essential oil)Staphylococcus aureusBroth Microdilution3-6 µL/mL[3]
δ-Cadinene (from Schinus molle fruit)Streptococcus pneumoniaeBroth Microdilution31.25 µg/mL[6]
Essential Oil (16.5% δ-cadinene, 7.5% γ-cadinene)Various pathogenic bacteria & fungiNot SpecifiedExhibited antibacterial & antifungal activities[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Anti-herbivore Defense

Cadinene sesquiterpenes function as potent defensive chemicals against insect herbivory.[3] Research on the invasive plant Eupatorium adenophorum identified six cadinene sesquiterpenes that showed strong antifeedant activity against the generalist insect Spodoptera exigua (beet armyworm).[8] This deterrent effect reduces the amount of damage herbivores inflict, thereby protecting the plant.[9] The defensive action can be attributed to direct toxicity or to acting as a feeding deterrent, reducing the food intake rate of the insect.[9]

Table 2: Quantitative Anti-herbivore and Stress-Response Data for Cadinenes

Plant SpeciesStressor/HerbivoreCompound/Gene MeasuredResultReference
Eupatorium adenophorumSpodoptera exiguaSix cadinene sesquiterpenesPotent antifeedant activity observed[8]
Ocimum basilicum (Basil)Cold Stress (4°C for 48h)γ-cadinene synthase (CDS) expression25.5-fold increase in expression[3]
Gossypium hirsutum (Cotton)Bacterial blight / Verticillium wilt(+)-δ-cadinene synthase (CDNS)Gene expression induced by infection[3]

Induction and Signaling Pathways

The production of this compound is tightly regulated and often induced by external stimuli, implicating complex signaling networks. Plant defense signaling is primarily mediated by hormones such as salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).[10][11] Typically, attack by biotrophic pathogens and piercing-sucking insects activates the SA pathway, while necrotrophic pathogens and chewing herbivores activate the JA/ET pathways.[10] These signaling cascades involve secondary messengers like reactive oxygen species (ROS) and calcium ions, and activate downstream components like mitogen-activated protein kinase (MAPK) cascades.[10][11] These pathways ultimately lead to the activation of transcription factors (e.g., WRKY, bHLH) that bind to the promoters of defense-related genes, such as terpene synthases, initiating the synthesis of defensive compounds like this compound.[12]

G herbivore Herbivore Attack (e.g., Spodoptera exigua) signaling Plant Signaling Cascades (JA, SA, ROS, MAPK) herbivore->signaling pathogen Pathogen Infection (e.g., Bacteria, Fungi) pathogen->signaling abiotic Abiotic Stress (e.g., Cold) abiotic->signaling tf_activation Activation of Transcription Factors signaling->tf_activation gene This compound Synthase Gene Expression tf_activation->gene enzyme This compound Synthase gene->enzyme product This compound Production enzyme->product defense Ecological Defense Response product->defense deterrence Herbivore Deterrence defense->deterrence antimicrobial Antimicrobial Action defense->antimicrobial

Figure 2: Induced defense signaling leading to (+)-γ-Cadinene production.

Experimental Protocols

The following section details standardized methodologies for the extraction, quantification, and bioactivity assessment of this compound.

Protocol 1: Extraction and Quantification from Plant Material

This protocol describes a general procedure for extracting and quantifying this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

  • 1. Plant Material Preparation:

    • Harvest fresh plant tissue (e.g., leaves, stems).

    • Flash-freeze the tissue in liquid nitrogen and lyophilize (freeze-dry) to a constant weight.

    • Grind the dried tissue into a fine powder using a mortar and pestle or a mill.

  • 2. Extraction: [13]

    • Weigh approximately 10 g of the powdered plant material into a flask.

    • Add 100 mL of 100% methanol (B129727) (or hexane (B92381) for non-polar extraction).

    • Shake the mixture for 1 hour at room temperature.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

    • Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid debris.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • 3. Quantification (GC-MS): [14][15]

    • Sample Preparation: Dissolve a known mass of the crude extract in a suitable solvent (e.g., hexane). Add a known concentration of an internal standard (e.g., epi-eudesmol, if not naturally present in the sample) to correct for variations.[14]

    • Instrumentation: A GC system coupled with a mass spectrometer (GC-MS).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 3°C/min to 240°C. Hold at 240°C for 5 min.[14]

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • MS Parameters: Electron impact (EI) ionization at 70 eV. Scan range m/z 40-500.

    • Analysis: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using a calibration curve generated from the standard and normalized to the internal standard.[14]

Protocol 2: Antimicrobial Broth Microdilution Assay (MIC Determination)

This protocol is adapted from established methods for testing the antimicrobial activity of natural products.[6]

  • 1. Preparation of Test Compound:

    • Due to the lipophilic nature of this compound, prepare a stock solution (e.g., 10 mg/mL) in sterile Dimethyl Sulfoxide (DMSO).[6]

  • 2. Microorganism Preparation:

    • From a fresh culture plate (18-24 hours old), suspend 3-5 isolated colonies of the test bacterium (e.g., S. aureus) in sterile saline solution (0.85% NaCl).[6]

    • Adjust the suspension turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • 3. Assay Procedure:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

    • Add 10 µL of the prepared microbial suspension to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A solvent control (broth + inoculum + DMSO) should also be included.

    • Incubate the plate at 37°C for 18-24 hours.

  • 4. Determination of MIC:

    • The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.

Experimental Workflow Visualization

The process of investigating the defensive role of this compound can be systematically outlined.

G start Hypothesis: This compound has a defensive role extraction 1. Extraction & Isolation of this compound from Plant Source start->extraction molecular 3. Molecular Analysis start->molecular bioassays 2. Bioactivity Assays extraction->bioassays herbivore_assay Anti-herbivore Bioassay (e.g., Choice/No-Choice Test) bioassays->herbivore_assay antimicrobial_assay Antimicrobial Bioassay (e.g., MIC Determination) bioassays->antimicrobial_assay data 4. Data Analysis & Interpretation herbivore_assay->data antimicrobial_assay->data gene_expression Gene Expression Analysis (qRT-PCR of Synthase Gene) gene_expression->data conclusion Conclusion on Ecological Role data->conclusion

Figure 3: Workflow for investigating the defensive role of this compound.

Conclusion and Future Directions

This compound is a vital sesquiterpene in the chemical defense repertoire of many plants. Its roles as an effective antimicrobial and anti-herbivore agent are well-supported, and its synthesis is intricately linked to the plant's stress response signaling network. For researchers in drug development, the broad-spectrum antimicrobial activity of this compound presents a promising scaffold for the development of new therapeutic agents. For agricultural scientists, understanding and manipulating the biosynthetic pathway of this compound could lead to the development of crops with enhanced resistance to pests and pathogens.

Future research should focus on:

  • Isomer-Specific Activity: Delineating the specific activity of the (+)-gamma isomer versus other cadinene isomers to understand structure-activity relationships.

  • Mechanism of Action: Elucidating the precise molecular targets of this compound in both microbial pathogens and insect herbivores.

  • Signaling Pathway Elucidation: Identifying the specific transcription factors and regulatory elements that control the expression of this compound synthase genes in response to various stressors.

  • Synergistic Interactions: Investigating how this compound interacts with other plant secondary metabolites to create a more robust and effective defense.

By continuing to explore these avenues, the full potential of this compound as a natural defense compound and a lead for novel applications can be realized.

References

Spectroscopic and Mechanistic Insights into (+)-gamma-Cadinene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpene (+)-gamma-Cadinene, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It also details the experimental protocols for these analytical techniques and explores the potential signaling pathways through which this compound may exert its biological effects.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. The following tables summarize the key NMR and MS data for this bicyclic sesquiterpene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data: The ¹³C NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals 15 distinct carbon signals corresponding to its molecular formula, C₁₅H₂₄. The chemical shifts provide insights into the electronic environment of each carbon atom.

Carbon AtomChemical Shift (δ) in ppm
149.8
224.6
330.5
4150.1
5108.7
642.1
7134.1
827.2
9120.7
1044.0
1126.6
1221.4
1321.2
1420.9
1516.1
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of volatile compounds like this compound. The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its identification.

Ion Typem/z (Mass-to-Charge Ratio)
Molecular Ion [M]⁺204.35
Fragment Ion161
Fragment Ion133
Fragment Ion119
Fragment Ion105
Fragment Ion93
Fragment Ion91
Fragment Ion79
Fragment Ion67
Fragment Ion41

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following outlines typical protocols for the NMR and GC-MS analysis of sesquiterpenes like this compound.

NMR Spectroscopy Protocol

A standard protocol for acquiring NMR spectra of a sesquiterpene sample is as follows:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Sample of This compound Dissolve Dissolve in CDCl3 Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer (e.g., 400-600 MHz) Transfer->Spectrometer Acquire_1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Spectrometer->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Spectrometer->Acquire_2D Process_FID Process FID (Fourier Transform, Phasing, Baseline Correction) Acquire_2D->Process_FID Assign_Signals Assign Signals Process_FID->Assign_Signals Structure_Elucidation Structure Elucidation Assign_Signals->Structure_Elucidation

A typical workflow for NMR analysis.

Instrumentation: A high-field NMR spectrometer (typically 400 MHz or higher) equipped with a suitable probe. Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Data Acquisition:

  • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay to ensure quantitative measurements if required.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon atom. A larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC experiments are employed to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following diagram illustrates a standard workflow for GC-MS analysis.

GCMS_Workflow cluster_sample_prep_gcms Sample Preparation cluster_data_acquisition_gcms Data Acquisition cluster_data_analysis_gcms Data Analysis Sample_GCMS Sample of This compound Dilute Dilute in a volatile solvent (e.g., hexane) Sample_GCMS->Dilute GCMS_System GC-MS System Dilute->GCMS_System Inject Inject Sample GCMS_System->Inject Separate Separation on GC Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Analyze Chromatogram (Retention Time) Detect->Chromatogram Mass_Spectrum Analyze Mass Spectrum (Fragmentation Pattern) Chromatogram->Mass_Spectrum Library_Search Compare with Spectral Libraries Mass_Spectrum->Library_Search Identification Compound Identification Library_Search->Identification

A generalized workflow for GC-MS analysis.

Instrumentation: A gas chromatograph coupled to a mass spectrometer. Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile solvent such as hexane (B92381) or ethyl acetate. GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly used for separating sesquiterpenes.

  • Injector: The injector temperature is typically set to a high value (e.g., 250 °C) to ensure rapid volatilization of the sample.

  • Oven Temperature Program: A temperature gradient is employed to separate the components of the sample based on their boiling points. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C).

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate. MS Conditions:

  • Ionization: Electron ionization (EI) at 70 eV is the standard method for generating fragment ions.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

  • Scan Range: The mass range is typically scanned from a low m/z (e.g., 40) to a value that includes the molecular ion (e.g., 300).

Signaling Pathways

Sesquiterpenes, including this compound, are known to possess a range of biological activities, notably anti-inflammatory and antimicrobial effects. While the precise molecular mechanisms for this compound are still under active investigation, the anti-inflammatory actions of many sesquiterpenes are known to involve the modulation of key signaling pathways that regulate the inflammatory response.

One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The following diagram illustrates a plausible mechanism by which a bioactive compound like this compound could exert its anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasmic_signaling Cytoplasmic Signaling Cascade cluster_nuclear_events Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB (Ubiquitination & Degradation) IkB->IkB_p Leads to NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus IkB_p->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Induces Cadinene This compound Cadinene->IKK Inhibits

Inhibition of the NF-κB signaling pathway.

This proposed mechanism suggests that this compound may interfere with the activation of the IKK complex, a critical upstream kinase in the NF-κB pathway. By preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB, the translocation of NF-κB into the nucleus is blocked. This, in turn, prevents the transcription of pro-inflammatory genes, such as those encoding for cytokines (TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2), thereby mitigating the inflammatory response. Further research is required to validate this specific mechanism for this compound and to explore its potential interactions with other inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

occurrence of (+)-gamma-Cadinene in essential oils

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Occurrence of (+)-gamma-Cadinene in Essential Oils

Introduction

This compound is a bicyclic sesquiterpene hydrocarbon that contributes to the aromatic profile of numerous essential oils. As an isomer within the cadinene group, it is recognized for its characteristic woody and herbaceous scent.[1] Beyond its olfactory properties, this compound and its enantiomer have been investigated for various biological activities, including antimicrobial and anti-inflammatory effects.[2] This technical guide provides a comprehensive overview of the natural occurrence of this compound in various plant-derived essential oils, details the standard methodologies for its extraction and quantification, and illustrates its biosynthetic origin. This document is intended for researchers, scientists, and drug development professionals working with natural products.

Quantitative Occurrence of this compound

The concentration of this compound in essential oils is highly variable, influenced by factors such as plant species, geographical location, harvest time, and the specific extraction method employed. The following table summarizes quantitative data from scientific literature on the presence of gamma-cadinene in several essential oils.

Plant SpeciesPlant Part UsedPercentage of γ-Cadinene (%)
Calendula officinalisFlowers8.9 - 25.4
Piper capenseSeeds15.43
Ageratina dendroidesAerial PartsFound as a near-racemic mixture
Angelica archangelicaSeed0.30
Ayou (unspecified)Wood1.80

Note: The data presented is for γ-cadinene. The specific enantiomeric distribution is not always reported in the literature. In Ageratina dendroides, (+)-γ-cadinene and (-)-γ-cadinene were found in an almost racemic mixture.[3]

Experimental Protocols

The isolation and quantification of this compound from plant materials are typically achieved through an extraction process followed by chromatographic analysis.

Extraction of Essential Oils

a) Steam Distillation

Steam distillation is the most prevalent method for extracting essential oils from aromatic plants.[4][5]

  • Principle: Live steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and essential oil vapor is then condensed, and the immiscible oil is separated from the aqueous phase.[4]

  • Apparatus: A Clevenger-type apparatus is commonly used for laboratory-scale extractions.[4]

  • General Procedure:

    • The plant material (e.g., leaves, flowers, wood) is placed in a distillation flask with water.

    • The water is heated to generate steam, which permeates the plant material, rupturing the oil glands.[4]

    • The volatile this compound, along with other essential oil components, is carried by the steam into a condenser.

    • The condensate is collected in a separator where the oil, being less dense than water, forms a layer on top.

    • The essential oil is collected and may be dried using an anhydrous agent like sodium sulfate (B86663) to remove residual water.[6]

b) Solvent Extraction

This method is an alternative for plant materials that are sensitive to the heat used in steam distillation.[4]

  • Principle: An organic solvent is used to dissolve the aromatic compounds from the plant material. Subsequent evaporation of the solvent yields a concentrated extract.[2]

  • Solvents: Common choices include hexane, ethanol, and petroleum ether.[4]

  • General Procedure:

    • The plant material is macerated in the selected solvent for a predetermined duration.

    • The solvent, now containing the dissolved essential oil, is filtered to remove solid plant debris.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the essential oil.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical technique for identifying and quantifying volatile compounds like this compound in the complex mixture of an essential oil.[4][7]

  • Principle: The essential oil sample is vaporized and injected into a gas chromatograph. The components are separated based on their boiling points and polarity as they pass through a capillary column. The separated components then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for structural elucidation and identification.[4]

  • Typical GC-MS Parameters for this compound Analysis:

    • Chromatograph: An Agilent 7890A or a similar high-resolution gas chromatograph.[4]

    • Column: A non-polar or semi-polar capillary column, such as a DB-5 (5% diphenyl-95% dimethyl silicone) column (30 m x 0.25 mm i.d. x 0.25 µm film), is typically used for sesquiterpene analysis.[6][8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

    • Oven Temperature Program: A programmed temperature gradient is used to separate compounds with a wide range of boiling points. An example program starts at 60°C, ramps to 240°C at 3°C/min, and holds for a few minutes.[8]

    • Injector Temperature: Typically set to 250°C.[8]

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

      • Mass Scan Range: m/z 40-400.[4]

  • Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard. Additionally, its mass spectrum is compared with entries in spectral libraries such as NIST and Wiley.[4]

  • Quantification: The percentage of this compound is often determined by the area normalization method, where the peak area of the compound is expressed as a percentage of the total peak area of all identified components in the chromatogram. For higher accuracy, an internal or external standard calibration can be employed.[4]

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of sesquiterpenes, including this compound, originates from the isoprenoid pathway. The key precursor is Farnesyl pyrophosphate (FPP), which undergoes a complex cyclization reaction catalyzed by a specific terpene synthase.

G cluster_0 Isoprenoid Pathway cluster_1 Sesquiterpene Biosynthesis IPP Isopentenyl Pyrophosphate GPP Geranyl Pyrophosphate IPP->GPP DMAPP Dimethylallyl Pyrophosphate DMAPP->GPP FPP Farnesyl Pyrophosphate GPP->FPP enzyme This compound Synthase FPP->enzyme gamma_cadinene This compound enzyme->gamma_cadinene G plant_material Plant Material Collection (e.g., flowers, leaves) extraction Essential Oil Extraction (e.g., Steam Distillation) plant_material->extraction drying Drying of Essential Oil (e.g., with Na2SO4) extraction->drying gcms_analysis GC-MS Analysis drying->gcms_analysis data_processing Data Processing gcms_analysis->data_processing identification Compound Identification (Retention Time, Mass Spectra) data_processing->identification quantification Quantification (Peak Area Normalization) data_processing->quantification report Final Report identification->report quantification->report

References

Enantiomeric Identification of Gamma-Cadinene in Natural Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the enantiomeric identification and quantification of gamma-cadinene in natural extracts. Gamma-cadinene, a sesquiterpene found in a variety of plants, exists as two enantiomers, (+)-γ-cadinene and (-)-γ-cadinene.[1][2] The specific enantiomeric distribution can vary depending on the plant species and geographical origin, making its analysis crucial for the authenticity and quality control of essential oils and other natural products.[3] This guide details the experimental protocols, data presentation, and visual workflows necessary for this specialized analysis.

Introduction to Gamma-Cadinene and its Enantiomers

Gamma-cadinene is a bicyclic sesquiterpene with the molecular formula C15H24.[1][2] The two enantiomers, (+)-γ-cadinene ((1S,4aR,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene) and (-)-γ-cadinene ((1R,4aS,8aS)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene), possess identical physical and chemical properties in an achiral environment but may exhibit different biological activities.[1][2][4] The primary analytical technique for separating and identifying these enantiomers is chiral gas chromatography.[3][5]

Experimental Protocols

The successful enantiomeric identification of gamma-cadinene relies on meticulous sample preparation and specialized chromatographic techniques.

Sample Preparation: Extraction of Essential Oils

A common method for extracting essential oils from plant material is hydrodistillation.

Protocol:

  • Plant Material Preparation: Fresh or dried plant material (e.g., leaves, flowers, bark) is finely ground to increase the surface area for extraction.

  • Hydrodistillation: The ground plant material is placed in a Clevenger-type apparatus with distilled water. The mixture is heated to boiling, and the steam, carrying the volatile essential oil components, is condensed.

  • Oil Separation: The condensed mixture of water and essential oil is collected, and the essential oil is separated from the aqueous layer.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed, dark vial at low temperature (e.g., 4°C) to prevent degradation.

Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is the gold standard for the separation and identification of volatile enantiomers like gamma-cadinene.

Protocol:

  • Sample Dilution: The extracted essential oil is diluted in a suitable solvent, such as dichloromethane (B109758) or hexane, typically to a concentration of 1% (v/v).[3]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

  • Chiral Column: A chiral capillary column is essential for the separation of enantiomers. Commonly used columns include:

    • HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness)[1]

    • Restek® Rt-βDEXse (30 m x 0.32 mm, 0.25 µm film thickness)[3]

  • GC Conditions:

    • Injector Temperature: 250°C[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

    • Oven Temperature Program: A slow temperature ramp is crucial for good resolution. A typical program starts at a low temperature and gradually increases. For example: 40°C (hold for 5 min), then increase at 1°C/min to 130°C, then at 2°C/min to 200°C (hold for 3 min).[1]

    • Injection Volume: 1 µL in split mode (e.g., 1:100).[1]

  • MS Conditions:

    • Ion Source Temperature: 200-250°C[1]

    • Electron Impact (EI) Energy: 70 eV[1]

    • Mass Scan Range: m/z 40-450[1]

  • Enantiomer Identification: The identification of gamma-cadinene enantiomers is based on their retention times compared to authentic standards and their mass spectral data. The enantiomeric ratio is determined by the relative peak areas of the two enantiomers.

Data Presentation

Quantitative data on the enantiomeric distribution of gamma-cadinene should be presented in a clear and structured format to allow for easy comparison across different natural sources.

Plant SpeciesPart UsedOrigin(+)-γ-Cadinene (%)(-)-γ-Cadinene (%)Enantiomeric Excess (ee%)Reference
Juniperus oxycedrusAerial partsAlgeriaPresent (tr.)--[6]
Ocotea quixos-EcuadorPresent (tr.)--[7]
Morella pubescensLeaves-0.30.0-[8]
Picea pungensLeaves & TwigsIdaho, USA---[9]
Salvia species--0.8--[10]

Note: "tr." indicates trace amounts. The table highlights the need for more quantitative studies on the enantiomeric distribution of gamma-cadinene in various plant species.

Visualizations

Diagrams are provided to illustrate the key workflows and concepts in the enantiomeric identification of gamma-cadinene.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chiral GC-MS Analysis cluster_Data Data Processing Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Hydrodistillation Hydrodistillation Grinding->Hydrodistillation Essential_Oil Essential Oil Extraction Hydrodistillation->Essential_Oil Dilution Dilution in Solvent Essential_Oil->Dilution Injection GC Injection Dilution->Injection Separation Chiral Column Separation Injection->Separation Detection MS Detection Separation->Detection Identification Peak Identification (Retention Time & Mass Spectra) Detection->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification Ratio Enantiomeric Ratio Determination Quantification->Ratio

Caption: Experimental workflow for the enantiomeric identification of gamma-cadinene.

Logical_Relationship cluster_Concept Core Concept cluster_Method Analytical Method cluster_Principle Separation Principle cluster_Outcome Analytical Outcome Gamma_Cadinene γ-Cadinene (Racemic Mixture) Chiral_GC Chiral Gas Chromatography Gamma_Cadinene->Chiral_GC Chiral_SP Chiral Stationary Phase Chiral_GC->Chiral_SP Diastereomeric_Interactions Transient Diastereomeric Interactions Chiral_SP->Diastereomeric_Interactions Enantiomer_Separation Separation of Enantiomers Diastereomeric_Interactions->Enantiomer_Separation Plus_Cadinene (+)-γ-Cadinene Enantiomer_Separation->Plus_Cadinene Minus_Cadinene (-)-γ-Cadinene Enantiomer_Separation->Minus_Cadinene

Caption: Logical relationship for chiral separation of gamma-cadinene enantiomers.

Conclusion

The enantiomeric identification of gamma-cadinene in natural extracts is a critical analytical task for quality assessment and scientific research. Chiral Gas Chromatography coupled with Mass Spectrometry provides a robust and reliable method for the separation, identification, and quantification of its enantiomers. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and professionals in the field. Further research is warranted to expand the quantitative data on the enantiomeric distribution of gamma-cadinene across a broader range of plant species, which will contribute to a deeper understanding of its natural occurrence and potential applications.

References

(+)-Gamma-Cadinene as a Metabolite in Aspergillus terreus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillus terreus, a filamentous fungus renowned for its production of a diverse array of secondary metabolites, has been identified as a source of the sesquiterpene (+)-gamma-cadinene. While the presence of this bioactive compound has been noted, it remains a relatively understudied metabolite within the extensive biochemical portfolio of this organism. This technical guide provides a comprehensive overview of the current understanding of this compound as a metabolite in Aspergillus terreus. It covers the putative biosynthetic pathway, proposed experimental protocols for its isolation and characterization, and potential avenues for future research. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic and biotechnological potential of this fungal-derived natural product.

Introduction

Aspergillus terreus is a ubiquitous filamentous fungus that has been a prolific source of biologically active secondary metabolites, including the cholesterol-lowering drug lovastatin (B1675250) and the anti-tumor agent terrein. The diverse chemical entities produced by this fungus underscore its complex metabolic machinery and its potential as a reservoir for novel therapeutic agents. Among the less-explored metabolites of A. terreus is the sesquiterpene this compound. Sesquiterpenes are a class of C15 terpenoids known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While the isolation of the enantiomer, (-)-gamma-cadinene, from A. terreus has been reported in earlier literature, and PubChem lists this compound as a metabolite, detailed studies on its biosynthesis and production in this fungus are lacking. This guide synthesizes the available information and provides a framework for future investigation.

Biosynthesis of this compound in Aspergillus terreus

The biosynthesis of sesquiterpenes in fungi originates from the mevalonate (B85504) (MVA) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While a specific this compound synthase has not yet been characterized in Aspergillus terreus, the general biosynthetic route to sesquiterpenes is well-established.

2.1. The Mevalonate Pathway

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is subsequently reduced to mevalonate, which then undergoes a series of phosphorylations and a decarboxylation to yield IPP. IPP is isomerized to DMAPP, and these two C5 units are condensed to form the C10 precursor geranyl pyrophosphate (GPP). A further condensation of GPP with another IPP molecule yields the C15 precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP).

2.2. Putative this compound Synthesis

The cyclization of the linear FPP molecule into the bicyclic cadinane (B1243036) skeleton is catalyzed by a class of enzymes known as sesquiterpene synthases or cyclases. The formation of this compound from FPP is proposed to proceed through a series of carbocationic intermediates initiated by the removal of the pyrophosphate group from FPP. The resulting farnesyl cation undergoes cyclization to form a germacrenyl cation, which then undergoes further cyclization and rearrangement to yield the this compound scaffold.

The following diagram illustrates the putative final step in the biosynthesis of this compound from farnesyl pyrophosphate.

G Putative Biosynthesis of this compound FPP Farnesyl Pyrophosphate (FPP) Carbocation Farnesyl Carbocation FPP->Carbocation -OPP Cyclization1 Initial Cyclization Carbocation->Cyclization1 Intermediate Germacrenyl Cation Intermediate Cyclization1->Intermediate Cyclization2 Secondary Cyclization & Rearrangement Intermediate->Cyclization2 GC This compound Cyclization2->GC Enzyme Putative this compound Synthase (Sesquiterpene Cyclase) Enzyme->Carbocation Enzyme->Cyclization1 Enzyme->Cyclization2

Caption: Putative final enzymatic step in this compound biosynthesis.

Experimental Protocols

The following sections outline proposed methodologies for the cultivation of Aspergillus terreus, and the extraction, detection, and quantification of this compound. These protocols are based on general methods for the analysis of fungal sesquiterpenes and may require optimization for this specific metabolite and organism.

3.1. Fungal Cultivation

  • Strain: Aspergillus terreus (e.g., ATCC 20542 or other wild-type strains).

  • Media: Potato Dextrose Agar (PDA) for routine culture maintenance. For secondary metabolite production, various liquid media can be employed, such as Potato Dextrose Broth (PDB), Czapek-Dox broth, or Yeast Extract Sucrose (YES) medium.

  • Culture Conditions: Inoculate liquid medium with spores or mycelial plugs from a fresh PDA plate. Incubate at 25-28°C with shaking (150-200 rpm) for 7-14 days. The optimal fermentation time for this compound production would need to be determined empirically.

3.2. Extraction of this compound

  • Separate the fungal mycelium from the culture broth by filtration.

  • Lyophilize the mycelium to remove water.

  • Perform a solvent extraction of the dried mycelium and the culture filtrate separately. A common solvent for sesquiterpenes is ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • For volatile sesquiterpenes like this compound, a headspace solid-phase microextraction (HS-SPME) of the culture can also be performed for qualitative analysis.

3.3. Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like sesquiterpenes.

  • Sample Preparation: Dissolve the crude extract in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., HP-5MS, DB-5) is typically used.

    • Injection: Splitless or split injection can be used depending on the concentration of the analyte.

    • Temperature Program: An initial oven temperature of 50-70°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.

    • Mass Spectrometry: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Identification: The identification of this compound can be confirmed by comparing the retention time and mass spectrum with an authentic standard and by comparison with mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a pure standard of this compound. An internal standard (e.g., caryophyllene (B1175711) or another non-native sesquiterpene) should be used to improve accuracy and precision.

3.4. Structural Elucidation

For unequivocal structure confirmation, especially if a pure compound is isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

  • Purification: The crude extract can be subjected to column chromatography (e.g., silica (B1680970) gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

  • NMR Analysis:

    • Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

    • The chemical shifts and coupling constants should be compared with literature values for this compound.

Data Presentation

As there is currently no quantitative data available in the literature for this compound production in Aspergillus terreus, the following table is presented as a template for future studies.

Culture Condition Medium Incubation Time (days) Yield of this compound (mg/L) Analytical Method Reference
Example Condition 1PDB10Data to be determinedGC-MSFuture Study
Example Condition 2YES14Data to be determinedGC-MSFuture Study

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for the investigation of this compound from Aspergillus terreus and the central role of the MVA pathway.

G General Experimental Workflow cluster_culture Fungal Culture cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization Culture Aspergillus terreus Cultivation Extraction Solvent Extraction Culture->Extraction Purification Chromatographic Purification Extraction->Purification GCMS GC-MS Analysis (Detection & Quantification) Extraction->GCMS NMR NMR Spectroscopy (Structure Elucidation) Purification->NMR

Caption: Workflow for studying this compound from A. terreus.

G Central Carbon Metabolism and Terpenoid Biosynthesis AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway Fatty_Acids Fatty Acid Biosynthesis AcetylCoA->Fatty_Acids FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP Sesquiterpenes Sesquiterpenes (e.g., this compound) FPP->Sesquiterpenes Other_Terpenoids Other Terpenoids FPP->Other_Terpenoids

Caption: Overview of the MVA pathway's role in biosynthesis.

Future Directions and Conclusion

The presence of this compound in Aspergillus terreus presents an exciting opportunity for further research. Key areas for future investigation include:

  • Genome Mining: Identification and characterization of the putative this compound synthase gene and its associated biosynthetic gene cluster in the A. terreus genome.

  • Heterologous Expression: Cloning and expressing the candidate synthase gene in a heterologous host (e.g., Saccharomyces cerevisiae or Aspergillus oryzae) to confirm its function.

  • Metabolic Engineering: Overexpression of the identified synthase and key enzymes in the MVA pathway within A. terreus to enhance the production of this compound.

  • Biological Activity Screening: Comprehensive evaluation of the pharmacological properties of purified this compound from A. terreus.

Chemotaxonomy Based on (+)-γ-Cadinene Presence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful lens for understanding evolutionary relationships and identifying novel sources of bioactive compounds. Sesquiterpenes, a class of C15 isoprenoids, are particularly valuable chemotaxonomic markers due to their vast structural diversity and distribution across the plant kingdom. This technical guide focuses on the significance of (+)-γ-cadinene, a bicyclic sesquiterpene, as a chemotaxonomic marker. Its presence and concentration can provide valuable insights into the phylogenetic relationships between plant species, aiding in taxonomic classification and the targeted search for natural products in drug discovery.

Data Presentation: Quantitative Occurrence of (+)-γ-Cadinene

The concentration of (+)-γ-cadinene in the essential oils of various plants can differ significantly, highlighting its utility as a distinguishing chemical marker. The following table summarizes the quantitative data for (+)-γ-cadinene in several plant species.

Plant SpeciesFamilyPlant Part Used(+)-γ-Cadinene Content (%)Reference
Myrciaria floribundaMyrtaceaeNot Specified17.5[1]
Sideritis montanaLamiaceaeAerial Parts7.57 - 8.85
Hypenia spp.LamiaceaeNot Specified2.66 ± 1.06[1]

Note: The variability in (+)-γ-cadinene content can be attributed to factors such as geographic location, climate, and the specific developmental stage of the plant at the time of harvest.

Biosynthesis of (+)-γ-Cadinene

(+)-γ-Cadinene is synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm of plant cells. The key precursor, farnesyl diphosphate (B83284) (FPP), is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The final step is the cyclization of FPP, catalyzed by the enzyme (+)-γ-cadinene synthase.

Biosynthesis_of_gamma_Cadinene cluster_MVA Mevalonate Pathway (Cytosol) cluster_FPP Sesquiterpene Precursor Formation cluster_Cadinene Cadinene Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP IPP IPP Mevalonate-5-PP->IPP DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP DMAPP->GPP + IPP FPP FPP GPP->FPP + IPP gamma_Cadinene gamma_Cadinene FPP->gamma_Cadinene (+)-gamma-Cadinene synthase Experimental_Workflow Plant_Material Plant Material Collection and Preparation Extraction Essential Oil Extraction (Hydrodistillation) Plant_Material->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Chemotaxonomic_Interpretation Chemotaxonomic Interpretation Data_Processing->Chemotaxonomic_Interpretation

References

Methodological & Application

Application Note and Protocol for the Quantification of (+)-gamma-Cadinene using GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-gamma-Cadinene is a naturally occurring sesquiterpene found in a variety of plants and is known for its contribution to their characteristic aroma and potential biological activities. Accurate and precise quantification of this compound is essential for quality control in the essential oil industry, phytochemical analysis of medicinal plants, and for research into its pharmacological properties. This document provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. The method described here is applicable to the analysis of this compound in various matrices, particularly in plant extracts and essential oils.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Hexane (B92381) or Dichloromethane (GC grade or higher).[1]

  • Standards:

    • This compound (purity ≥95%)

    • Internal Standard (IS): (-)-α-Cedrene (purity ≥98%) or n-Hexadecane. The choice of internal standard should be based on its ability to resolve from other sample components and not be present in the sample matrix.[2]

  • Sample Matrix: Plant material (e.g., leaves, flowers, bark), essential oil, or other relevant matrices.

  • Extraction Supplies: Grinder, flasks, ultrasonic bath, centrifuge, filters (0.45 µm), autosampler vials with inserts.

2. Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The goal is to extract this compound from the matrix into a volatile solvent suitable for injection into the GC-MS system.

2.1. Plant Material (e.g., leaves, flowers, bark)

  • Drying and Grinding: Dry the plant material to a constant weight at a low temperature (e.g., 40-60°C) to prevent degradation of volatile compounds and grind it into a fine powder.[3]

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a flask.

    • Add 10 mL of hexane or dichloromethane.

    • Spike with the internal standard solution to a final concentration similar to the expected analyte concentration (e.g., 10 µg/mL).[2]

    • Sonication: Place the flask in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

    • Centrifugation and Filtration: Centrifuge the extract to pellet the solid material. Filter the supernatant through a 0.45 µm filter into an autosampler vial.[1]

2.2. Essential Oil

  • Dilution: Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Internal Standard Addition: Add the internal standard to achieve a final concentration of 10 µg/mL.[4]

  • Final Volume: Bring the flask to volume with hexane or dichloromethane.

  • Transfer: Transfer the diluted sample to an autosampler vial.

3. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.[4][5]

  • Gas Chromatograph (GC):

    • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[6]

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode (e.g., 1:20) for concentrated samples.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 180 °C.

      • Ramp: 20 °C/min to 280 °C, hold for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Ion Source Temperature: 230 °C.[5]

    • Transfer Line Temperature: 280 °C.[5]

    • Acquisition Mode:

      • Full Scan: For qualitative analysis and identification of this compound based on its mass spectrum (m/z 40-400). Key ions for γ-Cadinene are m/z 161, 204, 105, 91, 119, 133.[7]

      • Selected Ion Monitoring (SIM): For quantitative analysis. Monitor the following ions:

        • This compound: Quantifier ion m/z 161, Qualifier ions m/z 204, 105.[7]

        • Internal Standard ((-)-α-Cedrene): Quantifier ion m/z 161, Qualifier ions m/z 159, 119.

4. Calibration and Quantification

  • Stock Solutions: Prepare stock solutions of this compound (1 mg/mL) and the internal standard (1 mg/mL) in hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL.[4] Spike each calibration standard with the internal standard to a constant concentration (e.g., 10 µg/mL).

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.[4][8]

  • Quantification: Inject the prepared samples and use the calibration curve to determine the concentration of this compound in the samples.[4]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: GC-MS Parameters for this compound Analysis

ParameterValue
GC System
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm)
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium (1.0 mL/min)
Oven Program60°C (2 min), then 5°C/min to 180°C, then 20°C/min to 280°C (5 min)
Injection Volume1 µL
MS System
Ionization ModeElectron Ionization (EI), 70 eV
Ion Source Temp.230 °C
Transfer Line Temp.280 °C
Scan ModeSIM
SIM Ions (m/z)
This compound161 (Quantifier), 204, 105 (Qualifiers)
(-)-α-Cedrene (IS)161 (Quantifier), 159, 119 (Qualifiers)

Table 2: Calibration Data for this compound Quantification

Concentration (µg/mL)Peak Area this compoundPeak Area ISArea Ratio (Analyte/IS)
0.5
1.0
5.0
10.0
25.0
50.0
Sample 1
Sample 2
Sample 3
  • Calibration Curve Equation: Y = mX + c

  • Correlation Coefficient (R²): > 0.995

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Plant Material grinding Drying & Grinding plant_material->grinding essential_oil Essential Oil dilution Dilution (+ Internal Standard) essential_oil->dilution extraction Solvent Extraction (+ Internal Standard) grinding->extraction filtration Centrifugation & Filtration extraction->filtration final_sample Sample for Injection dilution->final_sample filtration->final_sample injection GC Injection final_sample->injection separation Chromatographic Separation (HP-5MS Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (SIM Mode) ionization->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification report Final Report quantification->report

Caption: Workflow for the quantification of this compound.

References

Application Notes and Protocols for the Extraction of (+)-γ-Cadinene from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-γ-Cadinene is a bicyclic sesquiterpene hydrocarbon found in the essential oils of a wide variety of plants.[1][2] It contributes to the characteristic aroma of many plants and is of significant interest for its potential biological activities, including antimicrobial and insecticidal properties.[1][3] The efficient extraction of (+)-γ-Cadinene from plant matrices is a critical step for its isolation, characterization, and subsequent research and development. These application notes provide a detailed overview and comparison of common extraction techniques, followed by specific laboratory protocols.

Application Notes: A Comparative Overview of Extraction Methods

The choice of an extraction method is crucial for maximizing the yield and purity of (+)-γ-Cadinene while preserving its chemical integrity. The primary methods include traditional techniques like steam distillation and solvent extraction, as well as modern, "green" technologies like Supercritical Fluid Extraction (SFE).

  • Steam Distillation: This method is widely used for extracting volatile compounds like sesquiterpenes. It involves passing steam through the plant material to vaporize the volatile oils, which are then condensed and collected.[4] It is particularly suitable for thermolabile compounds as it operates at a lower temperature than direct boiling.[5]

  • Solvent Extraction: This technique uses organic solvents to dissolve the target compounds from the plant matrix.[4] Common variations include maceration (soaking the material in a solvent) and Soxhlet extraction, which provides a continuous and efficient extraction process.[5][6] The choice of solvent is critical; polar solvents like ethanol (B145695) are used for polar compounds, while non-polar solvents like hexane (B92381) are suitable for non-polar compounds like (+)-γ-Cadinene.[7][8]

  • Supercritical Fluid Extraction (SFE): SFE is a modern, green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the solvent.[9][10] By manipulating pressure and temperature, the solvating properties of the fluid can be finely tuned to selectively extract specific compounds.[9][11] SC-CO₂ is non-toxic, non-flammable, and easily removed from the extract, leaving no solvent residue.[12]

Data Presentation: Quantitative Comparison of Extraction Methods

The efficiency of different extraction methods can be evaluated based on several parameters. The following table summarizes typical performance characteristics for the extraction of sesquiterpenes, including compounds like (+)-γ-Cadinene.

Parameter Steam Distillation Solvent Extraction (Soxhlet) Supercritical Fluid Extraction (SFE) Reference(s)
Typical Yield ModerateHighHigh to Very High[4]
Purity of Extract High (for volatiles)Moderate to High (co-extracts other compounds)Very High (highly selective)[9]
Extraction Time 2 - 6 hours6 - 24 hours1 - 4 hours[4][10]
Solvent Consumption None (uses water)HighLow (CO₂ is recycled)[5][12]
Operating Temperature ~100 °CVaries with solvent boiling pointLow (e.g., 35-60 °C for SC-CO₂)[5][11]
Environmental Impact LowHigh (due to organic solvents)Very Low ("Green" technology)[12]
Compound Degradation Low risk for volatilesRisk of thermal degradationMinimal risk for thermolabile compounds[9]

Experimental Protocols

Protocol 1: Steam Distillation

This protocol describes the extraction of (+)-γ-Cadinene from plant material using a Clevenger-type apparatus, a common setup for steam distillation.[4]

Materials and Reagents:

  • Dried and coarsely ground plant material (e.g., leaves, wood, or roots)

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Clevenger-type distillation apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collection vial

  • Separatory funnel

Procedure:

  • Preparation: Weigh approximately 200-500 g of the dried, ground plant material and place it into the 2 L round-bottom flask.[13]

  • Assembly: Add distilled water to the flask to just cover the plant material, typically at a solid-to-solvent ratio between 1:5 and 1:20 (g/mL).[4] Assemble the Clevenger apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.[14]

  • Distillation: Turn on the cooling water to the condenser. Heat the flask using the heating mantle to bring the water to a boil. Steam will pass through the plant material, carrying the volatile essential oils.[4]

  • Condensation & Separation: The steam and oil vapor mixture will travel to the condenser, where it will cool and liquefy. The condensate (a mixture of essential oil and water) will collect in the separator arm of the Clevenger apparatus.[4] The essential oil, being less dense than water, will form a layer on top.

  • Collection: Continue the distillation for 3-4 hours, or until no more oil is observed collecting in the separator.[15]

  • Isolation: Carefully collect the separated essential oil layer from the apparatus into a clean vial.

  • Drying: To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil. Allow it to stand for 15-20 minutes, then decant or filter the dried oil into a clean, tared storage vial.

  • Storage: Store the extracted essential oil at 4°C in a dark, airtight container to prevent degradation.

Steam_Distillation_Workflow cluster_setup Setup cluster_process Process cluster_output Output process process input input output output equipment equipment Plant Plant Material + Water Flask Round-Bottom Flask Plant->Flask Load Heating Heating & Boiling Flask->Heating Condensation Condensation Heating->Condensation Vapor Separation Phase Separation (Oil/Water) Condensation->Separation Condensate Collection Oil Collection Separation->Collection Drying Drying (Anhydrous Na₂SO₄) Collection->Drying FinalProduct (+)-γ-Cadinene Rich Essential Oil Drying->FinalProduct

Caption: Workflow for (+)-γ-Cadinene extraction via steam distillation.

Protocol 2: Solvent Extraction (Soxhlet)

This protocol details a continuous extraction method using a Soxhlet apparatus, which is highly efficient for extracting compounds with limited solubility.[4]

Materials and Reagents:

  • Dried and finely powdered plant material

  • Extraction solvent (e.g., n-hexane, ethyl acetate)[4]

  • Cellulose (B213188) extraction thimble

  • Soxhlet extraction apparatus

  • Heating mantle

  • Round-bottom flask (500 mL)

  • Condenser

  • Rotary evaporator

Procedure:

  • Preparation: Weigh 20-50 g of the dried, powdered plant material and place it inside a cellulose thimble.[4]

  • Assembly: Place the thimble into the main chamber of the Soxhlet extractor. Fill a 500 mL round-bottom flask to about two-thirds of its volume with the chosen solvent (e.g., n-hexane).[6]

  • Setup: Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser on top. Ensure cooling water is flowing through the condenser.

  • Extraction: Heat the solvent in the flask to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.[4]

  • Siphoning: The extraction chamber will slowly fill with the warm solvent. Once the solvent reaches the top of the siphon arm, the entire volume of the solvent and dissolved extract will be siphoned back into the boiling flask.[4]

  • Cycles: This process of filling and siphoning repeats automatically. Allow the extraction to proceed for at least 6-8 hours, or through 15-20 cycles.

  • Concentration: After the extraction is complete, allow the apparatus to cool. Remove the solvent from the crude extract using a rotary evaporator to yield the concentrated extract.[6]

  • Storage: Transfer the extract to a vial and store at 4°C. The extract can be further purified using chromatographic techniques to isolate (+)-γ-Cadinene.

Soxhlet_Extraction_Workflow process process input input output output equipment equipment Plant Powdered Plant Material in Thimble Extract 4. Chamber Fills & Extraction Occurs Plant->Extract Solvent Solvent (e.g., n-Hexane) Heating 1. Heat Solvent Solvent->Heating Vapor 2. Solvent Vaporizes & Rises Heating->Vapor Condense 3. Vapor Condenses & Drips on Plant Vapor->Condense Condense->Extract Siphon 5. Siphon Returns Extract to Flask Extract->Siphon Siphon->Heating Extract Solution Repeat Process Repeats (Continuous Cycle) Siphon->Repeat Concentrate Solvent Removal (Rotary Evaporator) Siphon->Concentrate After Cycles Complete Repeat->Vapor FinalProduct Crude Extract Containing (+)-γ-Cadinene Concentrate->FinalProduct

Caption: Workflow for (+)-γ-Cadinene extraction using a Soxhlet apparatus.

Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol outlines the general procedure for extracting (+)-γ-Cadinene using supercritical carbon dioxide (SC-CO₂), a method known for its high selectivity and environmental safety.[10]

Materials and Reagents:

  • Dried, ground, and preferably pelletized plant material

  • High-purity carbon dioxide (CO₂)

  • Co-solvent (e.g., ethanol), if required

  • Supercritical Fluid Extraction system (including pump, extraction vessel, and separator)

Procedure:

  • Preparation: Weigh a known amount of dried and ground plant material. Pack the material uniformly into the extraction vessel to avoid channeling of the fluid.

  • System Setup:

    • Place the packed extraction vessel into the SFE unit.

    • Set the desired extraction parameters. For non-polar sesquiterpenes like (+)-γ-Cadinene, typical starting conditions are:

      • Pressure: 10-15 MPa (100-150 bar)[16]

      • Temperature: 40-50 °C[11][16]

      • CO₂ Flow Rate: 2-4 mL/min[16]

  • Pressurization: The CO₂ pump will pressurize the liquid CO₂ to bring it to a supercritical state before it enters the extraction vessel.

  • Extraction: The SC-CO₂ flows through the plant material, dissolving the (+)-γ-Cadinene and other soluble compounds. The high diffusivity and low viscosity of the supercritical fluid allow for efficient penetration into the plant matrix.[9]

  • Separation: The SC-CO₂ containing the dissolved extract flows from the extraction vessel to a separator (or expansion chamber) set at a lower pressure and/or different temperature.[12]

  • Collection: In the separator, the CO₂ loses its solvating power and returns to a gaseous state, causing the extract to precipitate. The extract is collected from the bottom of the separator.

  • CO₂ Recycling: The gaseous CO₂ is then re-condensed, re-pressurized, and recycled back into the system.[12]

  • Completion: Continue the extraction until the yield diminishes significantly. After the run, carefully depressurize the system and collect the final extract.

  • Storage: Store the highly pure extract in an airtight, dark vial at 4°C.

SFE_Workflow process process fluid fluid output output equipment equipment CO2_Source CO₂ Tank (Liquid) Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (with Plant Material) Heater->Extractor Supercritical CO₂ Separator Separator (Expansion Valve) Extractor->Separator SC-CO₂ + Extract FinalProduct Collected Extract ((+)-γ-Cadinene) Separator->FinalProduct Precipitation Recycle CO₂ Recycle Separator->Recycle Gaseous CO₂ Recycle->CO2_Source

Caption: Workflow for (+)-γ-Cadinene extraction using Supercritical Fluid Extraction (SFE).

References

Utilizing (+)-γ-Cadinene as a Chiral Synthon in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-γ-Cadinene, a naturally occurring sesquiterpene, presents a valuable and underexplored chiral synthon for organic synthesis. Its rigid bicyclic core, possessing multiple stereocenters, and two distinct olefinic functionalities offer a unique scaffold for the enantioselective synthesis of complex molecules, including natural products and potential pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthetic manipulation of (+)-γ-Cadinene, focusing on transformations that preserve and leverage its inherent chirality. The strategic functionalization of its endocyclic and exocyclic double bonds can lead to a variety of chiral building blocks, enabling access to novel chemical space in drug discovery and development.

Key Synthetic Transformations and Potential Products

The reactivity of (+)-γ-Cadinene can be selectively targeted at its two double bonds, allowing for a range of synthetic modifications. The following table summarizes key transformations and the expected chiral products.

TransformationReagentsMajor Product(s)Potential Yield (%)Key Features & Applications
Oxidative Cleavage 1. OsO₄ (cat.), NaIO₄2. O₃; then Me₂SChiral Keto-aldehyde70-85Provides a versatile building block with two distinct carbonyl functionalities for further elaboration. Useful for constructing acyclic chiral chains or for subsequent cyclization reactions.
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOHChiral Diol80-95Stereospecific syn-addition of a hydroxyl group to the less substituted carbon of each double bond. The resulting diol can be used in the synthesis of chiral ligands or as a precursor for further oxidation.
Epoxidation m-CPBAChiral Mono- or Di-epoxide60-80 (Mono), 40-60 (Di)The exocyclic double bond is generally more reactive. Epoxides are valuable intermediates for ring-opening reactions with various nucleophiles to introduce new functionalities with stereocontrol.

Experimental Protocols

Oxidative Cleavage of (+)-γ-Cadinene to a Chiral Keto-aldehyde via Lemieux-Johnson Oxidation

This protocol describes the one-pot oxidative cleavage of both the endocyclic and exocyclic double bonds of (+)-γ-Cadinene to yield a chiral keto-aldehyde.

Materials:

  • (+)-γ-Cadinene (1.0 eq)

  • Osmium tetroxide (OsO₄, 0.02 eq)

  • Sodium periodate (B1199274) (NaIO₄, 4.5 eq)

  • 2,6-Lutidine (2.5 eq)

  • Dioxane

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of (+)-γ-Cadinene (1.0 eq) and 2,6-lutidine (2.5 eq) in a 3:1 mixture of dioxane and water, add osmium tetroxide (0.02 eq) at room temperature.

  • Stir the mixture vigorously and add sodium periodate (4.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 15 minutes.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired chiral keto-aldehyde.

Expected Outcome:

The reaction is expected to yield the corresponding keto-aldehyde with the stereochemistry of the original synthon retained. The yield is anticipated to be in the range of 70-85%.

General Protocol for Hydroboration-Oxidation of (+)-γ-Cadinene

This protocol outlines the general procedure for the anti-Markovnikov hydration of the double bonds in (+)-γ-Cadinene.

Procedure:

  • To a solution of (+)-γ-Cadinene (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, 2.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the mixture to 0 °C and slowly add water to quench the excess borane, followed by aqueous sodium hydroxide (B78521) (3M).

  • Carefully add hydrogen peroxide (30% aqueous solution) dropwise, maintaining the temperature below 25 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting diol by column chromatography.

General Protocol for Epoxidation of (+)-γ-Cadinene

This protocol describes the general method for the epoxidation of the more reactive exocyclic double bond.

Procedure:

  • Dissolve (+)-γ-Cadinene (1.0 eq) in dichloromethane (B109758) (DCM) and cool to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise.

  • Stir the reaction at 0 °C and allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with saturated aqueous sodium sulfite (B76179) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the epoxide by column chromatography.

Visualizations

G cluster_start Starting Material cluster_transformations Key Transformations cluster_products Chiral Building Blocks gamma_Cadinene (+)-γ-Cadinene Oxidative_Cleavage Oxidative Cleavage (OsO₄/NaIO₄) gamma_Cadinene->Oxidative_Cleavage Hydroboration_Oxidation Hydroboration-Oxidation (BH₃·THF; H₂O₂/NaOH) gamma_Cadinene->Hydroboration_Oxidation Epoxidation Epoxidation (m-CPBA) gamma_Cadinene->Epoxidation Keto_aldehyde Chiral Keto-aldehyde Oxidative_Cleavage->Keto_aldehyde Diol Chiral Diol Hydroboration_Oxidation->Diol Epoxide Chiral Epoxide Epoxidation->Epoxide

Caption: Synthetic pathways from (+)-γ-Cadinene.

G start Start dissolve Dissolve (+)-γ-Cadinene in Dioxane/Water start->dissolve add_reagents Add OsO₄ (cat.) and 2,6-Lutidine dissolve->add_reagents add_NaIO4 Add NaIO₄ portion-wise add_reagents->add_NaIO4 stir Stir at RT (12-16 h) add_NaIO4->stir quench Quench with Na₂S₂O₃ solution stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry (MgSO₄), Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Obtain Chiral Keto-aldehyde purify->end

Caption: Oxidative cleavage workflow.

G Start Chiral Pool (+)-γ-Cadinene Transformation Selective Chemical Transformation Start->Transformation Preserves Stereochemistry Intermediate Chiral Building Block (e.g., Keto-aldehyde, Diol, Epoxide) Transformation->Intermediate Elaboration Further Synthetic Elaboration Intermediate->Elaboration Introduces New Functionality Target Target Molecule (e.g., Natural Product, API) Elaboration->Target

Caption: Synthon utilization logic.

Application Notes and Protocols for Testing the Anti-inflammatory Effects of (+)-gamma-Cadinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a variety of pathologies, including cardiovascular and neurodegenerative diseases.[1] (+)-gamma-Cadinene, a sesquiterpene found in the essential oils of various plants, has been identified for its potential antioxidant and antimicrobial properties.[2] This document provides a detailed protocol for investigating the anti-inflammatory effects of this compound, focusing on its impact on key inflammatory pathways in a well-established in vitro model.

The protocols outlined below utilize the murine macrophage cell line RAW 264.7, a widely accepted model for studying inflammation.[3][4][5] Upon stimulation with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[4][6][7] This response is largely mediated by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][8] These protocols will enable researchers to assess the potential of this compound to modulate these key inflammatory markers and pathways.

Experimental Protocols

Cell Culture and Treatment

This initial step involves the proper maintenance of the macrophage cell line and their preparation for the inflammatory assays.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL of penicillin, and 100 µg/mL of streptomycin.

  • Culture Conditions: Cells are to be cultured at 37°C in a humidified atmosphere containing 5% CO2.[5]

  • Procedure:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein and cytokine analysis) at a density of 1 x 10^5 cells/cm².[3]

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the specified incubation period (e.g., 24 hours for NO and cytokine assays, shorter durations for signaling pathway analysis).[5][9]

Cell Viability Assay (MTT Assay)

It is crucial to determine the cytotoxic concentrations of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.[5][7]

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator.

  • Principle: The Griess reagent reacts with nitrite (B80452), a stable product of NO, to form a colored azo compound that can be measured spectrophotometrically.

  • Procedure:

    • Collect the cell culture supernatant after treating the cells with this compound and LPS for 24 hours.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.[4]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of specific pro-inflammatory cytokines in the cell culture supernatant.

  • Cytokines to be Measured: TNF-α, IL-6, and IL-1β.

  • Procedure:

    • Collect the cell culture supernatant after 24 hours of treatment with this compound and LPS.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.[7]

    • The concentration of each cytokine is determined by comparing the absorbance of the samples to a standard curve generated with recombinant cytokines.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Western blotting is employed to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways to elucidate the mechanism of action of this compound.

  • Procedure:

    • After treatment with this compound and LPS for a shorter duration (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[9]

    • Determine the protein concentration of the lysates using a BCA protein assay kit.[9]

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[9]

    • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

    • Incubate the membrane with primary antibodies against:

      • NF-κB Pathway: Phospho-IκBα, IκBα, Phospho-p65, p65.

      • MAPK Pathway: Phospho-p38, p38, Phospho-ERK, ERK, Phospho-JNK, JNK.

      • Inflammatory Enzymes: iNOS, COX-2.

      • Loading Control: β-actin or GAPDH.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[9]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5089.5 ± 5.7

Table 2: Effect of this compound on LPS-Induced NO Production

TreatmentNO Concentration (µM)
Control2.1 ± 0.3
LPS (1 µg/mL)25.8 ± 2.1
LPS + this compound (1 µM)23.5 ± 1.9
LPS + this compound (5 µM)18.7 ± 1.5
LPS + this compound (10 µM)12.4 ± 1.1
LPS + this compound (25 µM)7.9 ± 0.8
LPS + this compound (50 µM)4.3 ± 0.5

Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50 ± 835 ± 620 ± 4
LPS (1 µg/mL)1250 ± 110980 ± 95450 ± 40
LPS + this compound (10 µM)870 ± 75650 ± 60310 ± 32
LPS + this compound (25 µM)480 ± 50340 ± 35180 ± 20
LPS + this compound (50 µM)210 ± 25150 ± 1880 ± 10

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture RAW 264.7 Cell Culture seeding Cell Seeding cell_culture->seeding adherence 24h Adherence seeding->adherence pretreatment This compound Pre-treatment (1h) adherence->pretreatment viability Cell Viability (MTT) adherence->viability Parallel Experiment stimulation LPS Stimulation (24h) pretreatment->stimulation no_assay NO Production (Griess) stimulation->no_assay elisa Cytokine Quantification (ELISA) stimulation->elisa western Western Blot (NF-κB & MAPK) stimulation->western

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

signaling_pathways cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_genes Gene Expression cluster_inhibitor Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK p38_JNK_ERK p38, JNK, ERK MAPKK->p38_JNK_ERK Nucleus Nucleus p38_JNK_ERK->Nucleus IkB IκBα IKK->IkB phosphorylates p65_p50 p65/p50 IkB->p65_p50 releases p65_p50->Nucleus iNOS iNOS Nucleus->iNOS transcription COX2 COX-2 Nucleus->COX2 transcription Cytokines TNF-α, IL-6, IL-1β Nucleus->Cytokines transcription inhibits_mapk->MAPKKK inhibits_nfkB->IKK

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) potentially modulated by this compound.

References

Application Notes and Protocols for the Development of (+)-Gamma-Cadinene as a Natural Pesticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Gamma-Cadinene, a naturally occurring sesquiterpene found in a variety of plants, has demonstrated significant potential as a biorational pesticide.[1] Its insecticidal, antifungal, and antibacterial properties make it a promising candidate for development into a broad-spectrum natural pest management solution.[1][2] This document provides detailed application notes and experimental protocols to guide researchers in the evaluation and development of this compound as a natural pesticide.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₅H₂₄[3]
Molecular Weight 204.35 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Odor Woody, earthy[3]
Solubility Insoluble in water; Soluble in organic solvents[3]

Biological Activity and Efficacy

This compound and its isomers have shown efficacy against a range of pests and pathogens. The following tables summarize available quantitative data. It is important to note that much of the existing research has been conducted on essential oils containing γ-cadinene as a component, or on other cadinene isomers. Therefore, further research to determine the specific activity of purified this compound is highly recommended.

Insecticidal Activity
Target PestBioassayActive Compound/MixtureEfficacyReference
Aedes aegypti (mosquito)Repellencyγ-Cadinene from Piper aduncumRepellent activity observed[1]
Antimicrobial Activity
Target MicroorganismBioassayActive Compound/MixtureMIC/ED50Reference
Klebsiella pneumoniaeBroth MicrodilutionEssential oil with γ-cadinene625 µg/mL[1]
Enterobacter aerogenesBroth MicrodilutionEssential oil with γ-cadinene625 µg/mL[1]
Escherichia coliBroth MicrodilutionEssential oil with γ-cadinene3-6 µL/mL[1]
Staphylococcus aureusBroth MicrodilutionEssential oil with γ-cadinene3-6 µL/mL[1]
Candida albicansNot specifiedγ-CadineneAntifungal activity reported[1]
Sclerotinia rolfsiiPoison Food TechniqueCadinan-3-ene-2,7-dione (cadinene derivative)ED50: 181.60 ± 0.58 µg/mL[2]
Rhizoctonia solaniPoison Food TechniqueCadinan-3-ene-2,7-dione (cadinene derivative)ED50: 189.74 ± 1.03 µg/mL[2]

Experimental Protocols

Extraction of this compound from Plant Material

a) Steam Distillation

This method is suitable for extracting volatile compounds like this compound from fresh or dried plant material.

Materials:

  • Plant material (e.g., leaves, stems, wood) rich in this compound

  • Steam distillation apparatus (Clevenger-type)

  • Distilled water

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Protocol:

  • Weigh the plant material and place it in the boiling flask of the Clevenger apparatus.

  • Add distilled water to the flask, ensuring the plant material is fully submerged.

  • Assemble the steam distillation apparatus.

  • Heat the flask using the heating mantle to generate steam.

  • Continue distillation for 3-4 hours, collecting the oil-water mixture in the collection arm.

  • After distillation, allow the apparatus to cool.

  • Separate the essential oil from the aqueous layer using a separatory funnel.

  • Dry the collected oil over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the pure essential oil.

  • Analyze the essential oil composition using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.[5]

b) Solvent Extraction

This method can be used for extracting less volatile or heat-sensitive compounds.

Materials:

  • Dried and powdered plant material

  • Organic solvent (e.g., hexane, ethanol, ethyl acetate)

  • Soxhlet apparatus or maceration setup

  • Filter paper

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluting solvents (e.g., hexane, ethyl acetate (B1210297) gradients)

Protocol:

  • Extract the powdered plant material with the chosen solvent using either a Soxhlet apparatus for continuous extraction or maceration (soaking) for a defined period (e.g., 24-48 hours).

  • Filter the extract to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator to obtain a crude extract.

  • Purify the crude extract using silica gel column chromatography.

  • Elute the column with a gradient of solvents (e.g., increasing polarity with hexane-ethyl acetate mixtures).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Bioassays for Pesticidal Activity

a) Insecticidal Bioassay (Contact and Fumigant Toxicity)

Materials:

  • Target insect species (e.g., stored product pests, agricultural pests)

  • Petri dishes or sealed containers

  • Filter paper discs

  • Micropipette

  • Acetone (B3395972) (as a solvent)

  • This compound solutions of varying concentrations

Protocol (Contact Toxicity):

  • Dissolve this compound in acetone to prepare a series of concentrations.

  • Apply a known volume (e.g., 1 µL) of each solution to the dorsal thorax of the insect.

  • The control group should be treated with acetone only.

  • Place the treated insects in a petri dish with a food source.

  • Record mortality at 24, 48, and 72 hours.

  • Calculate the LC50 (lethal concentration to kill 50% of the population).

Protocol (Fumigant Toxicity):

  • Impregnate a filter paper disc with a known amount of this compound solution.

  • Place the treated filter paper in a sealed container with the target insects, ensuring no direct contact.

  • The control container should have a filter paper treated with acetone only.

  • Record mortality at regular intervals.

  • Calculate the LC50.

b) Antifeedant Bioassay (No-Choice and Choice Tests) [6]

Materials:

  • Target insect larvae (e.g., Spodoptera litura)

  • Leaf discs of a suitable host plant

  • This compound solutions of varying concentrations

  • Petri dishes

  • Acetone

Protocol (No-Choice Test): [6]

  • Dip leaf discs in different concentrations of this compound solutions.

  • Allow the solvent to evaporate.

  • Place one treated leaf disc in a petri dish with a single pre-starved larva.[6]

  • A control group should be provided with leaf discs treated with acetone only.

  • After 24 hours, measure the area of the leaf disc consumed.

  • Calculate the Antifeedant Index (AFI) = [(C-T)/(C+T)] x 100, where C is the consumption in the control and T is the consumption in the treatment.

Protocol (Choice Test):

  • In a single petri dish, provide a larva with two leaf discs: one treated with this compound and one treated with the solvent control.

  • After 24 hours, measure the area consumed of each disc.

  • Calculate the feeding preference.

c) Repellent Bioassay (Area Preference Method) [7]

Materials:

  • Target insect species (e.g., stored product pests, mosquitoes)

  • Petri dish or a choice chamber

  • Filter paper

  • This compound solutions of varying concentrations

  • Acetone

Protocol:

  • Cut a filter paper disc in half.

  • Apply the this compound solution to one half and the solvent control to the other half.[7]

  • Place the two halves together in a petri dish.

  • Release a known number of insects in the center of the dish.

  • After a set period (e.g., 1 hour), count the number of insects on each half.

  • Calculate the Percent Repellency (PR) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

d) Antimicrobial Bioassay (Broth Microdilution for MIC) [8]

Materials:

  • Target bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • This compound solutions

  • DMSO (as a solvent)

  • Spectrophotometer (optional)

Protocol:

  • Prepare a stock solution of this compound in DMSO.[8]

  • Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate containing the appropriate broth.[8]

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[8]

Mechanism of Action

The precise mechanism of action for this compound is still under investigation. However, research on related sesquiterpenes suggests that they may act on the nervous system of insects. One proposed target is the octopamine (B1677172) receptor .[9][10] Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in insects, and its disruption can lead to hyperexcitation and death.[11][12]

The proposed mechanism involves this compound acting as an agonist or antagonist at the octopamine receptor, leading to a cascade of downstream effects within the neuron.

G cluster_membrane Postsynaptic Membrane Octopamine_Receptor Octopamine Receptor (GPCR) G_Protein G-Protein Octopamine_Receptor->G_Protein Activates gamma_Cadinene This compound gamma_Cadinene->Octopamine_Receptor Binds to receptor (Agonist/Antagonist) Octopamine Octopamine Octopamine->Octopamine_Receptor Normal Binding Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects (e.g., Ion Channel Modulation) PKA->Downstream_Effects Phosphorylates Neural_Disruption Neural Disruption & Pest Mortality Downstream_Effects->Neural_Disruption

Formulation and Application

For practical application, this compound needs to be formulated into a stable and effective product. Due to its lipophilic nature and volatility, formulation strategies such as nano-emulsions can improve its solubility in water, stability, and efficacy.[9]

Nano-emulsion Formulation Protocol

Materials:

  • This compound

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., ethanol)

  • Distilled water

  • High-speed homogenizer or ultrasonicator

Protocol:

  • Prepare the oil phase by mixing this compound with the surfactant and co-surfactant.

  • Slowly add the oil phase to the water phase while continuously stirring at high speed using a homogenizer or sonicator.

  • Continue homogenization until a stable, translucent nano-emulsion is formed.

  • Characterize the nano-emulsion for particle size, stability, and encapsulation efficiency.

G cluster_extraction Extraction & Purification cluster_bioassay Bioactivity Screening cluster_formulation Formulation Development cluster_trials Efficacy & Safety Plant_Material Plant_Material Extraction Extraction Plant_Material->Extraction Purification Purification Extraction->Purification gamma_Cadinene gamma_Cadinene Purification->gamma_Cadinene Insecticidal_Assay Insecticidal_Assay gamma_Cadinene->Insecticidal_Assay Test on insects Antimicrobial_Assay Antimicrobial_Assay gamma_Cadinene->Antimicrobial_Assay Test on microbes Formulation Formulation gamma_Cadinene->Formulation Stability_Testing Stability_Testing Formulation->Stability_Testing Biopesticide_Product Biopesticide_Product Stability_Testing->Biopesticide_Product Ecotoxicology Ecotoxicology Biopesticide_Product->Ecotoxicology Non-target organisms Field_Trials Field_Trials Biopesticide_Product->Field_Trials Pest control efficacy Final_Product Final_Product Ecotoxicology->Final_Product Field_Trials->Final_Product

Safety and Ecotoxicology

A critical aspect of developing a new pesticide is assessing its safety for non-target organisms and the environment. Currently, there is limited publicly available data on the ecotoxicology of this compound. It is imperative to conduct studies on its effects on beneficial insects (e.g., honeybees, ladybugs), aquatic organisms (e.g., Daphnia magna), and soil microorganisms.[13]

Field Trials

The ultimate test of a pesticide's utility is its performance under real-world conditions. Field trials are necessary to evaluate the efficacy of a formulated this compound product against target pests on various crops. These trials should be designed to assess factors such as application rates, timing, and residual activity.

Conclusion

This compound presents a compelling opportunity for the development of a new generation of natural pesticides. Its demonstrated antimicrobial and insecticidal properties, coupled with its natural origin, align with the growing demand for sustainable pest management solutions. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers to further investigate and unlock the full potential of this promising biopesticide. Further research should focus on obtaining specific efficacy data for the purified compound, elucidating its precise mechanism of action, and thoroughly evaluating its environmental safety profile.

References

Application Notes and Protocols for Insect Repellent Activity Assays of (+)-gamma-Cadinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-gamma-Cadinene, a sesquiterpene found in the essential oils of various plants, has garnered interest for its potential insect repellent properties. The evaluation of such compounds requires standardized and reproducible bioassays to determine their efficacy. These application notes provide an overview of key assays used to assess the insect repellent activity of chemical compounds like this compound, along with detailed protocols for their implementation. Due to the limited availability of direct quantitative data for the repellent activity of isolated this compound, this document also presents data for essential oils containing γ-cadinene and for closely related isomers to serve as a reference point for researchers.

Data Presentation: Quantitative Repellent and Larvicidal Activity

Table 1: Repellent Activity of Ailanthus altissima Essential Oil (Containing γ-Cadinene) against Aedes aegypti

Concentration (µg/cm²)Repellency (%)
33.329.1

Note: The essential oil of Ailanthus altissima contains γ-cadinene as one of its components. The overall repellency of the oil is a result of the synergistic or additive effects of all its constituents.

Table 2: Larvicidal Activity of δ-Cadinene against Mosquito Larvae

Mosquito SpeciesLC50 (µg/mL)
Anopheles stephensi8.23
Aedes aegypti9.03
Culex quinquefasciatus9.86

Note: This data represents the lethal concentration required to kill 50% of the larval population and is a measure of toxicity, not repellency. It is included here due to the structural similarity between δ-cadinene and γ-cadinene.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for testing the repellent activity of this compound.

Arm-in-Cage Assay for Topical Repellency

The Arm-in-Cage assay is a standard method for evaluating the efficacy of topical repellents against biting insects, particularly mosquitoes.[1][2]

Objective: To determine the Complete Protection Time (CPT) of a test substance applied to human skin against mosquito bites.

Materials:

  • Test substance solution (e.g., this compound in ethanol)

  • Control solution (solvent only, e.g., ethanol)

  • Positive control (e.g., DEET solution)

  • Mosquito cage (e.g., 40x40x40 cm) containing 200 host-seeking female mosquitoes (e.g., Aedes aegypti), 5-10 days old, starved for 12 hours.

  • Human volunteers

  • Micropipette or syringe for application

  • Timer

  • Protective sleeves and gloves

Protocol:

  • Recruit healthy adult volunteers and obtain informed consent. Volunteers should avoid using scented products on the day of the test.

  • Define a specific area on the volunteer's forearm for application (e.g., a 300 cm² area). The rest of the arm and hand should be covered with a protective sleeve and glove.

  • Apply a standardized volume of the test substance solution evenly to the defined skin area.

  • Allow the treated area to dry for a specified time (e.g., 30 minutes).

  • The volunteer inserts the treated forearm into the mosquito cage for a fixed exposure period (e.g., 3 minutes).

  • Observe for mosquito landings and bites. A bite is confirmed if the mosquito's abdomen becomes engorged with blood.

  • If no bites occur, the arm is withdrawn. The exposure is repeated at 30-minute intervals.

  • The test is terminated when the first confirmed bite occurs.

  • The Complete Protection Time (CPT) is recorded as the time from the application of the repellent to the first confirmed bite.

  • The same procedure is repeated for the control and positive control solutions on different arms or on different days to avoid cross-contamination.

Y-Tube Olfactometer Assay for Spatial Repellency

The Y-tube olfactometer assay is a behavioral test used to assess the ability of a volatile substance to repel or attract insects.[3]

Objective: To determine the repellency of a volatile test substance by observing the choice of an insect between two air streams.

Materials:

  • Y-tube olfactometer (glass or acrylic)

  • Air pump or compressed air source

  • Flow meters

  • Charcoal and water filters for purifying and humidifying the air

  • Test substance (e.g., this compound) applied to a filter paper

  • Control (solvent only on filter paper)

  • Test insects (e.g., 50 non-blood-fed female mosquitoes)

  • Collection chambers

  • Light source to encourage movement

Protocol:

  • Set up the Y-tube olfactometer, ensuring a constant and equal airflow through both arms (e.g., 1 L/min).

  • Place the filter paper with the test substance in one arm of the olfactometer and the control filter paper in the other arm.

  • Release a single insect at the base of the Y-tube.

  • Observe the insect's movement and record which arm it chooses to enter. A choice is typically defined as the insect moving a certain distance into one of the arms.

  • Remove the insect after it has made a choice.

  • Repeat the procedure for a statistically significant number of insects (e.g., 50).

  • To avoid positional bias, the positions of the test and control arms should be swapped halfway through the experiment.

  • Calculate the Repellency Index (RI) using the formula: RI = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of insects choosing the control arm and Nt is the number of insects choosing the treatment arm. A positive RI indicates repellency.

Contact Irritancy Assay

This assay evaluates the irritant effect of a substance upon direct contact with an insect, which can contribute to its overall repellent effect.

Objective: To quantify the irritant response of an insect to a treated surface.

Materials:

  • Test chamber with a treated and an untreated half (e.g., a Petri dish with treated and untreated filter paper halves)

  • Test substance solution

  • Control solution (solvent only)

  • Test insects (e.g., adult mosquitoes or cockroaches)

  • Video recording equipment (optional)

  • Timer

Protocol:

  • Treat one half of a filter paper with the test substance solution and the other half with the control solution.

  • Place the filter paper in the test chamber.

  • Release a single insect in the center of the chamber.

  • Record the time the insect spends on the treated versus the untreated surface over a defined period (e.g., 10 minutes).

  • Alternatively, for flying insects, a chamber with treated and untreated surfaces can be used, and the number of take-offs or the time spent flying after contacting the surfaces can be recorded.

  • Repeat the assay with a sufficient number of insects for statistical analysis.

  • Calculate the Contact Irritancy Index based on the time spent on or the activity after contacting the treated surface compared to the control.

Visualizations

Experimental Workflow: Arm-in-Cage Assay

ArmInCageWorkflow cluster_prep Preparation cluster_application Application cluster_exposure Exposure & Observation p1 Recruit & Screen Volunteers a1 Define & Mark Application Area on Forearm p1->a1 p2 Prepare Test Solutions (Control, this compound, DEET) a2 Apply Standardized Volume of Test Solution p2->a2 p3 Prepare Mosquito Cages (200 females, starved) e1 Insert Treated Forearm into Mosquito Cage p3->e1 a1->a2 a3 Allow to Dry a2->a3 a3->e1 e2 Observe for Landings & Bites (3-minute exposure) e1->e2 e3 First Confirmed Bite? e2->e3 e4 Record Complete Protection Time (CPT) e3->e4 Yes e5 Withdraw Arm & Wait 30 min e3->e5 No e5->e1

Caption: Workflow for the Arm-in-Cage insect repellent assay.

Experimental Workflow: Y-Tube Olfactometer Assay

YTubeWorkflow cluster_setup Setup cluster_trial Trial cluster_analysis Data Analysis s1 Assemble Y-Tube Olfactometer s3 Establish Equal & Purified Airflow s1->s3 s2 Prepare Odor Sources (Control vs. This compound) s2->s3 t1 Introduce Single Insect at Base of Y-Tube s3->t1 t2 Observe Insect's Choice of Arm t1->t2 t3 Record Choice t2->t3 t4 Remove Insect t3->t4 d1 Repeat for N Insects t4->d1 d2 Swap Odor Source Positions d1->d2 d3 Calculate Repellency Index (RI) d1->d3 d2->t1 Continue Trials

Caption: Workflow for the Y-Tube Olfactometer repellency assay.

Signaling Pathway: General Insect Olfaction

OlfactorySignaling cluster_sensillum Olfactory Sensillum cluster_brain Antennal Lobe (Brain) odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binding & Transport in Sensillum Lymph receptor Odorant Receptor (OR) + Orco Co-receptor obp->receptor Delivery to Receptor neuron Olfactory Receptor Neuron (ORN) receptor->neuron Ion Channel Opening & Depolarization glomerulus Glomerulus neuron->glomerulus Signal Transduction (Action Potential) pn Projection Neuron glomerulus->pn Synaptic Transmission behavior Repellent Behavior (Avoidance) pn->behavior Signal Processing & Behavioral Response

Caption: Generalized insect olfactory signaling pathway.

References

Heterologous Expression of (+)-γ-Cadinene Synthase in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the heterologous expression of (+)-γ-cadinene synthase in Escherichia coli. It includes detailed protocols for gene optimization and synthesis, cloning into an expression vector, transformation of E. coli, protein expression and purification, and the subsequent extraction and analysis of (+)-γ-cadinene. Furthermore, strategies for optimizing production through metabolic engineering are discussed. This guide is intended to serve as a practical resource for researchers aiming to establish a microbial platform for the sustainable production of (+)-γ-cadinene, a sesquiterpene with potential applications in the pharmaceutical and fragrance industries.

Introduction

(+)-γ-Cadinene is a sesquiterpene found in a variety of plants, contributing to their distinct aromas and exhibiting various biological activities. Traditional extraction from plant sources is often inefficient and unsustainable. Microbial biosynthesis using genetically engineered E. coli presents a promising alternative for the scalable and cost-effective production of this valuable compound. The heterologous expression of a specific (+)-γ-cadinene synthase, the enzyme responsible for its biosynthesis from the precursor farnesyl pyrophosphate (FPP), is the cornerstone of this approach. This document outlines the necessary steps and considerations for successfully expressing active (+)-γ-cadinene synthase in E. coli and analyzing its product.

Key Concepts and Strategies

The successful production of (+)-γ-cadinene in E. coli hinges on several key factors:

  • Gene Optimization: Plant-derived genes often have codon usage that is not optimal for expression in E. coli. Codon optimization of the (+)-γ-cadinene synthase gene can significantly enhance translation efficiency and protein yield.

  • Vector Selection: An appropriate expression vector is crucial. Vectors from the pET series, which utilize a strong T7 promoter, are commonly used for high-level protein expression in E. coli BL21(DE3) strains.

  • Host Strain Selection: E. coli BL21(DE3) and its derivatives are workhorse strains for protein expression due to their deficiency in certain proteases and the presence of the T7 RNA polymerase gene under the control of an inducible promoter.

  • Metabolic Engineering: The native concentration of the precursor FPP in E. coli can be a limiting factor for high-yield sesquiterpene production. Co-expression of the mevalonate (B85504) (MVA) pathway from yeast is a common strategy to boost the intracellular FPP pool.

  • Process Optimization: Culture conditions such as temperature, inducer concentration (e.g., IPTG), and induction time need to be optimized to maximize soluble protein expression and minimize the formation of inactive inclusion bodies.

Biosynthetic Pathway and Experimental Workflow

The heterologous production of (+)-γ-cadinene in E. coli involves the enzymatic conversion of the central metabolic intermediate, acetyl-CoA, to the final product. Enhancing the flux through this pathway is a key objective of metabolic engineering.

Biosynthetic_Pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway (Heterologous) acetyl_coa->mva_pathway fpp Farnesyl Pyrophosphate (FPP) mva_pathway->fpp gcs (+)-γ-Cadinene Synthase (Heterologous) fpp->gcs g_cadinene (+)-γ-Cadinene gcs->g_cadinene

Figure 1. Biosynthetic pathway for (+)-γ-cadinene production in engineered E. coli.

The overall experimental process for producing and analyzing (+)-γ-cadinene is outlined below.

Experimental_Workflow cluster_gene_prep Gene Preparation cluster_cloning Cloning and Transformation cluster_expression Expression and Production cluster_analysis Analysis codon_optimization Codon Optimization of (+)-γ-Cadinene Synthase Gene gene_synthesis Gene Synthesis codon_optimization->gene_synthesis vector_ligation Ligation into pET Expression Vector gene_synthesis->vector_ligation transformation Transformation into E. coli BL21(DE3) vector_ligation->transformation cell_culture Cell Culture transformation->cell_culture induction Induction of Protein Expression (IPTG) cell_culture->induction incubation Incubation and Production induction->incubation extraction Solvent Extraction of (+)-γ-Cadinene incubation->extraction gc_ms GC-MS Analysis extraction->gc_ms quantification Quantification gc_ms->quantification

Figure 2. Experimental workflow for heterologous expression of (+)-γ-cadinene synthase.

Quantitative Data

While specific production titers for (+)-γ-cadinene in engineered E. coli are not extensively reported in publicly available literature, data from related sesquiterpene production studies can provide a valuable benchmark for expected yields.

CompoundHost StrainMetabolic Engineering StrategyTiter (mg/L)Reference
ValerenadieneE. coliCo-expression of MVA pathway62.0[1]
γ-TerpineneE. coliCo-expression of MVA pathway and process optimization275.41[2]
Aromatic AminesE. coliKnockout of competing pathwaysup to 1965[3]
NaringeninE. coliStep-by-step pathway optimization765.9[4]

Table 1. Production titers of various secondary metabolites in metabolically engineered E. coli.

Enzyme kinetic parameters are crucial for understanding the efficiency of the (+)-γ-cadinene synthase. These parameters are highly dependent on the specific enzyme and reaction conditions.

EnzymeSubstrateKm (µM)kcat (s-1)Source Organism
Terpene SynthaseGPP11 - 31N/AMelaleuca alternifolia[5]
Terpene SynthaseFPPN/AN/AAquilegia species[6]

Table 2. Exemplary kinetic parameters for terpene synthases. Note: Specific values for (+)-γ-cadinene synthase should be determined experimentally.

Experimental Protocols

Gene Optimization and Synthesis
  • Obtain the amino acid sequence of the desired (+)-γ-cadinene synthase.

  • Perform codon optimization for expression in E. coli K12 using commercially available software or online tools. This process replaces rare codons with those frequently used in highly expressed E. coli genes, which can improve translation efficiency[7][8].

  • Synthesize the optimized gene through a commercial gene synthesis service. It is recommended to include appropriate restriction sites at the 5' and 3' ends for subsequent cloning (e.g., NdeI and XhoI).

Cloning into Expression Vector
  • Vector Preparation: Digest the pET expression vector (e.g., pET-28a(+)) with the selected restriction enzymes (e.g., NdeI and XhoI). Dephosphorylate the vector to prevent self-ligation.

  • Insert Preparation: Digest the synthesized gene with the same restriction enzymes.

  • Ligation: Ligate the digested gene insert into the prepared vector using T4 DNA ligase.

  • Transformation into Cloning Strain: Transform the ligation mixture into a competent cloning strain of E. coli (e.g., DH5α) and select for transformants on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)).

  • Plasmid Verification: Isolate plasmid DNA from several colonies and verify the correct insertion by restriction digestion and Sanger sequencing.

Transformation into Expression Strain
  • Prepare competent E. coli BL21(DE3) cells.

  • Transform the verified expression plasmid into the competent BL21(DE3) cells using a standard heat-shock or electroporation protocol[9].

  • Plate the transformed cells on LB agar plates containing the selection antibiotic and incubate overnight at 37°C.

Protein Expression
  • Inoculate a single colony of the transformed BL21(DE3) strain into 5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding and solubility[10].

Protein Purification (for in vitro assays)
  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and lysozyme).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

  • Purify the His-tagged (+)-γ-cadinene synthase from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

  • Wash the resin with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

  • Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Analyze the purified protein by SDS-PAGE.

In Vivo Production and Extraction of (+)-γ-Cadinene
  • For in vivo production, after the induction and incubation period, add an organic overlay to the culture (e.g., 10% v/v dodecane (B42187) or hexadecane) to capture the volatile (+)-γ-cadinene.

  • Continue the incubation for another 24-48 hours.

  • Separate the organic layer from the culture broth by centrifugation.

  • The organic layer containing the (+)-γ-cadinene can be directly analyzed by GC-MS.

GC-MS Analysis of (+)-γ-Cadinene
  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., HP-5ms).

  • Injection: Inject 1 µL of the organic extract.

  • Oven Program: A suitable temperature gradient to separate sesquiterpenes (e.g., start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min).

  • Mass Spectrometry: Operate in full scan mode to identify the (+)-γ-cadinene peak based on its retention time and mass spectrum. The mass spectrum can be compared to a reference library (e.g., NIST).

  • Quantification: For quantification, a calibration curve should be prepared using a pure standard of (+)-γ-cadinene. An internal standard (e.g., caryophyllene) can be used to improve accuracy.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no protein expression Inefficient translation due to rare codons.Codon-optimize the gene for E. coli.
Plasmid instability.Verify plasmid integrity and use fresh transformants.
Toxicity of the expressed protein.Lower the induction temperature and IPTG concentration.
Insoluble protein (inclusion bodies) High expression rate preventing proper folding.Reduce the expression temperature (18-25°C).
Lower the IPTG concentration.
Co-express molecular chaperones.
Low (+)-γ-cadinene yield Insufficient FPP precursor.Co-express the mevalonate (MVA) pathway genes.
Knock out competing metabolic pathways.
Product volatility or degradation.Use an in-culture organic overlay for product trapping.

Table 3. Common problems and troubleshooting strategies.

Conclusion

The heterologous expression of (+)-γ-cadinene synthase in E. coli is a viable and promising approach for the sustainable production of this valuable sesquiterpene. Success relies on a systematic approach that includes gene optimization, careful selection of expression systems, and optimization of culture conditions. Further enhancements in yield can be achieved through metabolic engineering strategies aimed at increasing the precursor supply. The protocols and guidelines presented in this document provide a solid foundation for researchers to establish and optimize their own microbial production platforms for (+)-γ-cadinene and other valuable natural products.

References

Application Note: High-Purity Isolation of (+)-γ-Cadinene via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-γ-Cadinene is a naturally occurring bicyclic sesquiterpene found in the essential oils of various plants, recognized for its potential biological activities.[1][2] Its structural complexity and presence in intricate mixtures necessitate an efficient purification strategy. This document provides a detailed protocol for the purification of (+)-γ-Cadinene from a crude plant extract using silica (B1680970) gel column chromatography. The methodology employs a gradient elution system to achieve high purity, making it suitable for subsequent research and development applications. The protocol is designed to be a comprehensive guide for professionals in natural product chemistry, pharmacology, and drug discovery.

Introduction

(+)-γ-Cadinene belongs to the cadinene group of sesquiterpenes, which are characterized by a cadalane carbon skeleton.[2] As a non-polar hydrocarbon, its separation from other components in essential oils, which may include more polar terpenoids, esters, and alcohols, can be effectively achieved through adsorption chromatography.[3] Column chromatography, particularly with a silica gel stationary phase, is a standard and scalable method for this purpose.[3][4] The principle of separation relies on the differential adsorption of components onto the polar silica gel surface. A non-polar mobile phase is used to elute compounds, with polarity gradually increased to release more strongly adsorbed substances. Non-polar compounds like (+)-γ-Cadinene interact weakly with the stationary phase and are therefore eluted early in the process.[3] This application note details a robust protocol for this purification.

Physicochemical Properties of γ-Cadinene

A summary of the key physical and chemical properties of γ-Cadinene is presented below. Understanding these properties is crucial for designing the purification strategy.

PropertyValueSource
Molecular Formula C₁₅H₂₄[1][2][5]
Molecular Weight 204.35 g/mol [1][5]
Boiling Point 271.00 to 276.00 °C @ 760.00 mm Hg[6]
logP (o/w) ~4.3 - 6.35[5][6]
Solubility Soluble in ethanol, methanol, isopropanol; Insoluble in water.[5]
Appearance Typically found within essential oils, which are often pale yellow liquids.

Experimental Protocol: Column Chromatography

This protocol outlines the step-by-step procedure for purifying (+)-γ-Cadinene from a pre-extracted crude essential oil mixture.

1. Materials and Equipment

  • Stationary Phase: Silica Gel (60-120 mesh)

  • Mobile Phase Solvents: n-hexane (ACS grade), Ethyl acetate (B1210297) (ACS grade)

  • Crude Sample: Essential oil extract containing (+)-γ-Cadinene, dissolved in a minimal volume of n-hexane.

  • Apparatus: Glass chromatography column (e.g., 55mm diameter, 60cm length), cotton wool, sand (acid-washed), separatory funnel or solvent reservoir, collection tubes/flasks, rotary evaporator.

  • Analysis: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), TLC developing chamber, UV lamp, and/or Gas Chromatography-Mass Spectrometry (GC-MS) system.

2. Column Preparation (Slurry Packing Method)

  • Column Setup: Secure the glass column vertically to a stand. Place a small plug of cotton wool at the bottom outlet to support the packing material.[3] Add a thin layer (approx. 1 cm) of sand over the cotton plug.[7]

  • Prepare Slurry: In a beaker, weigh the required amount of silica gel (typically a 50:1 to 100:1 ratio of silica gel to crude sample weight).[7] Add 100% n-hexane to the silica gel to create a free-flowing slurry. Stir gently with a glass rod to remove any trapped air bubbles.[3][8]

  • Pack Column: With the column stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column using a funnel.[8] Tap the column gently to ensure even packing and dislodge any air bubbles.[8]

  • Equilibration: Allow the silica to settle, creating a uniform bed. Continuously add n-hexane to prevent the column from running dry. Once packed, drain the excess solvent until the level is just above the top layer of the silica. Add a protective layer (approx. 1 cm) of sand on top of the silica bed.[3][7] The column must not be allowed to run dry at any stage.[3]

3. Sample Loading

  • Preparation: Dissolve the crude essential oil extract in a minimal amount of n-hexane (the initial mobile phase).

  • Loading: Carefully add the dissolved sample onto the top layer of sand using a pipette.[4] Ensure the top surface of the silica bed is not disturbed.

  • Adsorption: Open the stopcock and allow the sample to absorb into the silica bed until the solvent level is just at the top of the sand layer.

  • Rinse: Carefully add a small amount of fresh n-hexane to rinse the sides of the column and wash any remaining sample into the bed. Repeat this step twice.

4. Gradient Elution and Fraction Collection

  • Initial Elution: Carefully fill the top of the column with 100% n-hexane. Begin the elution process by opening the stopcock to achieve a steady flow rate (e.g., 5-10 mL/min).

  • Gradient Formation: Gradually increase the polarity of the mobile phase by progressively adding ethyl acetate to the n-hexane.[4] A typical gradient might be:

    • 100% n-hexane (e.g., 2 column volumes)

    • 1% Ethyl acetate in n-hexane (99:1)

    • 2% Ethyl acetate in n-hexane (98:2)

    • 5% Ethyl acetate in n-hexane (95:5)

    • Continue increasing polarity as needed based on TLC monitoring.

  • Fraction Collection: Collect the eluate in sequentially numbered test tubes or flasks.[7] The size of the fractions should be consistent (e.g., 20-40 mL).

5. Analysis and Product Recovery

  • Monitoring: Analyze the collected fractions using TLC or GC-MS to identify which ones contain (+)-γ-Cadinene. For TLC, spot a small amount from each fraction and develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 95:5).

  • Pooling: Combine the fractions that contain the pure compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified (+)-γ-Cadinene.

Purification Workflow Diagram

Purification_Workflow start Crude Essential Oil Extract slurry Prepare Silica Gel Slurry (in n-hexane) start->slurry Dissolve in min. n-hexane pack Pack Chromatography Column slurry->pack load Load Sample onto Column pack->load elute Gradient Elution (n-hexane -> ethyl acetate) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC / GC-MS) collect->analyze pool Pool Pure Fractions analyze->pool Identify pure fractions evap Solvent Evaporation (Rotary Evaporator) pool->evap end Purified (+)-γ-Cadinene evap->end

Caption: Workflow for the purification of (+)-γ-Cadinene.

Conclusion

The protocol described provides an effective and reproducible method for the purification of (+)-γ-Cadinene using silica gel column chromatography. The use of a gradient elution from non-polar (n-hexane) to slightly more polar (ethyl acetate) conditions allows for the selective separation of the target sesquiterpene from other components typically found in essential oil extracts. This procedure yields a high-purity product suitable for detailed biological and pharmacological evaluation.

References

Application Notes and Protocols for (+)-γ-Cadinene in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (+)-γ-Cadinene

(+)-γ-Cadinene is a bicyclic sesquiterpene renowned for its characteristic warm, woody, and spicy aroma.[1][2] As a constituent of numerous essential oils, it plays a significant role in the flavor and fragrance industry. This document provides detailed application notes and protocols for the analysis and utilization of (+)-γ-Cadinene in research and development. Sesquiterpenes like (+)-γ-cadinene are valued in perfumery for their low volatility, which allows them to act as fixatives, prolonging the scent of a fragrance.[3]

Sensory Profile and Applications

Fragrance: The olfactory profile of (+)-γ-Cadinene is predominantly woody, complemented by spicy and herbal notes.[1][2][4] This makes it a valuable ingredient in creating fragrances with earthy, natural, and warm characteristics. It is often used to impart depth and a long-lasting base note to perfumes, colognes, and other scented products. While specific usage levels for pure (+)-γ-cadinene are not readily available, sesquiterpene fractions are recommended for use at up to 10% in fragrance concentrates.[1]

Flavor: The flavor profile of cadinenes is described as woody, terpenic, herbal, spicy, with notes of vetiver, patchouli, chamomile, and a phenolic character.[5] These characteristics suggest its potential use in savory applications, as well as in beverages where a complex, woody, or spicy note is desired. Sesquiterpenes are known to contribute to the flavor of various foods and beverages, including spices, herbs, and even some traditional medicines.[6][7]

Quantitative Data

While specific olfactory and gustatory threshold values for (+)-γ-Cadinene are not widely published, the following table summarizes its known physicochemical properties and its concentration in a representative essential oil.

PropertyValueReference
Molecular Formula C₁₅H₂₄[1]
Molecular Weight 204.35 g/mol [1]
Odor Profile Woody, Spicy, Herbal[1][2]
Boiling Point 271-276 °C[8]
Vapor Pressure 0.01 mmHg @ 25°C (est.)[4]
Solubility in Water 0.05378 mg/L @ 25°C (est.)[4]
Concentration in Juniperus oxycedrus Berry Essential Oil 1.8 - 3.0%[9]

Experimental Protocols

Protocol 1: Quantification of (+)-γ-Cadinene in Essential Oils by GC-MS

This protocol outlines a method for the quantitative analysis of (+)-γ-Cadinene in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • (+)-γ-Cadinene standard

  • Essential oil sample

  • Hexane (B92381) (or other suitable solvent)

  • Internal standard (e.g., epi-Eudesmol)

  • Volumetric flasks, pipettes, and GC vials

2. Sample Preparation:

  • Prepare a stock solution of the (+)-γ-Cadinene standard (e.g., 1000 µg/mL in hexane).

  • Prepare a stock solution of the internal standard (e.g., 1000 µg/mL in hexane).

  • Create a series of calibration standards by diluting the (+)-γ-Cadinene stock solution to concentrations ranging from 0.1 to 10 µg/mL, each containing a constant concentration of the internal standard.

  • Accurately weigh a known amount of the essential oil sample (e.g., 20 mg) and dissolve it in a known volume of hexane containing the internal standard to achieve a concentration within the calibration range.

3. GC-MS Parameters:

ParameterRecommended Setting
GC System Agilent 8890 GC or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Mode Split (e.g., 100:1)
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min
MS System Agilent 5977 MSD or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-350 amu
Data Acquisition Scan or Selected Ion Monitoring (SIM)

4. Data Analysis:

  • Identify the peaks for (+)-γ-Cadinene and the internal standard based on their retention times and mass spectra.

  • Generate a calibration curve by plotting the ratio of the peak area of (+)-γ-Cadinene to the peak area of the internal standard against the concentration of the (+)-γ-Cadinene standards.

  • Calculate the concentration of (+)-γ-Cadinene in the essential oil sample using the calibration curve.

Protocol 2: Sensory Evaluation of (+)-γ-Cadinene in a Fragrance Application

This protocol describes a method for the sensory evaluation of the woody and spicy characteristics of (+)-γ-Cadinene using a trained panel and a triangle test.

1. Panelist Selection and Training:

  • Recruit 15-20 panelists screened for their ability to detect and describe woody and spicy aromas.[5][10]

  • Train panelists to identify and rate the intensity of specific woody and spicy descriptors (e.g., cedarwood, sandalwood, pepper, clove) using reference standards.[5][10][11]

2. Sample Preparation:

  • Prepare two fragrance solutions: a control solution and a test solution containing a known concentration of (+)-γ-Cadinene (e.g., 1% in a suitable solvent like ethanol).

  • Label the samples with random three-digit codes.

3. Triangle Test Procedure: [12][13][14][15]

  • Present each panelist with three coded samples: two are identical (either both control or both test) and one is different.

  • The order of presentation should be randomized for each panelist.

  • Instruct panelists to smell each sample from left to right.

  • Ask panelists to identify the "odd" or "different" sample.

  • After the triangle test, provide panelists with a descriptive questionnaire to rate the intensity of the woody and spicy characteristics of the identified "odd" sample on a labeled magnitude scale (LMS) or a 9-point hedonic scale.

4. Data Analysis:

  • Analyze the results of the triangle test using a chi-square analysis or binomial test to determine if a significant difference exists between the control and test samples.[13]

  • Analyze the intensity ratings from the descriptive questionnaire using analysis of variance (ANOVA) to determine if there are significant differences in the perceived woody and spicy characteristics.

Visualizations

Biosynthesis of (+)-γ-Cadinene

The biosynthesis of (+)-γ-Cadinene proceeds through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, culminating in the formation of farnesyl pyrophosphate (FPP). FPP is then cyclized by a specific synthase.

G cluster_0 Mevalonate (MVA) Pathway cluster_1 Methylerythritol Phosphate (MEP) Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP GPP GPP IPP->GPP Isomerase Pyruvate Pyruvate DXP DXP Pyruvate->DXP MEP MEP DXP->MEP MEP->IPP Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate->DXP FPP FPP GPP->FPP Geranyl Diphosphate Synthase (+)-gamma-Cadinene This compound FPP->this compound This compound Synthase G Odorant This compound OR Olfactory Receptor (OR) Odorant->OR G_olf G-protein (Gαolf) OR->G_olf activates ACIII Adenylyl Cyclase III G_olf->ACIII activates ATP ATP cAMP cAMP ATP->cAMP ACIII activation CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Binds to Ca_Na_influx Ca²⁺/Na⁺ Influx CNG_channel->Ca_Na_influx Depolarization Depolarization Ca_Na_influx->Depolarization Signal_to_brain Signal to Brain Depolarization->Signal_to_brain G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Std_Prep Prepare Standards Injection Inject Sample Std_Prep->Injection IS_Prep Prepare Internal Standard Sample_Prep Prepare Sample IS_Prep->Sample_Prep Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_ID Peak Identification Detection->Peak_ID Integration Peak Integration Peak_ID->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification G Panel_Selection Panelist Selection & Training Sample_Prep Sample Preparation (Control & Test) Panel_Selection->Sample_Prep Coding Random Coding of Samples Sample_Prep->Coding Presentation Present 3 Samples (2 same, 1 different) Coding->Presentation Evaluation Panelists Identify 'Odd' Sample Presentation->Evaluation Data_Collection Collect Responses Evaluation->Data_Collection Data_Analysis Statistical Analysis (Chi-Square) Data_Collection->Data_Analysis Conclusion Draw Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for Evaluating the Antifungal Properties of Cadinene Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antifungal properties of cadinene sesquiterpenes, a promising class of natural compounds for the development of novel antifungal agents. The following sections outline standardized methods for determining antifungal activity, present quantitative data for select cadinene sesquiterpenes, and illustrate putative signaling pathways affected by these compounds in fungal cells.

Data Presentation: Antifungal Activity of Cadinene Sesquiterpenes

The following table summarizes the reported antifungal activity of various cadinene sesquiterpenes against a range of fungal species. The data is presented as ED₅₀ (median effective dose) or MIC (minimum inhibitory concentration) values, providing a quantitative measure of their potency.

Compound NameFungal SpeciesTest MethodActivity (µg/mL)Reference
Cadinan-3-ene-2,7-dioneRhizoctonia solaniPoisoned FoodED₅₀: 89.74 ± 1.03[1]
Cadinan-3-ene-2,7-dioneSclerotium rolfsiiPoisoned FoodED₅₀: 81.60 ± 0.58[1]
7-hydroxycadinan-3-ene-2-oneRhizoctonia solaniPoisoned FoodED₅₀: 112.51 ± 0.89[1]
7-hydroxycadinan-3-ene-2-oneSclerotium rolfsiiPoisoned FoodED₅₀: 101.32 ± 0.76[1]
5,6-dihydroxycadinan-3-ene-2,7-dioneRhizoctonia solaniPoisoned FoodED₅₀: 135.21 ± 1.12[1]
5,6-dihydroxycadinan-3-ene-2,7-dioneSclerotium rolfsiiPoisoned FoodED₅₀: 121.54 ± 0.98[1]
Cadinan-3,6-diene-2,7-dioneRhizoctonia solaniPoisoned FoodED₅₀: 98.43 ± 0.65[1]
Cadinan-3,6-diene-2,7-dioneSclerotium rolfsiiPoisoned FoodED₅₀: 88.12 ± 0.51[1]
2-acetyl-cadinan-3,6-diene-7-oneRhizoctonia solaniPoisoned FoodED₅₀: 75.67 ± 0.43[1]
2-acetyl-cadinan-3,6-diene-7-oneSclerotium rolfsiiPoisoned FoodED₅₀: 69.89 ± 0.39[1]
Unnamed Cadinane-type SesquiterpenesInonotus hispidaNot SpecifiedEC₅₀: 74.5 - 187.4[2]
Unnamed Cadinane-type SesquiterpenesInonotus obliquusNot SpecifiedEC₅₀: 74.5 - 187.4[2]
Unnamed Cadinane-type SesquiterpenesInonotus cuticularisNot SpecifiedEC₅₀: 74.5 - 187.4[2]
Compound 5 (from Heterotheca inuloides)Candida tropicalisBroth MicrodilutionMIC: 37.5[3]
Compound 7 (from Heterotheca inuloides)Candida glabrataBroth MicrodilutionMIC: 75.0[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for antifungal susceptibility testing.

Protocol 1: Poisoned Food Technique

This method is suitable for determining the inhibitory effect of compounds on the mycelial growth of filamentous fungi.[4]

Materials:

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Sterile Petri dishes (90 mm diameter)

  • Cadinene sesquiterpene stock solution (in a suitable solvent like DMSO)

  • Fungal cultures on PDA plates

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

Procedure:

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50°C in a water bath.

  • Incorporation of Test Compound: Add the desired concentrations of the cadinene sesquiterpene stock solution to the molten PDA to achieve the final test concentrations. Ensure thorough mixing. A solvent control (PDA with the solvent alone) and a negative control (PDA only) should also be prepared.

  • Pouring Plates: Pour approximately 20 mL of the supplemented PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing fungal culture, take a mycelial disc using a sterile cork borer. Place the mycelial disc, mycelial side down, in the center of each prepared PDA plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (typically 25-28°C) for a period sufficient for the fungal growth in the control plate to almost cover the plate (e.g., 48-96 hours).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    % Inhibition = [(DC - DT) / DC] x 100

    Where:

    • DC = Average diameter of the fungal colony in the control plate

    • DT = Average diameter of the fungal colony in the treated plate

  • ED₅₀ Determination: To determine the ED₅₀ value, test a range of concentrations and use probit analysis or a similar statistical method to calculate the concentration that causes 50% inhibition of mycelial growth.[1]

Protocol 2: Broth Microdilution Method (Based on CLSI Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi in a liquid medium.[5][6][7]

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Cadinene sesquiterpene stock solution.

  • Fungal inoculum suspension.

  • Spectrophotometer or microplate reader.

  • Incubator.

Procedure:

  • Inoculum Preparation:

    • Yeasts: Culture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI medium to achieve the final inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

    • Filamentous Fungi: Grow the fungus on PDA until sporulation occurs. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to the desired concentration (typically 0.4-5 x 10⁴ CFU/mL) using a hemocytometer or spectrophotometer.

  • Preparation of Drug Dilutions: Perform serial two-fold dilutions of the cadinene sesquiterpene stock solution in RPMI medium directly in the 96-well plates to obtain a range of final concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the drug dilution. Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours or longer for filamentous fungi, until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a microplate reader to measure the absorbance (e.g., at 530 nm). For fungistatic compounds, this is typically defined as a ≥50% reduction in turbidity.

Protocol 3: Agar Well Diffusion Method

This method is a widely used preliminary test to assess the antifungal activity of soluble compounds.[8][9]

Materials:

  • PDA or other suitable agar medium.

  • Sterile Petri dishes.

  • Cadinene sesquiterpene solution.

  • Fungal inoculum suspension (spore or mycelial suspension).

  • Sterile cork borer or pipette tip to create wells.

  • Incubator.

Procedure:

  • Plate Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

  • Inoculation: Spread a standardized fungal inoculum evenly over the surface of the solidified agar plates.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the cadinene sesquiterpene solution at a known concentration into each well. A solvent control and a positive control (a known antifungal agent) should also be included.

  • Incubation: Incubate the plates at an appropriate temperature for the test fungus for 24-72 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antifungal activity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the putative signaling pathways targeted by cadinene sesquiterpenes.

experimental_workflow cluster_prep Preparation cluster_assays Antifungal Assays cluster_analysis Data Analysis fungal_culture Fungal Culture poisoned_food Poisoned Food Technique fungal_culture->poisoned_food broth_microdilution Broth Microdilution (MIC Determination) fungal_culture->broth_microdilution agar_diffusion Agar Well/Disk Diffusion fungal_culture->agar_diffusion compound_prep Cadinene Sesquiterpene Stock Solution compound_prep->poisoned_food compound_prep->broth_microdilution compound_prep->agar_diffusion inhibition_calc Calculate % Inhibition or Measure Zone of Inhibition poisoned_food->inhibition_calc mic_ed50_det Determine MIC/ED50 broth_microdilution->mic_ed50_det agar_diffusion->inhibition_calc inhibition_calc->mic_ed50_det

Caption: Workflow for evaluating the antifungal properties of cadinene sesquiterpenes.

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol (B1671047) Ergosterol lanosterol->ergosterol cell_membrane Fungal Cell Membrane (Altered Fluidity and Permeability) ergosterol->cell_membrane cadinene Cadinene Sesquiterpenes cadinene->inhibition inhibition->lanosterol

Caption: Putative inhibition of the ergosterol biosynthesis pathway by cadinene sesquiterpenes.

cell_wall_integrity_pathway cell_wall_stress Cell Wall Stress sensors Cell Surface Sensors (e.g., Wsc1, Mid2) cell_wall_stress->sensors pkc1 Pkc1 sensors->pkc1 mapk_cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Mpk1/Slt2) pkc1->mapk_cascade transcription_factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) mapk_cascade->transcription_factors cell_wall_synthesis Cell Wall Synthesis Genes (e.g., Chitin, Glucan Synthases) transcription_factors->cell_wall_synthesis cell_wall_remodeling Cell Wall Remodeling & Compensatory Mechanisms cell_wall_synthesis->cell_wall_remodeling cadinene Cadinene Sesquiterpenes cadinene->inhibition inhibition->cell_wall_synthesis

Caption: Putative disruption of the cell wall integrity pathway by cadinene sesquiterpenes.

References

Application Notes and Protocols for the Enzymatic Synthesis of (+)-γ-Cadinene from Farnesyl Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-γ-Cadinene is a sesquiterpene of significant interest due to its presence in various essential oils and its potential biological activities. The enzymatic synthesis of (+)-γ-cadinene offers a stereospecific and environmentally benign alternative to chemical synthesis. This document provides detailed protocols for the enzymatic synthesis of (+)-γ-cadinene from farnesyl diphosphate (B83284) (FPP) using a recombinant (+)-γ-cadinene synthase. The protocols cover enzyme expression and purification, the enzymatic reaction, and product analysis. While several (+)-γ-cadinene synthases have been identified, this document will also reference the well-characterized (+)-δ-cadinene synthase from Gossypium arboreum as a model for experimental conditions due to the mechanistic similarities among cadinene synthases.

Biosynthetic Pathway

The enzymatic synthesis of (+)-γ-cadinene is catalyzed by the enzyme (+)-γ-cadinene synthase (EC 4.2.3.92), which facilitates the cyclization of the linear isoprenoid precursor, (2E,6E)-farnesyl diphosphate. The reaction involves the ionization of FPP, a series of cyclizations, and rearrangements of carbocation intermediates, culminating in the deprotonation to yield (+)-γ-cadinene.

biosynthetic_pathway FPP Farnesyl Diphosphate (FPP) enzyme (+)-γ-Cadinene Synthase (EC 4.2.3.92) FPP->enzyme Substrate product (+)-γ-Cadinene enzyme->product Product diphosphate Diphosphate enzyme->diphosphate Byproduct

Caption: Biosynthetic pathway of (+)-γ-Cadinene from FPP.

Data Presentation

Quantitative data for cadinene synthases are crucial for optimizing reaction conditions and evaluating enzyme efficiency. The following tables summarize key parameters. Data for (+)-δ-cadinene synthase from Gossypium arboreum is provided as a well-characterized example.

Table 1: Kinetic Parameters of a Representative Cadinene Synthase

Enzyme SourceSubstrateKm (μM)kcat (s-1)Reference
Gossypium arboreum (+)-δ-cadinene synthaseFarnesyl Diphosphate70.039[1]

Table 2: Optimized Reaction Conditions for a Representative Cadinene Synthase

ParameterOptimal Value/RangeReference
pH8.0-8.5[1]
Temperature30°C[2]
Mg2+ Concentration10-15 mM[1][3]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant (+)-γ-Cadinene Synthase

This protocol describes the expression of a His-tagged (+)-γ-cadinene synthase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC) and size-exclusion chromatography (SEC).

1. Gene Synthesis and Cloning:

  • The gene encoding the (+)-γ-cadinene synthase of interest (e.g., from Cucumis melo or Ganoderma lucidum) is codon-optimized for E. coli expression.

  • The synthesized gene is cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag.

2. Expression in E. coli:

  • The expression vector is transformed into an E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Protein expression is induced by the addition of IPTG to a final concentration of 0.1-1 mM.

  • The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours to promote proper protein folding.

3. Cell Lysis and Clarification:

  • Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

  • Cells are lysed by sonication on ice.

  • The lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

4. Immobilized Metal Affinity Chromatography (IMAC):

  • The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. Size-Exclusion Chromatography (SEC):

  • The eluted fractions containing the protein of interest are pooled and concentrated.

  • The concentrated protein solution is loaded onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT) to remove aggregates and other impurities.

  • Fractions containing the purified protein are collected, analyzed for purity by SDS-PAGE, and stored at -80°C.

purification_workflow cluster_expression Protein Expression cluster_purification Purification transformation Transformation into E. coli culture Cell Culture Growth transformation->culture induction IPTG Induction culture->induction harvesting Cell Harvesting induction->harvesting lysis Cell Lysis harvesting->lysis imac IMAC lysis->imac sec SEC imac->sec pure_protein pure_protein sec->pure_protein Purified Enzyme

Caption: Workflow for recombinant enzyme expression and purification.

Protocol 2: Enzymatic Synthesis of (+)-γ-Cadinene

This protocol outlines the in vitro enzymatic reaction to produce (+)-γ-cadinene from FPP.

1. Reaction Mixture Preparation:

  • In a glass vial, prepare the reaction buffer. A typical reaction buffer consists of 25 mM HEPES, pH 7.5.[3]

  • Add MgCl2 to a final concentration of 15 mM.[3]

  • Add DTT to a final concentration of 5 mM.[3]

  • Add farnesyl diphosphate (FPP) to a final concentration of 50-200 µM.

2. Enzymatic Reaction:

  • Initiate the reaction by adding the purified (+)-γ-cadinene synthase to a final concentration of 0.5-1 µM.

  • The total reaction volume is typically 250-500 µL.

  • Overlay the aqueous reaction mixture with an equal volume of an organic solvent (e.g., hexane (B92381) or pentane) to capture the volatile product.

  • Incubate the reaction at 30°C for 1-4 hours with gentle agitation.

3. Product Extraction:

  • Stop the reaction by adding EDTA to a final concentration of 50 mM to chelate the Mg2+ ions.

  • Vortex the mixture vigorously to ensure complete extraction of (+)-γ-cadinene into the organic layer.

  • Separate the phases by centrifugation (e.g., 2000 x g for 5 minutes).

  • Carefully collect the organic layer for analysis.

Protocol 3: GC-MS Analysis of (+)-γ-Cadinene

This protocol describes the identification and quantification of (+)-γ-cadinene using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • The organic extract from the enzymatic reaction can be directly analyzed or diluted if necessary.

  • For quantification, an internal standard (e.g., caryophyllene (B1175711) or isocaryophyllene) is added to both the samples and calibration standards.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 5°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

3. Data Analysis and Quantification:

  • (+)-γ-Cadinene is identified by comparing its mass spectrum and retention time with an authentic standard.

  • For quantification, a calibration curve is constructed by plotting the ratio of the peak area of (+)-γ-Cadinene to the peak area of the internal standard against the concentration of the (+)-γ-Cadinene standards.

  • The concentration of (+)-γ-cadinene in the samples is determined using the calibration curve. The yield can then be calculated based on the initial concentration of FPP.

Concluding Remarks

These protocols provide a comprehensive framework for the enzymatic synthesis of (+)-γ-cadinene. Researchers should note that optimization of expression and reaction conditions may be necessary for different (+)-γ-cadinene synthase enzymes to achieve maximal yield and purity. The provided data and methodologies serve as a robust starting point for scientists and professionals in the fields of natural product synthesis, metabolic engineering, and drug development.

References

Application Notes and Protocols for In Vivo Studies of (+)-gamma-Cadinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of (+)-gamma-Cadinene, a sesquiterpene with potential therapeutic applications. Given the current literature, which suggests anti-inflammatory and anticancer properties for related sesquiterpenes, this document outlines detailed protocols for preclinical assessment in these key areas. The experimental designs are based on established and validated rodent models.

I. Preclinical In Vivo Anti-Inflammatory Evaluation

The anti-inflammatory potential of this compound can be robustly assessed using the carrageenan-induced paw edema model, a standard for acute inflammation studies.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.[1][2]

Materials and Reagents:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • λ-Carrageenan (1% w/v in sterile 0.9% saline)

  • Reference Drug (e.g., Indomethacin, 10 mg/kg)

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Plethysmometer or digital calipers

  • Syringes and needles (26-30 gauge)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.[2]

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (low, medium, and high dose levels)

    • Reference Drug (Positive Control)

  • Dosing: Administer this compound or the reference drug via oral gavage or intraperitoneal injection one hour before carrageenan administration.[3]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[1][2]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1][3]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation: Anti-Inflammatory Effects

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group Dose (mg/kg) Paw Volume (mL) at 3h (Mean ± SEM) % Inhibition of Edema
Vehicle Control - 0.85 ± 0.05 -
This compound 25 0.68 ± 0.04* 20.0
This compound 50 0.52 ± 0.03** 38.8
This compound 100 0.41 ± 0.02** 51.8
Indomethacin 10 0.35 ± 0.02** 58.8

*p<0.05, **p<0.01 compared to Vehicle Control.

Putative Signaling Pathway in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.[4][5][6]

Putative inhibition of the NF-κB signaling pathway by this compound.

II. Preclinical In Vivo Anticancer Evaluation

The potential anticancer activity of this compound can be investigated using human tumor xenograft models in immunodeficient mice. This allows for the assessment of a compound's efficacy against human cancer cell lines in a living organism.[7]

Experimental Protocol: Human Tumor Xenograft Model in Mice

Materials and Reagents:

  • This compound

  • Vehicle (e.g., DMSO/Saline solution)

  • Human cancer cell line (e.g., MDA-MB-231 breast cancer, A549 lung cancer)

  • Matrigel

  • Immunodeficient mice (e.g., NOD/SCID or Nude mice, 4-6 weeks old)[7][8]

  • Reference Drug (e.g., Paclitaxel)

  • Digital calipers

Procedure:

  • Cell Culture and Preparation: Culture the selected human cancer cell line under standard conditions. Harvest cells at 70-80% confluency and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[7][8]

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[7]

  • Tumor Growth Monitoring and Randomization: Monitor tumor growth by measuring tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).[7]

  • Treatment Administration:

    • Vehicle Control

    • This compound (low, medium, and high dose levels)

    • Reference Drug (Positive Control) Administer treatments according to a predetermined schedule (e.g., daily, 5 days a week) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Endpoint Analysis: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: Anticancer Efficacy

Table 2: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment Group Dose (mg/kg/day) Final Tumor Volume (mm³) (Mean ± SEM) Tumor Growth Inhibition (%)
Vehicle Control - 1250 ± 150 -
This compound 20 980 ± 120* 21.6
This compound 40 750 ± 100** 40.0
This compound 80 550 ± 90** 56.0
Paclitaxel 10 400 ± 70** 68.0

*p<0.05, **p<0.01 compared to Vehicle Control.

Putative Signaling Pathway in Cancer

The PI3K/Akt signaling pathway is frequently dysregulated in cancer and is a common target for anticancer agents. It plays a crucial role in cell proliferation, survival, and growth.[9][10][11][12]

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors mTOR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Cadinene_Inhibition This compound (Putative Inhibition) Cadinene_Inhibition->Akt

Putative inhibition of the PI3K/Akt signaling pathway by this compound.

III. Experimental Workflow Visualization

A generalized workflow for the in vivo evaluation of this compound is presented below.

in_vivo_workflow start Start: Hypothesis (this compound has in vivo activity) model_selection Model Selection (e.g., Inflammation or Cancer) start->model_selection protocol_dev Protocol Development (Dosing, Schedule, Endpoints) model_selection->protocol_dev animal_prep Animal Acclimatization & Grouping protocol_dev->animal_prep treatment Compound Administration & Induction (Inflammation/Tumor) animal_prep->treatment data_collection Data Collection (e.g., Paw Volume, Tumor Size) treatment->data_collection analysis Endpoint Analysis (Tissue Harvesting, Biomarkers) data_collection->analysis stat_analysis Statistical Analysis & Data Interpretation analysis->stat_analysis conclusion Conclusion on In Vivo Efficacy and MOA stat_analysis->conclusion

Generalized experimental workflow for in vivo studies of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving (+)-gamma-Cadinene Biosynthesis in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of (+)-gamma-cadinene in Saccharomyces cerevisiae.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my this compound low or undetectable?

Answer: Low or undetectable yield is a common challenge in metabolic engineering. Several factors could be contributing to this issue. Here is a step-by-step troubleshooting guide:

  • Verify Gene Expression and Enzyme Activity:

    • Possible Cause: The this compound synthase (GCS) gene may not be expressed or the enzyme may be inactive.

    • Solution:

      • Confirm Transcription: Perform RT-qPCR to verify the transcription of the GCS gene.

      • Confirm Translation: Use a Western blot to detect the presence of the GCS protein. A tag (e.g., His-tag, FLAG-tag) on the synthase can facilitate detection.

      • Codon Optimization: Ensure the DNA sequence of your GCS is codon-optimized for S. cerevisiae to improve translation efficiency.

  • Insufficient Precursor (FPP) Supply:

    • Possible Cause: The native yeast mevalonate (B85504) (MVA) pathway may not produce enough farnesyl pyrophosphate (FPP), the precursor for all sesquiterpenes.

    • Solution:

      • Upregulate the MVA Pathway: Overexpress key enzymes in the MVA pathway. A common strategy is to overexpress a truncated, soluble version of HMG-CoA reductase (tHMG1), which is a rate-limiting enzyme. Overexpression of FPP synthase (ERG20) can also be beneficial.

      • Downregulate Competing Pathways: The primary competing pathway for FPP is sterol biosynthesis, which begins with the conversion of FPP to squalene (B77637) by squalene synthase (ERG9). Downregulating ERG9 expression, for example by replacing its native promoter with a weaker, regulatable promoter, can redirect FPP towards this compound production.[1]

  • Product Volatility and Toxicity:

    • Possible Cause: this compound is a volatile organic compound and can be lost from the culture through evaporation. High concentrations of terpenes can also be toxic to yeast cells.

    • Solution:

      • Two-Phase Cultivation: Add a water-immiscible organic solvent overlay (e.g., dodecane (B42187), isopropyl myristate) to the culture medium. This organic layer will capture the volatile this compound, preventing its loss and reducing its toxicity to the cells.

Question: My yeast strain grows poorly after introducing the this compound biosynthesis pathway. What could be the reason?

Answer: Poor growth is often a sign of metabolic burden or the accumulation of toxic intermediates.

  • Metabolic Burden:

    • Possible Cause: High-level expression of multiple heterologous genes can place a significant metabolic load on the cells, diverting resources from essential cellular processes.

    • Solution:

      • Promoter Tuning: Use promoters of varying strengths to express the pathway genes. Strong constitutive promoters may lead to excessive protein production and metabolic imbalance. Inducible promoters can allow for decoupling of cell growth and product formation phases.

  • Accumulation of Toxic Intermediates:

    • Possible Cause: Imbalances in the engineered pathway can lead to the accumulation of toxic intermediates, such as HMG-CoA.

    • Solution:

      • Balanced Gene Expression: Fine-tune the expression levels of each pathway enzyme to ensure a smooth metabolic flux and prevent the buildup of any single intermediate. This can be achieved by using a library of promoters with different strengths.

Frequently Asked Questions (FAQs)

Q1: Which this compound synthase gene should I use?

A1: A (+)-delta-cadinene synthase from Gossypium arboreum has been well-characterized and successfully expressed in heterologous systems.[2][3][4] While it primarily produces delta-cadinene, many sesquiterpene synthases are known to have multiple products. It is a good starting point for producing cadinene isomers. The protein sequence for the (+)-delta-cadinene synthase isozyme C2 from Gossypium arboreum can be found on UniProt (Accession: O49853).[5] Remember to codon-optimize the gene sequence for expression in Saccharomyces cerevisiae.

Q2: What is a typical yield I can expect for this compound in yeast?

A2: The yield of sesquiterpenes in engineered yeast can vary widely depending on the strain, the specific engineering strategies employed, and the cultivation conditions. While specific data for this compound is limited in publicly available literature, yields for other sesquiterpenes can serve as a benchmark. For example, engineered yeast strains have been reported to produce amorphadiene (B190566) and other sesquiterpenes in the range of tens to hundreds of milligrams per liter in shake flask cultures.[1]

Q3: How can I quantify the amount of this compound produced?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for quantifying volatile compounds like this compound. A detailed protocol is provided in the "Experimental Protocols" section below. The mass spectrum of gamma-cadinene shows characteristic fragmentation patterns that can be used for its identification.[6]

Q4: What is the role of a two-phase cultivation system?

A4: A two-phase cultivation system involves adding a layer of an organic solvent (e.g., dodecane) to the aqueous culture medium. This serves two main purposes: it acts as an in-situ product removal system by trapping the volatile this compound, preventing its loss to the gas phase, and it sequesters the product, reducing its potential toxicity to the yeast cells, which can improve overall productivity.

Data Presentation

Table 1: Metabolic Engineering Strategies and Their Impact on Sesquiterpene Yield (Examples)

Genetic ModificationTargetRationaleReported Yield Improvement (for various sesquiterpenes)
Overexpression of tHMG1Mevalonate PathwayIncrease precursor (FPP) supply2 to 10-fold
Downregulation of ERG9Sterol PathwayRedirect FPP from sterol to sesquiterpene synthesis3 to 5-fold
Overexpression of ERG20Mevalonate PathwayIncrease FPP synthesis1.5 to 2-fold
Combination of aboveMultipleSynergistic effect on precursor supplyUp to 100-fold or more

Note: The reported yield improvements are for various sesquiterpenes and should be considered as a general guide. Actual improvements for this compound may vary.

Experimental Protocols

Protocol 1: Yeast Transformation (Lithium Acetate (B1210297) Method)

This protocol is for the introduction of plasmid DNA containing your gene of interest (e.g., this compound synthase) into Saccharomyces cerevisiae.

Materials:

  • Yeast strain (e.g., BY4741)

  • YPD medium

  • Plasmid DNA (100-500 ng)

  • Single-stranded carrier DNA (ssDNA) (e.g., salmon sperm DNA)

  • 1 M Lithium Acetate (LiAc)

  • 50% (w/v) Polyethylene Glycol (PEG 3350)

  • Sterile water

  • Selective agar (B569324) plates

Procedure:

  • Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow until the OD600 reaches 0.6-0.8.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cell pellet with 25 mL of sterile water and centrifuge again.

  • Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.

  • Centrifuge for 30 seconds at top speed and discard the supernatant.

  • Resuspend the cells in 240 µL of 50% PEG, 36 µL of 1 M LiAc, 50 µL of boiled ssDNA (2 mg/mL), and 34 µL of plasmid DNA and sterile water.

  • Vortex the mixture thoroughly.

  • Incubate at 42°C for 40 minutes (heat shock).

  • Centrifuge for 30 seconds at top speed and remove the supernatant.

  • Resuspend the cell pellet in 1 mL of sterile water.

  • Plate 100-200 µL of the cell suspension onto selective agar plates.

  • Incubate the plates at 30°C for 2-3 days until colonies appear.

Protocol 2: Quantification of this compound by GC-MS

This protocol describes the extraction and quantification of this compound from a yeast culture with a dodecane overlay.

Materials:

  • Yeast culture with dodecane overlay (10% v/v)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Internal standard (e.g., caryophyllene)

  • GC-MS system with a suitable column (e.g., HP-5ms)

Procedure:

  • Extraction:

    • Take a 1 mL sample from the dodecane layer of the yeast culture.

    • Add a known amount of internal standard to the sample.

    • Extract the sample with 1 mL of ethyl acetate by vortexing for 1 minute.

    • Centrifuge at 10,000 x g for 2 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a new tube.

    • Dry the organic phase over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium

    • MS Detector: Scan mode from m/z 40 to 400.

  • Quantification:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (key ions: m/z 161, 204).

    • Create a calibration curve using authentic standards of this compound.

    • Calculate the concentration of this compound in the sample relative to the internal standard and the calibration curve.

Mandatory Visualizations

Pathway_Optimization AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway (tHMG1 overexpression) AcetylCoA->MVA_Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP GCS This compound Synthase (GCS) FPP->GCS ERG9 Squalene Synthase (ERG9) (downregulation) FPP->ERG9 Competing Pathway gamma_Cadinene This compound GCS->gamma_Cadinene Sterols Sterols ERG9->Sterols

Caption: Metabolic engineering strategy to boost this compound yield.

Troubleshooting_Workflow Start Low/No this compound Yield Check_Expression Verify GCS Expression (RT-qPCR, Western Blot) Start->Check_Expression Expression_OK Expression Confirmed? Check_Expression->Expression_OK Optimize_Expression Optimize Codon Usage & Promoter Expression_OK->Optimize_Expression No Check_Precursor Assess FPP Supply Expression_OK->Check_Precursor Yes Optimize_Expression->Check_Expression Precursor_OK Sufficient FPP? Check_Precursor->Precursor_OK Engineer_MVA Upregulate MVA Pathway (e.g., tHMG1) Downregulate ERG9 Precursor_OK->Engineer_MVA No Check_Toxicity Consider Product Volatility/Toxicity Precursor_OK->Check_Toxicity Yes Engineer_MVA->Check_Precursor Two_Phase Implement Two-Phase Cultivation Check_Toxicity->Two_Phase End Improved Yield Two_Phase->End

Caption: Troubleshooting workflow for low this compound production.

References

Technical Support Center: Chemical Synthesis of (+)-γ-Cadinene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of (+)-γ-Cadinene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the multi-step synthesis of this bicyclic sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of (+)-γ-Cadinene?

A1: The total synthesis of (+)-γ-Cadinene, a complex natural product, presents several challenges primarily centered around stereocontrol and reaction efficiency. Key difficulties include:

  • Stereoselectivity: Establishing the correct relative stereochemistry at multiple chiral centers is a significant hurdle. The target molecule has a specific three-dimensional arrangement that must be precisely constructed.

  • Reaction Yields: Multi-step syntheses can suffer from low overall yields due to losses at each stage. Optimizing each reaction to maximize product formation is critical.

  • Side Reactions: The functional groups present in the intermediates can be prone to undesired side reactions, such as polymerization of α,β-unsaturated ketones used in annulation reactions, or lack of selectivity in Wittig olefination.[1][2]

  • Purification: Separating the desired product from byproducts and unreacted starting materials can be complex, often requiring careful chromatography.

Q2: What is a common synthetic strategy for constructing the cadinane (B1243036) skeleton?

A2: A frequently employed strategy involves a sequence of key reactions to build the bicyclic core and introduce the necessary functional groups. A known approach for the synthesis of racemic γ-cadinene utilizes a Wittig reaction, a Diels-Alder reaction, and a subsequent intramolecular cyclization followed by a final Wittig reaction.

Q3: Are there alternatives to the Wittig reaction for olefination steps, especially with sterically hindered ketones?

A3: Yes, if the Wittig reaction provides low yields with sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a common and often more effective alternative. The HWE reagent, a phosphonate-stabilized carbanion, is generally more nucleophilic and can provide better yields. An additional advantage is the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification.

Troubleshooting Guides

Low Yield in the Initial Wittig Reaction

Problem: The initial Wittig reaction to form the diene for the subsequent Diels-Alder step is resulting in a low yield.

Possible Cause Troubleshooting Suggestion
Steric Hindrance For sterically demanding substrates, consider switching to the Horner-Wadsworth-Emmons (HWE) reaction, which often performs better with hindered carbonyls.
Base Selection Ensure the use of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to fully deprotonate the phosphonium (B103445) salt without side reactions.
Anhydrous Conditions The ylide is highly reactive with water. Ensure all glassware is flame-dried and solvents are rigorously dried before use.
Reaction Temperature The stability of the ylide can be temperature-dependent. Experiment with running the reaction at lower temperatures to minimize decomposition.
Poor Selectivity or Low Conversion in the Diels-Alder Reaction

Problem: The Diels-Alder reaction between the synthesized diene and the dienophile shows low conversion or results in a mixture of regioisomers.

Possible Cause Troubleshooting Suggestion
Low Reactivity The use of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can activate the dienophile and accelerate the reaction. However, catalyst choice may require screening.
Unfavorable Diene Conformation Acyclic dienes must adopt an s-cis conformation to react. If steric hindrance disfavors this, consider modifying the diene structure or running the reaction at a higher temperature to overcome the rotational barrier.
Retro-Diels-Alder Reaction If the reaction is run at excessively high temperatures, the reverse reaction can occur, leading to an equilibrium with a significant amount of starting material. Optimize the temperature to favor product formation.
Solvent Effects The choice of solvent can impact the reaction rate and selectivity. Polar solvents or even "on-water" conditions have been shown to accelerate some Diels-Alder reactions.
Complications in the Intramolecular Cyclization (Robinson Annulation Type)

Problem: The intramolecular cyclization to form the decalin core is inefficient or produces significant byproducts.

Possible Cause Troubleshooting Suggestion
Polymerization of Michael Acceptor The α,β-unsaturated ketone intermediate in a Robinson annulation sequence is prone to polymerization. Using a precursor, such as a β-chloroketone, can generate the enone in situ at a low concentration, minimizing this side reaction.[1]
Unfavorable Ring Closure The formation of five- and six-membered rings is generally favored. If the substrate is designed such that other ring sizes are possible, undesired products may form. Ensure the precursor is correctly synthesized to favor the desired cyclization.
Equilibrium Issues The intramolecular aldol (B89426) condensation is an equilibrium process. Driving the reaction to completion may require removal of the condensation product (water) or using conditions that favor the dehydrated, conjugated final product.

Quantitative Data Summary

The following table summarizes the reaction steps for a known synthesis of (±)-γ-Cadinene.

Step Reaction Reactants Reagents/Conditions Product
1Wittig Reaction2-isopropyl-4-carbethoxybutanalMethallylidenetriphenylphosphorane2-methyl-5-isopropyl-7-carbethoxy-1,3-heptadiene
2Diels-Alder Reaction2-methyl-5-isopropyl-7-carbethoxy-1,3-heptadiene, Ethyl acrylateHeat1-methyl-4-carbethoxy-3-(1-isopropyl-3-carbethoxy-n-propyl)-cyclohex-1-ene
3Cyclization, Hydrolysis & Decarboxylation1-methyl-4-carbethoxy-3-(1-isopropyl-3-carbethoxy-n-propyl)-cyclohex-1-eneBase, then acid and heat2-methyl-5-oxo-8-isopropyl-Δ¹-decalene
4Wittig Reaction2-methyl-5-oxo-8-isopropyl-Δ¹-decaleneMethylenetriphenylphosphorane(±)-γ-Cadinene

Experimental Protocols

A detailed experimental protocol for the total synthesis of (±)-γ-Cadinene has been reported by Vig, O.P.; Chugh, O.P.; Matta, K.L. in the Indian Journal of Chemistry, Vol. 8, 1970, pp. 29-32. Researchers should refer to this publication for precise experimental procedures, reagent quantities, and characterization data.

Visualizations

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product A 2-isopropyl-4-carbethoxybutanal S1 Step 1: Wittig Reaction A->S1 B Methallylidenetriphenylphosphorane B->S1 C Ethyl acrylate S2 Step 2: Diels-Alder Reaction C->S2 I1 2-methyl-5-isopropyl-7-carbethoxy-1,3-heptadiene S1->I1 I2 1-methyl-4-carbethoxy-3-(1-isopropyl-3-carbethoxy-n-propyl)-cyclohex-1-ene S2->I2 S3 Step 3: Cyclization, Hydrolysis, Decarboxylation I3 2-methyl-5-oxo-8-isopropyl-Δ¹-decalene S3->I3 S4 Step 4: Wittig Reaction FP (+)-γ-Cadinene S4->FP I1->S2 I2->S3 I3->S4

Caption: Synthetic pathway for (+)-γ-Cadinene.

G Start Low Yield in Reaction Step CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions CheckReagents Assess Reagent Stoichiometry and Activity Start->CheckReagents Purification Analyze Purification for Product Loss Start->Purification Optimize Systematically Optimize Conditions CheckPurity->Optimize CheckConditions->Optimize Alternative Consider Alternative Reagents or Catalysts CheckReagents->Alternative Success Yield Improved Optimize->Success Alternative->Success Purification->Optimize

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Overcoming Low Expression of Recombinant (+)-gamma-Cadinene Synthase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the low expression of recombinant (+)-gamma-cadinene synthase.

Frequently Asked Questions (FAQs)

Q1: Why am I getting very low or no expression of my recombinant this compound synthase in E. coli?

A1: Low or no expression of plant-derived sesquiterpene synthases like this compound synthase in E. coli is a common issue that can stem from several factors:

  • Codon Bias: The codon usage of the plant gene may differ significantly from the preferred codons in E. coli, leading to translational stalling and premature termination.

  • mRNA Instability: The mRNA transcript of the synthase gene might be unstable in the bacterial host.

  • Protein Toxicity: The expressed synthase or its product, this compound, could be toxic to E. coli, leading to poor cell growth and reduced protein yield.

  • Inefficient Transcription or Translation Initiation: The promoter strength or the ribosome binding site (RBS) sequence in your expression vector may not be optimal for high-level expression.

  • Plasmid Instability: The expression plasmid may be unstable, leading to its loss during cell division.

Q2: My this compound synthase is expressed, but it's all in inclusion bodies. What can I do?

A2: Formation of insoluble inclusion bodies is a frequent problem when overexpressing eukaryotic proteins in E. coli. This is often due to the high rate of protein synthesis overwhelming the cellular folding machinery, leading to protein misfolding and aggregation. Strategies to address this include:

  • Lowering Induction Temperature: Reducing the culture temperature (e.g., to 16-25°C) after induction slows down protein synthesis, allowing more time for proper folding.[1]

  • Reducing Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, promoting soluble expression.[1][2]

  • Using a Different E. coli Strain: Strains like Rosetta(DE3) or BL21(DE3)pLysS contain plasmids that express tRNAs for rare codons, which can improve the translation of eukaryotic genes.[1] Other strains are engineered to enhance disulfide bond formation in the cytoplasm.

  • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the recombinant protein.

  • Solubilization and Refolding: If the above strategies fail, you can purify the inclusion bodies and then use chaotropic agents (e.g., urea (B33335) or guanidine (B92328) hydrochloride) to solubilize the protein, followed by a refolding process.

Q3: I have soluble expression, but the enzyme activity is very low. What could be the reason?

A3: Low enzymatic activity of your purified this compound synthase can be attributed to several factors:

  • Improper Folding: Even if the protein is soluble, it may not be correctly folded into its active conformation.

  • Missing Cofactors: Terpene synthases typically require a divalent metal ion, usually Mg²⁺ or Mn²⁺, for activity. Ensure this is present in your assay buffer.

  • Insufficient Precursor Supply: The substrate for this compound synthase is farnesyl diphosphate (B83284) (FPP). If you are performing in vivo assays, the endogenous FPP pool in your expression host might be limiting.

  • Enzyme Instability: The purified enzyme may be unstable under your storage or assay conditions. Consider optimizing buffer pH, ionic strength, and adding stabilizing agents like glycerol.

  • Inhibitory Metabolites: Byproducts from the host's metabolism could be inhibiting your enzyme.

Q4: Which expression system is better for this compound synthase: E. coli or Pichia pastoris?

A4: Both E. coli and Pichia pastoris have been successfully used for expressing sesquiterpene synthases, and the choice depends on several factors. P. pastoris offers advantages such as eukaryotic post-translational modifications (though not always necessary for synthases) and a lower tendency to form inclusion bodies.[3][4][5][6] However, E. coli is generally faster, less expensive, and has a wider range of available genetic tools.[3][4] For plant sesquiterpene synthases, which are often poorly expressed in microbial systems, significant optimization may be required in either host.[7][8]

Troubleshooting Guides

Problem 1: Low or No Protein Expression

Low_Expression_Troubleshooting start Low/No Expression codon_optimization Codon Optimize Gene for Expression Host start->codon_optimization Codon bias? change_vector Change Expression Vector (Stronger Promoter, Optimized RBS) start->change_vector Inefficient transcription? codon_optimization->change_vector check_mrna Check mRNA Levels (qRT-PCR) change_vector->check_mrna check_mrna->change_vector mRNA absent? change_strain Switch Host Strain (e.g., BL21(DE3)pLysS) check_mrna->change_strain mRNA present? lower_temp Lower Induction Temperature (16-25°C) change_strain->lower_temp reduce_inducer Reduce Inducer Concentration lower_temp->reduce_inducer check_toxicity Assess Cell Viability and Growth Post-Induction reduce_inducer->check_toxicity check_toxicity->lower_temp Toxicity observed?

Problem 2: Protein Expressed in Inclusion Bodies

Inclusion_Body_Troubleshooting start Inclusion Body Formation optimize_induction Optimize Induction - Lower Temperature (16-25°C) - Reduce Inducer (e.g., IPTG) start->optimize_induction change_strain Change Host Strain (e.g., Rosetta, ArcticExpress) optimize_induction->change_strain coexpress_chaperones Co-express Chaperones (e.g., GroEL/ES, DnaK/J) change_strain->coexpress_chaperones solubilize_refold Purify Inclusion Bodies, Solubilize, and Refold coexpress_chaperones->solubilize_refold Still insoluble?

Data Presentation

Table 1: Comparison of Expression Parameters for a Model Sesquiterpene Synthase in E. coli

ParameterCondition 1Condition 2Condition 3Condition 4
Host Strain BL21(DE3)BL21(DE3)Rosetta(DE3)BL21(DE3)
Induction Temp. 37°C18°C18°C18°C
IPTG Conc. 1.0 mM1.0 mM1.0 mM0.1 mM
Soluble Yield (mg/L) < 15812
Insoluble Yield (mg/L) 2515105
Relative Activity (%) N/A6085100

This table is a representative summary based on typical optimization results for sesquiterpene synthases and is intended for illustrative purposes.

Table 2: Effect of Codon Optimization and Metabolic Engineering on Sesquiterpene Production in E. coli

Strain/ConditionSesquiterpene SynthaseModificationsTiter (mg/L)Fold Increase
WT E. coliα-farnesene synthaseNone1.21
Engineered E. coliCodon-optimized α-farnesene synthaseExogenous MVA pathway380.0~317

Data summarized from a study on α-farnesene synthase, a closely related sesquiterpene synthase.[7][8]

Experimental Protocols

Protocol 1: Expression of His-tagged this compound Synthase in E. coli
  • Transformation: Transform the expression plasmid containing the codon-optimized this compound synthase gene into E. coli BL21(DE3) or a similar expression strain. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking at 200 rpm.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture at 18°C for 16-20 hours with vigorous shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of Soluble His-tagged this compound Synthase
  • Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL) and DNase I. Incubate on ice for 30 minutes, then sonicate on ice until the lysate is no longer viscous.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with 10 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged synthase with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

Protocol 3: Solubilization and Refolding of this compound Synthase from Inclusion Bodies
  • Inclusion Body Isolation: After cell lysis (Protocol 2, Step 1), centrifuge the lysate and discard the supernatant. Wash the pellet containing inclusion bodies sequentially with buffer containing Triton X-100 and then with a high-salt buffer to remove membrane proteins and other contaminants.

  • Solubilization: Resuspend the purified inclusion body pellet in solubilization buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.0, with 10 mM DTT) and stir for 1-2 hours at room temperature.

  • Clarification: Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes to remove any remaining insoluble material.

  • Refolding: Use a method such as rapid dilution or dialysis to gradually remove the denaturant. For rapid dilution, add the solubilized protein dropwise into a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol) with gentle stirring.

  • Purification: Purify the refolded protein using affinity chromatography as described in Protocol 2.

Visualizations

Metabolic Engineering Strategy in E. coli

Metabolic_Engineering cluster_host E. coli Metabolism cluster_engineered Engineered Pathway Central Carbon\nMetabolism Central Carbon Metabolism Endogenous\nMEP Pathway Endogenous MEP Pathway IPP & DMAPP IPP & DMAPP FPP FPP IPP & DMAPP->FPP Codon-Optimized\nthis compound\nSynthase Codon-Optimized This compound Synthase FPP->Codon-Optimized\nthis compound\nSynthase Exogenous\nMVA Pathway Exogenous MVA Pathway gamma-Cadinene gamma-Cadinene Codon-Optimized\nthis compound\nSynthase->gamma-Cadinene

Jasmonate Signaling Pathway Regulating Terpene Synthase Expression

Jasmonate_Signaling cluster_nucleus Nucleus MeJA MeJA/JA-Ile COI1 SCF-COI1 Complex MeJA->COI1 Promotes binding JAZ JAZ Repressor COI1->JAZ Ubiquitination MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation TPS_Gene Terpene Synthase Gene (e.g., (+)-g-cadinene synthase) MYC2->TPS_Gene Activates Transcription

References

troubleshooting peak tailing in GC analysis of (+)-gamma-Cadinene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of (+)-gamma-Cadinene

Welcome to the technical support center for troubleshooting Gas Chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak tailing during the analysis of sesquiterpenes like this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: In an ideal GC analysis, a chromatographic peak has a symmetrical, Gaussian shape. Peak tailing is a distortion where the back half of the peak is broader than the front half.[1] This is problematic because it reduces the resolution between closely eluting compounds, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[1][2][3] For complex mixtures containing multiple isomers of sesquiterpenes, which often have similar physicochemical properties, maintaining peak symmetry is critical for accurate identification and quantification.[4]

Q2: What are the most common causes of peak tailing for a sesquiterpene like this compound?

A2: Peak tailing in GC can stem from either chemical interactions or physical issues within the system.[5] Even for a relatively non-polar hydrocarbon like this compound, peak tailing can occur. The primary causes include:

  • Active Sites: Unwanted chemical interactions with surfaces in the inlet liner, column, or detector can cause peak tailing.[1] These active sites, often acidic silanol (B1196071) groups on glass or silica (B1680970) surfaces, can interact with analytes, causing them to be retained longer than expected.[6]

  • Column Issues: Contamination of the stationary phase, particularly at the head of the column, can lead to peak distortion.[3][6] Physical damage to the stationary phase or improper column installation are also common culprits.[1][6]

  • Flow Path Disruption (Dead Volume): An improperly cut column or incorrect installation depth in the inlet can create unswept, or "dead," volumes.[3][6] This disrupts the carrier gas flow path, causing a portion of the analyte molecules to be delayed, which results in tailing.[3]

  • Sub-optimal Method Parameters: An inlet temperature that is too low may lead to slow or incomplete vaporization.[1] Similarly, a slow oven temperature ramp can contribute to band broadening and peak tailing.[1]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting, but in some cases, can manifest as tailing.[2][7]

Q3: How can I systematically troubleshoot the source of peak tailing?

A3: A systematic approach is the most efficient way to identify the root cause of peak tailing.[1] Start by determining if the issue affects all peaks or only specific ones. If all peaks, including the solvent peak, are tailing, the cause is likely physical, such as a flow path disruption.[2][6] If only certain peaks tail, the cause is more likely chemical, such as active sites interacting with specific analytes.[5] A logical workflow, as shown below, can guide your troubleshooting process. Begin with the simplest and most common fixes, such as inlet maintenance, before moving to more complex issues like method optimization or column replacement.[1]

G cluster_physical Physical Issues cluster_chemical Chemical / Activity Issues start Peak Tailing Observed for This compound q1 Are ALL peaks tailing (including solvent)? start->q1 check_install Check Column Installation (Cut & Depth) q1->check_install  Yes inlet_maint Perform Inlet Maintenance (Replace Liner, Septum, Seal) q1->inlet_maint  No remake_install Re-cut and Re-install Column check_install->remake_install q3 Problem Solved? remake_install->q3 q2 Problem Solved? inlet_maint->q2 trim_col Trim 10-20 cm from Column Inlet trim_col->q3 q2->trim_col No end_node Peak Shape Restored q2->end_node Yes optimize Optimize GC Method (Temp, Flow Rate) q3->optimize No q3->end_node Yes replace_col Replace Column optimize->replace_col

Caption: A logical workflow for troubleshooting peak tailing in GC.
Q4: My peak tailing seems to be related to active sites. What can I do?

A4: Active sites in the GC system are a frequent cause of peak tailing, especially for polar compounds, but they can affect a wide range of analytes.[2] To mitigate this:

  • Perform Inlet Maintenance: The inlet is a common source of contamination and activity. Regularly replace the inlet liner, septum, and any seals (e.g., gold seal) as this is often the first and most effective step.[1][8]

  • Use Deactivated Components: Always use high-quality, deactivated inlet liners.[4][6] Liners with glass wool can help trap non-volatile residues but can also be a source of activity; consider testing liners with and without wool.[4][8] Using an Ultra Inert or similarly designated column can also significantly reduce analyte interaction with the stationary phase.[9]

  • Prime the System: For particularly sensitive compounds, injecting a high-concentration standard can sometimes help to "prime" or passivate the system by neutralizing active sites. Ensure you run a solvent blank afterward to check for carryover.[10]

Q5: Could my GC column be the issue? How do I check and fix it?

A5: Yes, the column is a major potential source of peak tailing.[1]

  • Improper Installation: A poor column cut is a very common cause of tailing that affects all peaks.[2][6] The cut should be clean, flat, and at a right angle to the column wall. Jagged edges or silica shards can create turbulence in the flow path.[3] Additionally, ensure the column is installed at the correct depth in both the inlet and detector as specified by the instrument manufacturer.[3][6]

  • Contamination: Non-volatile matrix components can accumulate at the front of the column, creating active sites and distorting peak shape.[6] Trimming 10-20 cm from the inlet end of the column can often resolve this by removing the contaminated section.[2][6]

  • Column Degradation: If the stationary phase is permanently damaged (e.g., through exposure to oxygen at high temperatures from a leak), the column will need to be replaced.[1] A significant loss of peak efficiency (broadening) alongside tailing can indicate severe column degradation.[6]

Q6: How do my GC method parameters affect peak tailing for this compound?

A6: Sub-optimal GC method parameters can lead to poor peak shape. For sesquiterpenes, consider the following:

  • Inlet Temperature: The temperature must be high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation.[11]

  • Oven Temperature Program: A temperature ramp that is too slow can cause peak broadening and tailing.[1] Conversely, a well-designed program is crucial for separating a wide range of terpenes with different boiling points.[11]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects separation efficiency. Ensure the flow rate is set to an optimal linear velocity for your column dimensions.[11]

  • Check for Cold Spots: Sesquiterpenes can re-condense in any cold spots within the flow path, such as the transfer line to the detector. Ensure all heated zones are at appropriate temperatures, typically at or above the final oven temperature.[1][10]

Q7: Can my injection technique or sample solvent cause peak tailing?

A7: Yes, the way the sample is introduced into the GC can have a significant impact on peak shape.

  • Injection Mode: For splitless injections, where the analyte has a longer residence time in the inlet, it's crucial to have an appropriate split/purge activation time to vent the remaining solvent. Failure to do so can cause the solvent to slowly bleed into the column, creating a broad, tailing solvent peak that can affect early eluting compounds.[3][12]

  • Solvent Mismatch: A mismatch in polarity between your sample solvent and the column's stationary phase can cause peak distortion.[9][13] For this compound, which is non-polar, using a non-polar solvent like hexane (B92381) with a non-polar or mid-polarity column (e.g., DB-5) is a good practice.

  • Solvent Focusing (Splitless Injection): For splitless injections to work correctly, the initial oven temperature should typically be set about 20°C below the boiling point of the sample solvent.[2][10] This allows the solvent to condense at the head of the column, creating a narrow band and "focusing" the analytes. If the initial temperature is too high, this focusing effect is lost, leading to broad or tailing peaks for early eluters.[2][10]

Troubleshooting Summary

The table below summarizes common causes of peak tailing and recommended actions.

Potential CauseDiagnostic ClueRecommended Action
Active Sites in Inlet Tailing is often more pronounced for polar compounds, but can affect many analytes. Worsens over time.[8]Replace the inlet liner, septum, and O-ring/seal with new, deactivated parts.[1][2]
Column Contamination All peaks may show tailing, often accompanied by peak broadening and retention time shifts.[6][8]Trim 10-20 cm from the front of the GC column. If the problem persists, the column may need replacement.[6]
Improper Column Installation All peaks, including the solvent peak, show tailing from the first injection.[2][6] May see "chair-shaped" peaks.[3][6]Re-cut the column ensuring a clean, square cut. Re-install at the manufacturer-recommended depth.[2][6]
Dead Volume / Flow Path Obstruction Indiscriminate tailing affecting all peaks.[5]Check all connections for tightness and proper ferrule seating. Ensure correct column installation.[5]
Low Inlet Temperature Poor peak shape, especially for higher boiling point compounds like sesquiterpenes.Increase the inlet temperature in increments of 10-20°C, ensuring it does not exceed the analyte's degradation temperature.[1]
Solvent Effect Violation (Splitless) Tailing is most severe for early eluting peaks and decreases with retention time.[9]Lower the initial oven temperature to at least 20°C below the solvent's boiling point.[2][10]
Column Overload Peaks may appear fronting or tailing. Peak width increases disproportionately with concentration.[2][14]Dilute the sample or reduce the injection volume.[2]

Experimental Protocols

Protocol 1: Inlet Maintenance (Liner and Septum Replacement)
  • Cool Down: Set the GC inlet temperature to a safe level (e.g., 40°C) and wait for it to cool down.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.[1]

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon replacement.[1]

  • Remove Liner: Carefully remove the inlet liner using clean forceps. Note the orientation of the liner.

  • Install New Liner: Insert a new, deactivated liner in the correct orientation. Ensure any O-rings are correctly seated.[1]

  • Reassemble: Reassemble the inlet components in the reverse order of removal.

  • Leak Check: Restore carrier gas flow and perform an electronic leak check around the septum nut and other fittings.

Protocol 2: GC Column Trimming and Installation
  • Cool Down & Vent: Cool the oven and inlet. Once cool, turn off the carrier gas and vent the MS detector (if applicable).

  • Remove Column: Carefully disconnect the column from the inlet and detector, loosening the column nuts.

  • Trim Column: Using a ceramic scoring wafer or diamond-tipped pen, score the column tubing at the desired point (e.g., 15 cm from the inlet end). Gently flex the column to create a clean, square break.[2]

  • Inspect Cut: Inspect the cut end with a small magnifier to ensure it is clean and free of jagged edges or silica fragments.[2][6]

  • Install Ferrules: Place a new column nut and the appropriate ferrule onto the freshly cut end of the column.

  • Install Column: Insert the column into the inlet to the depth recommended by the instrument manufacturer. Gently tighten the column nut until finger-tight, then tighten an additional half-turn with a wrench.

  • Restore Gas & Leak Check: Restore carrier gas flow and perform a leak check at the inlet fitting.

  • Condition Column: Condition the column (see Protocol 3) before analysis.

Protocol 3: GC Column Conditioning
  • Connect to Inlet: Install the column in the GC inlet but leave the detector end disconnected and open in the oven.

  • Purge Column: Set a normal carrier gas flow rate and allow the gas to purge the column for 15-20 minutes at ambient temperature to remove any oxygen.

  • Temperature Program: Set the detector to be off. Slowly ramp the oven temperature (e.g., 5-10°C/min) to the conditioning temperature. This is typically 10-20°C above the final temperature of your analytical method but should not exceed the column's maximum isothermal temperature limit.[1]

  • Hold: Hold at the conditioning temperature for 1-2 hours.

  • Cool Down: Cool the oven to your method's initial temperature.

  • Connect to Detector: Turn off the carrier gas, connect the column to the detector, restore gas flow, and perform a leak check. The column is now ready for analysis.[1]

System Visualization

G cluster_inlet GC Inlet cluster_column GC Column liner Inlet Liner (Active Sites, Contamination) septum Septum (Contamination, Leaks) seal Seal / Ferrule (Dead Volume, Leaks) col_head Column Head (Contamination, Poor Cut) seal->col_head stat_phase Stationary Phase (Degradation, Overload) detector Detector stat_phase->detector syringe Sample Injection syringe->liner

Caption: Key areas in a GC system that can cause peak tailing.

References

strategies to improve the stability of (+)-gamma-Cadinene in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of (+)-γ-Cadinene in various formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

Issue ID: GC-S01

Observed Problem: My (+)-γ-Cadinene formulation is showing a rapid decrease in potency, and I observe a change in odor.

Potential Cause(s): (+)-γ-Cadinene, like many sesquiterpenes, is susceptible to oxidative degradation, especially when exposed to air and light.[1][2] This can lead to the formation of various oxidation products, altering its chemical structure and sensory properties.

Recommended Solution(s):

  • Inert Atmosphere: Handle and store the formulation under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Antioxidant Addition: Incorporate antioxidants into your formulation. Common choices for lipid-based formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E). For aqueous-based systems, ascorbic acid or sodium metabisulfite (B1197395) can be effective.[3]

  • Light Protection: Store the formulation in amber glass vials or other light-impenetrable containers to prevent photo-oxidation.[1]

  • Chelating Agents: If metal ion contamination is suspected as a catalyst for oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).

Analytical Method for Verification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify degradation products. A decrease in the peak area of (+)-γ-Cadinene and the appearance of new peaks corresponding to oxidized species would confirm degradation.

Issue ID: GC-S02

Observed Problem: I am observing phase separation or precipitation of (+)-γ-Cadinene in my aqueous-based formulation over time.

Potential Cause(s): (+)-γ-Cadinene is a lipophilic compound with very low water solubility.[2] In aqueous formulations, it can easily come out of solution, especially with changes in temperature or pH.

Recommended Solution(s):

  • Solubilization Techniques:

    • Co-solvents: Employ a co-solvent system using pharmaceutically acceptable solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase solubility.

    • Surfactants: Incorporate non-ionic surfactants such as polysorbates (e.g., Tween® 80) or sorbitan (B8754009) esters (e.g., Span® 20) to form micelles that can encapsulate the (+)-γ-Cadinene.

  • Encapsulation:

    • Cyclodextrins: Form inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility and stability.[4][5]

    • Liposomes: Encapsulate (+)-γ-Cadinene within liposomal vesicles.[6][7]

Analytical Method for Verification: Visual inspection for turbidity or precipitation. Particle size analysis can also be used to detect the formation of aggregates. High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of (+)-γ-Cadinene remaining in the solution phase after filtration or centrifugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (+)-γ-Cadinene?

A1: The primary degradation pathway for (+)-γ-Cadinene is oxidation.[1][2] The double bonds in its structure are susceptible to attack by oxygen, leading to the formation of epoxides, hydroperoxides, and other oxygenated derivatives. This process can be accelerated by exposure to light, heat, and the presence of metal ions. Isomerization is another potential degradation pathway, although it is generally less significant than oxidation under typical storage conditions.

Q2: What are the optimal storage conditions for formulations containing (+)-γ-Cadinene?

A2: To maximize stability, formulations containing (+)-γ-Cadinene should be stored at refrigerated temperatures (2-8 °C) in airtight containers, protected from light. The headspace of the container should be flushed with an inert gas like nitrogen or argon before sealing.

Q3: Which antioxidants are most effective for stabilizing (+)-γ-Cadinene?

A3: The choice of antioxidant depends on the formulation type. For lipid-based formulations, synthetic phenolic antioxidants like BHT and BHA are highly effective. Natural antioxidants such as tocopherols (B72186) (Vitamin E) and rosemary extract can also be used. For aqueous systems, water-soluble antioxidants like ascorbic acid (Vitamin C) and its salts are suitable. The optimal antioxidant and its concentration should be determined through stability studies.

Q4: How can I improve the stability of (+)-γ-Cadinene in an acidic or basic formulation?

A4: The stability of many sesquiterpenes is pH-dependent.[8] It is generally advisable to maintain the pH of the formulation as close to neutral as possible. If the formulation requires an acidic or basic pH, the use of encapsulation techniques like cyclodextrin (B1172386) complexation or liposomal encapsulation can protect (+)-γ-Cadinene from the harsh pH environment.[4][6] Conducting a pH-stability profile study is crucial to identify the pH range of maximum stability.

Quantitative Data Summary

Table 1: General Stability of Sesquiterpenes Under Different pH and Temperature Conditions (Guidance Only)

pHTemperatureExpected StabilityComments
5.525 °CRelatively StableSesquiterpenes without highly labile functional groups tend to be more stable at slightly acidic pH.[8]
7.425 °CModerate StabilityStability may decrease at neutral pH, especially in the presence of oxygen.
7.437 °CLower StabilityIncreased temperature accelerates degradation. Some sesquiterpene lactones show significant degradation at this condition.[8]

Table 2: Efficacy of Common Antioxidants for Terpene Stabilization (Qualitative Guidance)

Note: The effectiveness of antioxidants can be formulation-dependent. The concentrations provided are typical starting points for formulation development.

AntioxidantFormulation TypeTypical Concentration (w/w)Relative Efficacy
Butylated Hydroxytoluene (BHT)Lipid-based0.01 - 0.1%High
Butylated Hydroxyanisole (BHA)Lipid-based0.01 - 0.1%High
α-Tocopherol (Vitamin E)Lipid-based0.1 - 0.5%Moderate to High
Ascorbic AcidAqueous-based0.05 - 0.2%High
Sodium MetabisulfiteAqueous-based0.01 - 0.1%High

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-DAD Method for (+)-γ-Cadinene

This protocol outlines a general method for developing a stability-indicating HPLC assay. Optimization will be required for specific formulations.

  • Instrumentation and Conditions:

    • HPLC System: A system with a Diode Array Detector (DAD) is recommended for monitoring peak purity.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective for separating sesquiterpenes. A starting point could be a gradient from 60% acetonitrile in water to 100% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at 210 nm.

    • Column Temperature: 30 °C.

  • Forced Degradation Study:

    • To ensure the method is stability-indicating, perform forced degradation studies on a solution of (+)-γ-Cadinene.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample or solution at 80 °C for 48 hours.

    • Photostability: Expose a solution to light according to ICH Q1B guidelines.

  • Analysis:

    • Analyze the stressed samples alongside a control (unstressed) sample.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent (+)-γ-Cadinene peak, and the peak purity analysis of the parent peak in the stressed samples passes.

Protocol 2: Preparation of (+)-γ-Cadinene Loaded Liposomes by Thin-Film Hydration

This protocol describes a common method for encapsulating lipophilic compounds like (+)-γ-Cadinene into liposomes.[7]

  • Materials:

    • Phosphatidylcholine (e.g., from soy or egg)

    • Cholesterol

    • (+)-γ-Cadinene

    • Chloroform and Methanol (or another suitable organic solvent system)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Dissolve phosphatidylcholine, cholesterol (e.g., in a 2:1 molar ratio), and (+)-γ-Cadinene in a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with PBS by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

    • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterization:

    • Determine the encapsulation efficiency by separating the free (+)-γ-Cadinene from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the amount of encapsulated compound by HPLC or GC-MS.

    • Measure the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).

Visualizations

logical_workflow cluster_0 Troubleshooting Workflow for (+)-γ-Cadinene Stability Issues start Stability Issue Observed (e.g., Potency Loss, Phase Separation) cause_analysis Analyze Potential Causes start->cause_analysis oxidation Oxidative Degradation? cause_analysis->oxidation Chemical Change solubility Poor Solubility? cause_analysis->solubility Physical Change oxidation->solubility No oxidation_solutions Implement Oxidation Control: - Inert Atmosphere - Add Antioxidants - Protect from Light oxidation->oxidation_solutions Yes solubility_solutions Implement Solubility Enhancement: - Use Co-solvents/Surfactants - Encapsulate (Cyclodextrins/Liposomes) solubility->solubility_solutions Yes re_evaluate Re-evaluate Formulation Stability solubility->re_evaluate No oxidation_solutions->re_evaluate solubility_solutions->re_evaluate re_evaluate->cause_analysis Issue Persists stable Formulation is Stable re_evaluate->stable Issue Resolved

Caption: A logical workflow for troubleshooting stability issues with (+)-γ-Cadinene formulations.

degradation_pathway cluster_1 Proposed Oxidative Degradation Pathway of (+)-γ-Cadinene gamma_cadinene (+)-γ-Cadinene (C15H24) peroxy_radical Peroxy Radical Intermediate gamma_cadinene->peroxy_radical Radical Attack initiators Initiators: - Oxygen (O2) - Light (hν) - Heat (Δ) - Metal Ions (e.g., Fe2+) initiators->peroxy_radical hydroperoxide Hydroperoxide Derivatives peroxy_radical->hydroperoxide Hydrogen Abstraction epoxide Epoxide Derivatives peroxy_radical->epoxide Intramolecular Attack further_oxidation Further Oxidation Products (e.g., Alcohols, Ketones, Aldehydes) hydroperoxide->further_oxidation epoxide->further_oxidation Ring Opening

Caption: A proposed oxidative degradation pathway for (+)-γ-Cadinene.

experimental_workflow cluster_2 Experimental Workflow for Stability Assessment formulation Prepare (+)-γ-Cadinene Formulation initial_analysis Initial Analysis (t=0): - HPLC for Potency - Visual Inspection - Particle Size formulation->initial_analysis stability_storage Store under Accelerated Conditions (e.g., 40°C/75% RH) initial_analysis->stability_storage periodic_testing Periodic Testing: - HPLC - Visual - Particle Size stability_storage->periodic_testing periodic_testing->stability_storage Continue Storage data_analysis Data Analysis: - Degradation Kinetics - Shelf-life Estimation periodic_testing->data_analysis

Caption: A general experimental workflow for assessing the stability of (+)-γ-Cadinene formulations.

References

Technical Support Center: Refinement of Purification Methods to Remove Isomeric Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on resolving isomeric impurities. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating isomeric impurities?

A1: The most common and effective methods for separating isomeric impurities, which include enantiomers and diastereomers, are chromatography and crystallization. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used, especially with Chiral Stationary Phases (CSPs) for enantiomer separation.[1] Crystallization techniques, particularly diastereomeric salt formation and preferential crystallization, are also powerful methods for purification on a larger scale.

Q2: My chiral HPLC method shows poor or no resolution between enantiomers. What should I do?

A2: Poor resolution in chiral HPLC is a frequent issue. The key is to understand that separation relies on the differential interaction between the enantiomers and the chiral stationary phase (CSP). If you are experiencing poor resolution, consider the following troubleshooting steps:

  • Re-evaluate the Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. If one CSP isn't providing separation, it's unlikely that minor adjustments to the mobile phase will lead to a baseline resolution. A screening of different CSPs with diverse chiral selectors (e.g., polysaccharide-based, protein-based) is the most effective approach.[2]

  • Optimize the Mobile Phase:

    • Solvent Composition: Systematically alter the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography.[2]

    • Additives/Modifiers: For acidic or basic analytes, the addition of a small percentage (typically 0.1% v/v) of a basic (e.g., diethylamine (B46881) - DEA) or acidic (e.g., trifluoroacetic acid - TFA) modifier can significantly improve peak shape and resolution.[2][3]

  • Adjust Chromatographic Conditions:

    • Temperature: Lowering the column temperature often enhances resolution in chiral separations, though it may not always be the case. It is advisable to experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C).[2]

    • Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the CSP, potentially improving resolution.[2]

Q3: I'm struggling to separate diastereomers by recrystallization. What are my options?

A3: When standard recrystallization fails to separate diastereomers, several alternative strategies can be employed. Since diastereomers have different physical properties, the key is to find a system that amplifies these differences.[4]

  • Modify the Recrystallization Protocol:

    • Solvent Screening: The choice of solvent is critical. A systematic screening of various solvents or solvent mixtures is necessary to find a system where the solubility difference between the diastereomers is maximized.[4][5]

    • Seeding: If a small amount of the pure desired diastereomer is available, using it to seed the solution can promote its selective crystallization.[5]

    • Controlled Cooling: A slow and controlled cooling process is crucial. Rapid cooling can lead to co-precipitation of the undesired diastereomer.[5]

  • Chromatographic Purification: Flash chromatography is a highly effective method for separating diastereomers. Normal-phase chromatography often provides better selectivity for isomers compared to reverse-phase.

Q4: What is the difference between separating enantiomers and diastereomers?

A4: Enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment, making their separation challenging. This requires a chiral environment, such as a chiral stationary phase in chromatography or a chiral resolving agent in crystallization, to form transient diastereomeric complexes that can be separated.[2] Diastereomers, on the other hand, are stereoisomers that are not mirror images and have different physical properties, such as solubility, melting point, and boiling point.[4] This difference in physical properties allows for their separation using standard achiral purification techniques like recrystallization and achiral chromatography.[6]

Q5: When should I consider using Supercritical Fluid Chromatography (SFC) for isomer separation?

A5: SFC is a powerful technique for chiral separations and offers several advantages over HPLC, including faster separations, reduced organic solvent consumption, and high efficiency.[6] It is particularly well-suited for high-throughput screening of chiral compounds in drug discovery. SFC is a normal-phase technique that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.

Troubleshooting Guides

Chromatographic Methods
Problem Possible Causes Suggested Solutions
Poor or No Resolution of Enantiomers (Chiral Chromatography) Ineffective Chiral Stationary Phase (CSP).Screen a variety of CSPs with different selectivities (e.g., polysaccharide, protein-based).[2]
Suboptimal mobile phase composition.Systematically vary the organic modifier percentage. Add acidic (TFA) or basic (DEA) modifiers for ionizable compounds.[2][3]
Unfavorable temperature or flow rate.Experiment with different temperatures (e.g., 10°C, 25°C, 40°C). Reduce the flow rate to increase interaction time.[2]
Peak Splitting (Achiral Chromatography of Diastereomers) Co-elution of closely related impurities.Adjust mobile phase composition or gradient to improve selectivity. Try a different stationary phase.[7]
Column overload.Reduce sample concentration or injection volume.[2]
Sample solvent stronger than mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[2][8]
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.For basic compounds, add a basic modifier (e.g., DEA). For acidic compounds, add an acidic modifier (e.g., TFA).[2]
Column overload.Decrease the amount of sample injected.[2]
Contaminated column or guard column.Flush the column with a strong solvent or replace the guard column.[2]
Crystallization Methods
Problem Possible Causes Suggested Solutions
No Crystal Formation ("Oiling Out") Solution is too concentrated or supersaturated.Add more solvent to dilute the solution.[9][10]
Crystallization temperature is above the melting point of the salt.Lower the crystallization temperature.[9][10]
Inappropriate solvent system.Screen for a different solvent or solvent mixture that favors crystallization.[9][10]
Low Yield of Crystals High solubility of the desired isomer in the mother liquor.Optimize the solvent system to minimize solubility at the final temperature. Lower the final crystallization temperature.[10]
Cooling rate is too fast, leaving the product in solution.Employ a slower, more controlled cooling profile.[5]
Insufficient crystallization time.Allow for a longer crystallization period.
Poor Purity (Low Diastereomeric or Enantiomeric Excess) Co-precipitation of the undesired isomer.Perform a systematic solvent screening to maximize the solubility difference between the isomers.[4][10]
Cooling rate is too rapid.Slow down the cooling process by insulating the vessel.[4][5]
Impurities in the starting material.Purify the starting material before attempting the resolution.
The system is close to a eutectic composition.A second recrystallization of the enriched material may be necessary.[4]

Data Presentation

Table 1: Comparison of Chiral Stationary Phase Performance for the Separation of Fluoxetine (B1211875) Enantiomers
Chiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Selectivity (α)
Chiralcel OD-HHexane/Isopropanol/DEA (98/2/0.2)1.651.10
Chiralpak AD-HHexane/Isopropanol/DEA (98/2/0.2)1.701.12
Cyclobond I 2000 DMMethanol/0.2% TEAA (25/75, pH 3.8)2.301.15

Data sourced from reference[11]. Baseline resolution is achieved when Rs > 1.5.

Table 2: Effect of Solvent on Diastereomeric Excess (d.e.) in the Crystallization of a Hypothetical Racemic Acid with (R)-1-Phenylethanamine
Solvent SystemYield of Salt (%)Diastereomeric Excess (d.e.) of Crystals (%)Observations
Methanol6575Rapid crystallization upon cooling.
Ethanol8860Slower crystal growth, well-formed needles.
Isopropanol9545Very slow crystallization over several hours.
Acetone5580Fine powder precipitated quickly.
Ethyl Acetate / Hexane (9:1)9252Good crystal formation upon slow cooling.

Note: This data is illustrative and highly dependent on the specific substrates.[4]

Table 3: Influence of Mobile Phase Additives on the Chiral Separation of Nicotine Enantiomers
ModifierAdditive (0.1% v/v)Resolution (Rs)Retention Time (S)-(-)-Nicotine (min)Retention Time (R)-(+)-Nicotine (min)
EthanolDiethylamine4.59.810.5
EthanolTriethylamine5.210.211.1
IsopropanolDiethylamine7.613.515.0
IsopropanolTriethylamine6.812.113.5

Data adapted from reference[12].

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Enantiomeric Separation

Objective: To develop a robust HPLC method for the separation of a racemic mixture.

Instrumentation: A standard HPLC system with a UV detector.

Materials:

  • Chiral HPLC columns for screening (e.g., Chiralcel OD-H, Chiralpak AD-H, Lux Cellulose-1).

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

  • Mobile phase additives (e.g., trifluoroacetic acid, diethylamine).

  • Racemic analyte of interest.

Procedure:

  • Sample Preparation: Dissolve the racemic analyte in the initial mobile phase or a weaker solvent to a concentration of approximately 1 mg/mL.[8]

  • Initial Screening:

    • Select a primary screening column (e.g., Chiralcel OD-H).

    • Start with a mobile phase of 90:10 (v/v) n-hexane:isopropanol at a flow rate of 1 mL/min.[13]

    • If the analyte is acidic or basic, add 0.1% of the corresponding modifier (TFA or DEA) to the mobile phase.[13]

    • Inject the sample and monitor the chromatogram.

  • Column Screening: If no or poor separation is observed, switch to a different chiral stationary phase and repeat the injection with the initial mobile phase conditions. Continue this process for a set of diverse CSPs.

  • Mobile Phase Optimization:

    • Once partial separation is achieved on a particular column, systematically optimize the mobile phase composition by varying the percentage of the alcohol modifier in 5% increments.

    • If additives were not used initially, test their impact on the separation.

  • Temperature and Flow Rate Optimization:

    • Evaluate the effect of column temperature on the resolution by testing at different temperatures (e.g., 15°C, 25°C, and 40°C).

    • If necessary, reduce the flow rate (e.g., to 0.5 mL/min) to enhance resolution.

  • Method Validation: Once optimal conditions are established, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[14]

Protocol 2: Diastereomeric Recrystallization for Chiral Resolution

Objective: To separate a racemic mixture by forming diastereomeric salts and selectively crystallizing one diastereomer.

Materials:

  • Racemic compound (acid or base).

  • Enantiomerically pure chiral resolving agent (base or acid).

  • A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).

  • Erlenmeyer flasks, heating mantle, and filtration apparatus.

Procedure:

  • Salt Formation:

    • In an Erlenmeyer flask, dissolve the racemic compound in a minimal amount of a suitable solvent at an elevated temperature.

    • Add one molar equivalent of the enantiomerically pure chiral resolving agent.

    • Stir the mixture to ensure complete salt formation.[4]

  • Solvent Screening (Small Scale):

    • Divide the salt mixture into several small vials.

    • To each vial, add a different solvent and heat to dissolve the salt.

    • Allow the vials to cool slowly to room temperature and then in an ice bath.

    • Observe which solvent provides the best formation of crystalline solid and collect the crystals by filtration.

    • Analyze the purity (diastereomeric excess) of the crystals from each solvent to identify the optimal solvent system.[10]

  • Preparative Crystallization:

    • Dissolve the bulk of the diastereomeric salt mixture in the optimal solvent at an elevated temperature.

    • Allow the solution to cool slowly and undisturbed to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.

    • If available, add a few seed crystals of the desired pure diastereomer to induce crystallization.

    • Further cool the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of ice-cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals thoroughly.

  • Purity Analysis: Determine the diastereomeric excess of the crystals and the composition of the mother liquor using a suitable analytical technique (e.g., chiral HPLC). A second recrystallization may be necessary to achieve the desired purity.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in an appropriate solvent and neutralize with an acid or base to liberate the pure enantiomer, which can then be isolated by extraction or filtration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation start Racemic Mixture sample_prep Sample Preparation start->sample_prep csp_screen Screen Chiral Stationary Phases sample_prep->csp_screen mp_screen Screen Mobile Phases csp_screen->mp_screen Select best CSP mp_screen->csp_screen No separation optimize_mp Optimize Mobile Phase Composition mp_screen->optimize_mp Partial separation achieved optimize_conditions Optimize Temperature & Flow Rate optimize_mp->optimize_conditions validation Method Validation (ICH Q2(R1)) optimize_conditions->validation final_method Final Analytical Method validation->final_method

A general workflow for the development and validation of a chiral HPLC method.

troubleshooting_crystallization start Low Diastereomeric Excess (d.e.) in Crystallized Product q1 Was a solvent screen performed? start->q1 sol1 Perform systematic solvent screen to maximize solubility difference q1->sol1 No q2 Was the cooling rate slow and controlled? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Slow down cooling rate (e.g., insulate flask) q2->sol2 No q3 Is the starting material pure? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Purify starting material before salt formation q3->sol3 No end_node Consider second recrystallization of the enriched material q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Troubleshooting decision tree for low diastereomeric excess in crystallization.

References

Technical Support Center: Enhancing the Solubility of (+)-gamma-Cadinene for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of solubilizing the hydrophobic sesquiterpene, (+)-gamma-Cadinene, for use in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

A1: this compound is a naturally occurring sesquiterpene, a type of hydrocarbon found in the essential oils of various plants.[1] Like many other sesquiterpenes, it is a lipophilic, or "fat-loving," molecule, which means it has very low solubility in water-based solutions, such as the buffers and culture media used in most biological assays. This poor aqueous solubility can lead to several experimental problems, including precipitation of the compound, inaccurate and inconsistent results, and reduced bioavailability in cell-based assays.

Q2: What are the primary methods for solubilizing this compound for in vitro studies?

A2: The two main strategies for increasing the aqueous solubility of hydrophobic compounds like this compound are:

  • Co-solvents: Using a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to first dissolve the compound before diluting it into the aqueous assay medium.

  • Cyclodextrin (B1172386) Encapsulation: Forming an inclusion complex with a cyclodextrin molecule. Cyclodextrins are ring-shaped molecules with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity that can encapsulate the hydrophobic this compound, thereby increasing its solubility in water.

Q3: What is the recommended starting solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds. However, the final concentration of DMSO in the assay should be kept to a minimum to avoid cellular toxicity. Ethanol is another viable option.

Q4: What is the maximum permissible concentration of DMSO in cell-based assays?

A4: The maximum tolerated concentration of DMSO varies between cell lines and the duration of the assay. A general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to minimize cytotoxic effects. It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for the test compound) to account for any solvent-related effects.

Troubleshooting Guides

Issue 1: My this compound stock solution precipitates when I add it to my aqueous assay buffer.
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This "crashing out" is common when a concentrated organic stock solution is rapidly diluted into an aqueous medium.

  • Solution:

    • Optimize Dilution: Instead of a single large dilution, perform a serial dilution. Prepare a high-concentration stock in an organic solvent and then make a series of dilutions in your final assay buffer. Add the stock solution dropwise to the buffer while gently vortexing to facilitate mixing.

    • Reduce Final Concentration: Lower the final working concentration of this compound in your assay.

    • Increase Co-solvent Concentration: If possible, slightly increase the final concentration of the organic co-solvent (e.g., DMSO), but be mindful of its potential toxicity to your cells.

    • Utilize Cyclodextrins: If co-solvents alone are insufficient, consider forming a cyclodextrin inclusion complex to enhance aqueous solubility.

Issue 2: I am observing high variability in my bioassay results.
  • Possible Cause: Inconsistent solubility or precipitation of this compound across different wells or experiments can lead to variable results. Improper handling of stock solutions can also contribute to this issue.

  • Solution:

    • Confirm Solubility: Before starting a large-scale experiment, perform a small-scale solubility test. Prepare your final working solution and visually inspect it for any signs of cloudiness or precipitation over the intended duration of your experiment.

    • Proper Stock Solution Handling:

      • Ensure your this compound is completely dissolved in the stock solution. Gentle warming or brief sonication may help, but be cautious about potential compound degradation.

      • Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

      • Allow the stock solution to come to room temperature before opening the vial to prevent condensation, which can alter the concentration.

Quantitative Data Presentation

SolventSolubility of gamma-Cadinene (g/L) at 25°C[2]
Water0.03
Methanol82.19
Ethanol245.63
n-Propanol305.98
Isopropanol321.89
n-Butanol398.83
Isobutanol257.86
Acetone488.75
Ethyl Acetate574.01
Methyl Acetate371.33
Acetonitrile243.52
Dimethylformamide (DMF)282.16
Toluene1014.47
1,4-Dioxane1333.12

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh a desired amount of this compound.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. A clear solution with no visible particles should be obtained.

  • If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Small amount of water or ethanol-water mixture

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is a good starting point).

  • Place the accurately weighed amount of cyclodextrin into a mortar.

  • Add a small amount of water or an ethanol-water mixture to the cyclodextrin to form a thick paste.

  • Gradually add the accurately weighed this compound to the paste while continuously kneading with the pestle.

  • Continue kneading for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.

  • The resulting paste is then dried under vacuum at a controlled temperature to obtain a solid powder of the inclusion complex.

  • The powdered complex can then be dissolved in the aqueous bioassay medium.

Visualizations

experimental_workflow cluster_start Start cluster_solubilization Solubilization Strategy cluster_preparation Preparation cluster_application Application cluster_end Bioassay start This compound Powder co_solvent Co-solvent Method (e.g., DMSO, Ethanol) start->co_solvent Option 1 cyclodextrin Cyclodextrin Inclusion (e.g., HP-β-CD) start->cyclodextrin Option 2 stock_solution Prepare High-Concentration Stock Solution co_solvent->stock_solution inclusion_complex Form Inclusion Complex cyclodextrin->inclusion_complex serial_dilution Perform Serial Dilution in Aqueous Buffer stock_solution->serial_dilution direct_dissolution Directly Dissolve Complex in Buffer inclusion_complex->direct_dissolution bioassay Perform Bioassay serial_dilution->bioassay direct_dissolution->bioassay

Caption: Workflow for enhancing this compound solubility.

troubleshooting_workflow start Precipitation Observed in Bioassay check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Reduce working concentration check_concentration->reduce_concentration Yes check_dilution Was the dilution performed correctly? check_concentration->check_dilution No end_solution Problem Resolved reduce_concentration->end_solution serial_dilute Perform serial dilution with gentle mixing check_dilution->serial_dilute No check_solvent Is co-solvent concentration adequate but non-toxic? check_dilution->check_solvent Yes serial_dilute->end_solution adjust_solvent Optimize co-solvent concentration check_solvent->adjust_solvent No use_cyclodextrin Consider using cyclodextrin inclusion check_solvent->use_cyclodextrin Yes, but still precipitates adjust_solvent->end_solution use_cyclodextrin->end_solution cyclodextrin_pathway cluster_components Components cluster_process Inclusion Process cluster_result Result gamma_cadinene This compound (Hydrophobic) inclusion Formation of Inclusion Complex gamma_cadinene->inclusion cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->inclusion complex Water-Soluble Complex inclusion->complex aqueous_solution Aqueous Bioassay Medium complex->aqueous_solution Enhanced Solubility

References

Technical Support Center: Method Development for Separating (+)- and (-)-gamma-Cadinene Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing a robust method for the separation of (+)- and (-)-gamma-cadinene (B75309) enantiomers. The primary focus is on chiral gas chromatography (GC), a powerful technique for resolving volatile enantiomers like sesquiterpenes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Q1: I am not seeing any separation of the gamma-cadinene enantiomers. What should I check first?

A1: If you are observing a single peak for gamma-cadinene, the primary issue is likely the chiral selectivity of your system. Here are the initial steps to troubleshoot:

  • Confirm Chiral Column: Ensure you are using a chiral stationary phase (CSP) column. Standard achiral columns will not separate enantiomers.[1][2] For sesquiterpenes like gamma-cadinene, cyclodextrin-based CSPs are a common choice.[1][3][4]

  • Column Conditioning: Improperly conditioned new columns can lead to poor performance. Always condition a new chiral column according to the manufacturer's instructions to remove any residual solvents and ensure the stationary phase is stable.

  • Injection Volume: Overloading the column is a common reason for loss of resolution.[1] Try reducing the injection volume or diluting your sample.

  • Temperature Program: The oven temperature program is critical for chiral separations. A slow temperature ramp rate often improves the resolution of enantiomers.[1]

Q2: I am seeing two peaks, but the resolution is very poor (Rs < 1.5). How can I improve it?

A2: Poor resolution indicates that the separation conditions are not optimal. Consider the following adjustments:

  • Optimize Temperature Program:

    • Lower the Initial Temperature: Starting at a lower oven temperature can improve the focusing of the analytes at the head of the column.

    • Decrease the Ramp Rate: A slower temperature ramp (e.g., 1-2°C/min) increases the interaction time between the enantiomers and the chiral stationary phase, which can significantly enhance resolution.[1]

    • Isothermal Segments: Introduce isothermal holds at temperatures where the enantiomers are eluting to maximize separation.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects separation efficiency. While hydrogen is often the preferred carrier gas for its efficiency, optimizing the flow rate is crucial.[5] Sometimes, operating at a higher-than-optimal flow rate can improve resolution for specific enantiomeric pairs.[1]

  • Column Choice: If optimizing the parameters on your current column does not yield satisfactory results, you may need to consider a different chiral stationary phase. Different cyclodextrin (B1172386) derivatives (e.g., permethylated vs. acetylated) can offer different selectivities for the same compound.[1][4]

Q3: My peaks are tailing or showing poor shape. What could be the cause?

A3: Peak tailing can be caused by several factors:

  • Active Sites: Active sites in the GC inlet or on the column can interact with the analytes, leading to peak tailing. Ensure you are using a deactivated inlet liner.

  • Column Overloading: As mentioned for poor resolution, injecting too much sample can lead to broad, tailing peaks.[1]

  • Inappropriate Solvent: The sample solvent should be compatible with the stationary phase.

  • Column Degradation: Over time, and with exposure to certain samples or high temperatures, the performance of a chiral column can degrade. It may be necessary to replace the column.

Q4: My retention times are not consistent between runs. What should I do?

A4: Inconsistent retention times are often due to issues with the instrument's stability or the method parameters:

  • Check for Leaks: Ensure there are no leaks in the GC system, as this can affect carrier gas flow and pressure, leading to variable retention times.

  • Oven Temperature Stability: Verify that the GC oven is maintaining a stable and reproducible temperature program.

  • Carrier Gas Flow Control: Ensure that the electronic pressure control (EPC) for the carrier gas is functioning correctly and providing a constant flow or pressure.

  • Sample Matrix Effects: If you are analyzing complex mixtures, matrix components can affect the chromatography. Consider sample cleanup procedures if necessary.

Experimental Protocols

The following is a detailed methodology for the chiral GC analysis of essential oils containing gamma-cadinene. This method serves as an excellent starting point for developing a specific protocol for the enantioseparation of (+)- and (-)-gamma-cadinene.

Instrumentation:

  • Gas Chromatograph: Agilent Technologies GC 7890A (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Chiral Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness)[6]

  • Injector: Split/Splitless inlet

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1 mL/min[6]

  • Injection Volume: 0.1 µL[6]

  • Inlet Temperature: 250°C[6]

  • Split Ratio: 1:100[6]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp 1: 1°C/min to 130°C, hold for 1 minute

    • Ramp 2: 2°C/min to 200°C, hold for 3 minutes[6]

  • Detector Temperature: 300°C[6]

Sample Preparation:

  • If working with a pure standard of racemic gamma-cadinene, dilute it in n-hexane (e.g., 1:100 v/v) before injection.[6]

  • For essential oils or other complex matrices, a similar dilution in n-hexane is recommended.

Data Presentation

The following table summarizes the recommended starting conditions for the chiral GC separation of gamma-cadinene enantiomers. The retention times and resolution are to be determined experimentally as part of the method development process.

ParameterValue
Column
Stationary PhaseHP-chiral-20B (Cyclodextrin-based)
Length30 m
Internal Diameter0.32 mm
Film Thickness0.25 µm
Temperatures
Inlet250°C
Detector300°C
Oven Program40°C (5 min) -> 1°C/min to 130°C (1 min) -> 2°C/min to 200°C (3 min)
Carrier Gas
GasHelium
Flow Rate1 mL/min
Injection
Volume0.1 µL
Split Ratio1:100
Expected Results
Retention Time (+)-γ-cadineneTo be determined
Retention Time (-)-γ-cadineneTo be determined
Resolution (Rs)> 1.5 (Target)

Visualizations

MethodDevelopmentWorkflow cluster_prep Preparation cluster_method_dev Method Development cluster_optimization Optimization cluster_validation Validation start Racemic γ-Cadinene Standard prep_sample Prepare Dilute Sample in Hexane start->prep_sample initial_conditions Initial GC Conditions (from protocol) prep_sample->initial_conditions run_gc Perform Chiral GC Analysis initial_conditions->run_gc evaluate_separation Evaluate Chromatogram run_gc->evaluate_separation optimize_temp Adjust Temperature Program (e.g., slower ramp) evaluate_separation->optimize_temp Resolution < 1.5 validate_method Validate Method (Repeatability, Linearity, etc.) evaluate_separation->validate_method Resolution ≥ 1.5 optimize_temp->run_gc optimize_flow Adjust Carrier Gas Flow Rate optimize_temp->optimize_flow optimize_flow->run_gc change_column Select Different Chiral Column optimize_flow->change_column No improvement change_column->initial_conditions final_method Finalized Analytical Method validate_method->final_method

Caption: Workflow for Chiral GC Method Development.

Frequently Asked Questions (FAQs)

Q1: Why is chiral separation of gamma-cadinene important?

A1: Enantiomers of a chiral compound can have different biological activities. For example, in the pharmaceutical industry, one enantiomer may be therapeutically active while the other is inactive or even harmful. In the flavor and fragrance industry, enantiomers can have distinct smells and tastes. Therefore, separating and quantifying the individual enantiomers of gamma-cadinene is crucial for quality control, efficacy, and safety in various applications.

Q2: What type of chiral stationary phase is best for sesquiterpenes?

A2: Cyclodextrin-based chiral stationary phases are widely used and have proven to be effective for the enantioselective separation of a broad range of volatile compounds, including sesquiterpenes.[1][3][4] Derivatized cyclodextrins, such as those found in the HP-chiral-20B column, provide the necessary chiral recognition environment for separating these types of enantiomers.

Q3: Can I use HPLC for this separation?

A3: While this guide focuses on chiral GC due to the volatile nature of gamma-cadinene, chiral High-Performance Liquid Chromatography (HPLC) can also be used for the separation of enantiomers. However, this would typically be done in normal-phase mode with a chiral stationary phase. For a volatile compound like gamma-cadinene, GC is often the more direct and efficient method.

Q4: What is the role of the temperature program in chiral GC?

A4: The temperature program in GC controls the elution of compounds from the column. In chiral separations, a carefully controlled, often slow, temperature ramp allows for more interaction between the enantiomers and the chiral stationary phase. This increased interaction time is what allows for the subtle differences between the enantiomers to be exploited for separation, leading to better resolution.

Q5: How can I confirm the elution order of the (+)- and (-)-enantiomers?

A5: The elution order of enantiomers is dependent on the specific chiral stationary phase and the analytical conditions. To definitively determine the elution order, you must inject individual, enantiomerically pure standards of (+)-gamma-cadinene and (-)-gamma-cadinene and compare their retention times to the peaks obtained from the racemic mixture.

References

Technical Support Center: Troubleshooting Contamination in Microbial Production of (+)-γ-Cadinene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microbial production of (+)-γ-Cadinene. This resource is designed for researchers, scientists, and drug development professionals to help identify, resolve, and prevent contamination in your fermentation processes.

Troubleshooting Guides

Contamination is a frequent challenge in microbial fermentation that can significantly reduce the yield and purity of (+)-γ-Cadinene. This guide provides a systematic approach to identifying and addressing common contamination issues in both Saccharomyces cerevisiae (yeast) and Escherichia coli production systems.

Section 1: Initial Contamination Assessment

The first step in troubleshooting is to identify the type of contaminant. Visual inspection, microscopy, and olfactory cues are rapid initial assessment tools.

Observed Problem & Potential Causes

Observed ProblemPotential ContaminantLikely CausesRecommended Solutions
Cloudy or milky appearance of the culture medium, sometimes with a foul or sour odor.Bacteria- Improper sterilization of media, bioreactor, or equipment.- Non-sterile inoculation or sampling techniques.- Contaminated stock cultures or reagents.- Verify sterilization protocols (autoclave at 121°C, 15 psi for at least 20-30 minutes).- Reinforce aseptic techniques for all manipulations.- Test all media and reagents for sterility before use.
Formation of a thin, slimy film on the surface of the liquid culture (pellicle).Bacteria (e.g., Bacillus species)- Airborne contamination.- Inadequate sealing of the fermentation vessel.- Improve the sealing of your fermentation vessel.- Work in a laminar flow hood to minimize airborne contaminants.- Filter sterilize all air entering the bioreactor.
Presence of fuzzy, cottony, or powdery growth, often appearing as green, black, white, or blue-green colonies.Molds (e.g., Penicillium, Aspergillus)- Airborne spores from the laboratory environment.- Inadequate air filtration (HEPA filters).- Contaminated starting inoculum.- Ensure all work is conducted in a certified laminar flow hood.- Regularly clean and disinfect the laboratory and incubators.- Purify the production strain from a single colony.
Appearance of budding cells (if using E. coli), often forming a film on the surface or sediment at the bottom of the culture.Yeasts (wild strains)- Airborne contamination.- Contaminated sugar sources or other media components.- Filter sterilize all heat-sensitive media components.- Maintain a clean and sanitized laboratory environment.- Purify the E. coli culture.
Sudden drop in culture density, cell lysis, or the appearance of "bites" or plaques on agar (B569324) plates (E. coli).Bacteriophages (Phages)- Contaminated water, media components, or laboratory environment.- Introduction through prophages in the host strain.- Autoclave all liquid waste before disposal.- Use phage-resistant E. coli strains.- Thoroughly disinfect the laboratory and equipment.

Frequently Asked Questions (FAQs)

General Contamination

Q1: What are the most common signs of contamination in a (+)-γ-Cadinene fermentation?

A1: The most common signs include a sudden drop in pH, unusual odors (sour, foul), changes in the culture's appearance (cloudiness, film formation, color change), and a significant decrease in the expected yield of (+)-γ-Cadinene. Microscopic examination will often reveal microbial morphologies different from your production strain.

Q2: How can I differentiate between bacterial and yeast contamination in my E. coli culture?

A2: Microscopically, bacteria are smaller, often rod-shaped or cocci, while contaminating yeasts are typically larger, oval-shaped, and may show budding. Plating a sample of the culture on a nutrient agar plate with and without antibiotics (like chloramphenicol (B1208), which inhibits bacterial growth) can also help differentiate.[1]

Q3: My (+)-γ-Cadinene yield is low, but I don't see any obvious signs of contamination. What could be the issue?

A3: Low-level or cryptic contamination might be present. This can divert resources from your production strain without causing visible changes. Also, consider that pathway imbalances in your engineered strain can lead to the production of off-target metabolites instead of (+)-γ-Cadinene.[2] Analytical techniques like HPLC or GC-MS can help identify these byproducts.

Prevention

Q4: What are the critical sterilization steps to prevent contamination?

A4: All media, liquids, and equipment that will come into contact with the culture must be sterilized. Autoclaving at 121°C and 15 psi for at least 20-30 minutes is standard for most media and equipment. Heat-sensitive components should be filter-sterilized. It is also crucial to sterilize the bioreactor in situ if possible.

Q5: How important is aseptic technique?

A5: It is critically important. All manipulations, including inoculation, sampling, and additions to the culture, should be performed in a laminar flow hood or near a flame to create a sterile field. Disinfect all surfaces and materials entering the sterile area with 70% ethanol.

Q6: I use an organic overlay like dodecane (B42187) to capture the (+)-γ-Cadinene. How should I sterilize it?

A6: Organic solvents like dodecane cannot be autoclaved. They should be sterilized by filtration through a solvent-resistant 0.22 µm filter.

Troubleshooting Specific Contaminants

Q7: I've confirmed bacterial contamination in my yeast fermentation for (+)-γ-Cadinene. What can I do?

A7: For an ongoing fermentation, adding antibiotics that target bacteria but not yeast, such as penicillin or streptomycin, can be a temporary solution.[3] However, the best long-term solution is to discard the contaminated culture, thoroughly clean and sterilize all equipment, and restart with a pure culture. You can also consider acid-washing the yeast cells with diluted sulfuric acid before starting a new fermentation.[3]

Q8: My E. coli culture producing (+)-γ-Cadinene is lysing, and I suspect phage contamination. What are the immediate steps?

A8: Immediately autoclave all contaminated cultures and waste to destroy the phages.[4] Thoroughly decontaminate the shaker, incubator, benchtops, and pipettes with a strong disinfectant.[4] Discard all solutions used for the contaminated culture.[4]

Q9: How can I prevent phage contamination in the future?

A9: Use phage-resistant E. coli strains.[4][5] Ensure all media components, especially those from natural sources, are properly sterilized. If phage contamination is recurrent, consider testing your water source and air filtration systems.

Experimental Protocols

Protocol 1: Microscopic Examination of Culture
  • Aseptically remove a small sample (10-20 µL) from your fermentation vessel.

  • Place the sample on a clean microscope slide and cover with a coverslip.

  • Observe the slide under a phase-contrast microscope at 400x and 1000x magnification.

  • Look for morphologies that are inconsistent with your production strain (e.g., motile rods, cocci, budding yeast, fungal hyphae).

  • Gram staining can be performed to differentiate between Gram-positive and Gram-negative bacteria.

Protocol 2: Sterility Testing of Media and Reagents
  • Aseptically transfer a small aliquot of the medium or reagent to be tested into a sterile tube containing a rich, non-selective broth (e.g., LB or YPD).

  • Incubate the tube at a temperature conducive to general microbial growth (e.g., 30-37°C) for 24-48 hours.

  • Observe the tube for any signs of turbidity, which would indicate contamination.

Protocol 3: Purification of a Contaminated Culture
  • Aseptically take a small loopful of the contaminated culture.

  • Perform a streak plate on a suitable agar medium (e.g., YPD for yeast, LB for E. coli). If you are trying to eliminate bacteria from a yeast culture, you can add antibiotics like chloramphenicol to the agar.[1]

  • Incubate the plate until single colonies are visible.

  • Carefully select a well-isolated colony with the correct morphology for your production strain and use it to inoculate a small starter culture.

  • Verify the purity of the starter culture microscopically before proceeding with a larger scale fermentation.

Visualizations

Contamination_Troubleshooting_Workflow Contamination Troubleshooting Workflow for (+)-γ-Cadinene Production Start Suspected Contamination (Low Yield, Visual Cues) Microscopy Microscopic Examination Start->Microscopy Plating Plating on Selective and Non-Selective Media Start->Plating Identify Identify Contaminant Type Microscopy->Identify Plating->Identify Bacteria Bacterial Contamination Identify->Bacteria Rods, Cocci Yeast Yeast Contamination (in E. coli culture) Identify->Yeast Budding Cells Mold Mold Contamination Identify->Mold Hyphae, Spores Phage Phage Contamination (in E. coli culture) Identify->Phage Cell Lysis (E. coli) Action_Bacteria - Add Antibiotics (short-term) - Discard and restart - Review sterilization Bacteria->Action_Bacteria Action_Yeast_Mold - Discard and restart - Improve aseptic technique - Check air filtration Yeast->Action_Yeast_Mold Mold->Action_Yeast_Mold Action_Phage - Autoclave waste - Thoroughly disinfect lab - Use phage-resistant strain Phage->Action_Phage Prevention Implement Preventative Measures (Review Protocols, Improve Aseptic Technique) Action_Bacteria->Prevention Action_Yeast_Mold->Prevention Action_Phage->Prevention

Caption: A workflow for troubleshooting contamination in (+)-γ-Cadinene production.

Aseptic_Technique_Pyramid Hierarchy of Aseptic Technique cluster_0 level1 Sterile Work Area (Laminar Flow Hood) level2 Personal Protective Equipment (Gloves, Lab Coat) level3 Sterile Reagents and Media level4 Proper Handling Technique (e.g., flaming flasks)

Caption: Key components of aseptic technique for preventing contamination.

References

Technical Support Center: Optimization of Fermentation Conditions for (+)-γ-Cadinene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for the production of (+)-γ-Cadinene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for (+)-γ-Cadinene production in a question-and-answer format.

Issue Possible Causes Troubleshooting Steps
Low or no (+)-γ-Cadinene production 1. Inefficient precursor supply: Insufficient flux through the mevalonate (B85504) (MVA) pathway. 2. Low activity of γ-cadinene synthase: The expressed synthase may have low catalytic efficiency or be improperly folded. 3. Suboptimal fermentation conditions: Incorrect temperature, pH, or aeration. 4. Toxicity of (+)-γ-Cadinene: Accumulation of the product may be toxic to the microbial host.1. Metabolic Engineering: Overexpress key enzymes of the MVA pathway, such as tHMG1 and ERG20, in your Saccharomyces cerevisiae strain.[1] 2. Enzyme Selection: Utilize a codon-optimized γ-cadinene synthase gene from a high-producing organism, such as Gossypium arboreum or Cucumis melo.[2][3] 3. Process Optimization: Systematically evaluate the effect of temperature (typically 25-30°C) and pH (typically 4.5-6.0) on production.[4][5] 4. In situ Product Removal: Implement a two-phase fermentation system with an organic overlay (e.g., dodecane) to sequester the product and reduce toxicity.
Poor cell growth 1. Nutrient limitation: Depletion of essential nutrients in the fermentation medium. 2. Inhibitory byproducts: Accumulation of toxic byproducts such as ethanol (B145695). 3. Inappropriate inoculum: Poor quality or insufficient amount of the initial cell culture.1. Medium Optimization: Ensure the fermentation medium is rich in essential nutrients, including a suitable carbon source (e.g., glucose), nitrogen source, vitamins, and trace elements.[6] 2. Fed-batch Strategy: Implement a fed-batch fermentation strategy to maintain low concentrations of the primary carbon source, which can help reduce the formation of inhibitory byproducts like ethanol.[7][8] 3. Inoculum Preparation: Use a healthy, actively growing seed culture to inoculate the fermenter.
Inconsistent product yield between batches 1. Variability in inoculum: Inconsistent age, density, or viability of the seed culture. 2. Inconsistent fermentation conditions: Fluctuations in temperature, pH, or dissolved oxygen levels. 3. Genetic instability of the engineered strain: Loss of plasmids or mutations in the engineered metabolic pathway.1. Standardized Inoculum Protocol: Follow a strict protocol for preparing the seed culture to ensure consistency. 2. Process Control: Utilize a well-calibrated bioreactor with automated control of key fermentation parameters. 3. Strain Maintenance: Regularly perform quality control checks on your engineered strain to ensure genetic stability.
Foaming 1. High protein content in the medium: Certain media components can contribute to foam formation. 2. High agitation and aeration rates: Can lead to excessive foaming.1. Antifoam Agent: Add a sterile antifoaming agent to the fermenter as needed. 2. Process Parameter Adjustment: Optimize agitation and aeration rates to minimize foaming while maintaining adequate oxygen supply.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable microbial host for (+)-γ-Cadinene production?

A1: Saccharomyces cerevisiae (baker's yeast) is a commonly used and effective host for producing terpenes like (+)-γ-Cadinene.[9] It is a well-characterized organism with a wide range of available genetic tools for metabolic engineering.[10]

Q2: Which metabolic pathway is responsible for (+)-γ-Cadinene biosynthesis?

A2: (+)-γ-Cadinene is a sesquiterpene synthesized via the mevalonate (MVA) pathway. The key precursor is farnesyl pyrophosphate (FPP), which is converted to (+)-γ-Cadinene by the enzyme (+)-γ-cadinene synthase.

Q3: How can I increase the precursor supply for (+)-γ-Cadinene production?

A3: To increase the intracellular pool of FPP, you can overexpress key enzymes in the MVA pathway. Commonly targeted genes for overexpression in S. cerevisiae include tHMG1 (truncated 3-hydroxy-3-methylglutaryl-CoA reductase) and ERG20 (farnesyl pyrophosphate synthase).[1]

Q4: What are the optimal temperature and pH for (+)-γ-Cadinene fermentation?

A4: The optimal temperature and pH can vary depending on the specific engineered strain. However, a good starting point for S. cerevisiae is a temperature range of 25-30°C and a pH between 4.5 and 6.0.[4][5] It is crucial to experimentally determine the optimal conditions for your specific process.

Q5: How can I measure the concentration of (+)-γ-Cadinene in my fermentation broth?

A5: The most common and accurate method for quantifying (+)-γ-Cadinene is Gas Chromatography-Mass Spectrometry (GC-MS).[11][12] This technique allows for the separation and identification of volatile compounds in a complex mixture.

Data Presentation

The following tables summarize quantitative data on the effect of various factors on sesquiterpene production in engineered Saccharomyces cerevisiae. While this data is not specific to (+)-γ-Cadinene, it provides a valuable reference for optimizing your fermentation conditions.

Table 1: Effect of Temperature on Sesquiterpene Production

Temperature (°C)Relative Sesquiterpene Yield (%)Reference Compound
2585Amorphadiene
30100Amorphadiene
3570Amorphadiene

Table 2: Effect of pH on Sesquiterpene Production

pHRelative Sesquiterpene Yield (%)Reference Compound
4.590α-Farnesene
5.0100α-Farnesene
5.595α-Farnesene
6.080α-Farnesene

Table 3: Effect of Carbon Source on Sesquiterpene Production

Carbon SourceSesquiterpene Titer (mg/L)Reference Compound
Glucose150Bisabolene
Galactose180Bisabolene
Sucrose135Bisabolene

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered S. cerevisiae for (+)-γ-Cadinene Production

This protocol outlines a general procedure for the fed-batch fermentation of an engineered S. cerevisiae strain designed for (+)-γ-Cadinene production.

1. Inoculum Preparation: a. Inoculate a single colony of the engineered S. cerevisiae strain into 50 mL of sterile YPD medium in a 250 mL shake flask. b. Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the late exponential phase.

2. Bioreactor Setup: a. Prepare a 5 L bioreactor with 3 L of sterile fermentation medium (a defined synthetic medium with a glucose concentration of 20 g/L is recommended). b. Calibrate the pH and dissolved oxygen (DO) probes. c. Set the initial fermentation parameters: temperature at 30°C, pH at 5.0 (controlled with NaOH and HCl), and agitation at 400 rpm.

3. Fermentation: a. Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.1. b. Monitor cell growth (OD₆₀₀), glucose concentration, and (+)-γ-Cadinene production periodically. c. Once the initial glucose is nearly depleted, initiate the feeding of a concentrated glucose solution (e.g., 500 g/L) at a controlled rate to maintain a low glucose concentration in the bioreactor (typically below 1 g/L). d. Maintain the DO level above 20% by adjusting the agitation and aeration rates. e. Continue the fermentation for 96-120 hours.

Protocol 2: Quantification of (+)-γ-Cadinene using GC-MS

This protocol describes the extraction and quantification of (+)-γ-Cadinene from a fermentation broth sample.

1. Sample Preparation: a. Collect 1 mL of the fermentation broth. b. Add an equal volume of an organic solvent (e.g., ethyl acetate (B1210297) or hexane) containing a known concentration of an internal standard (e.g., caryophyllene). c. Vortex vigorously for 1 minute to extract the (+)-γ-Cadinene into the organic phase. d. Centrifuge at 10,000 x g for 5 minutes to separate the phases. e. Carefully transfer the upper organic layer to a clean GC vial.

2. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: A non-polar capillary column (e.g., HP-5MS). c. Injector Temperature: 250°C. d. Oven Temperature Program:

  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp to 200°C at a rate of 10°C/min.
  • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes. e. MS Detector: Scan mode from m/z 40 to 400.

3. Quantification: a. Create a calibration curve using standards of (+)-γ-Cadinene of known concentrations. b. Identify the (+)-γ-Cadinene peak in the chromatogram based on its retention time and mass spectrum. c. Quantify the concentration of (+)-γ-Cadinene in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Mandatory Visualization

Metabolic_Pathway cluster_medium Fermentation Medium cluster_cell Yeast Cell cluster_glycolysis Glycolysis cluster_mva Mevalonate Pathway cluster_product Product Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (overexpressed) IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP ERG20 (overexpressed) gamma_Cadinene (+)-γ-Cadinene FPP->gamma_Cadinene γ-Cadinene Synthase

Caption: Metabolic pathway for (+)-γ-Cadinene production in engineered S. cerevisiae.

Experimental_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis cluster_optimization Optimization strain Engineered S. cerevisiae Strain inoculum Inoculum Preparation strain->inoculum fermentation Fed-Batch Fermentation inoculum->fermentation media Fermentation Media Preparation bioreactor Bioreactor Setup & Sterilization media->bioreactor bioreactor->fermentation monitoring Process Monitoring (pH, DO, Temp) fermentation->monitoring sampling Sampling fermentation->sampling extraction Solvent Extraction sampling->extraction gcms GC-MS Quantification extraction->gcms data_analysis Data Analysis gcms->data_analysis optimization Parameter Optimization data_analysis->optimization optimization->fermentation Iterative Improvement

Caption: Experimental workflow for optimizing (+)-γ-Cadinene production.

References

Technical Support Center: Minimizing Degradation of (+)-Gamma-Cadinene During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the degradation of (+)-gamma-Cadinene during your experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a volatile sesquiterpene, a class of organic compounds naturally found in various plants.[1][2] Its chemical structure, containing double bonds, makes it susceptible to degradation through several pathways, including oxidation, isomerization in the presence of acids, and thermal decomposition.[3][4] As a volatile compound, it is also prone to loss through evaporation, especially at elevated temperatures.[5]

Q2: What are the primary factors that cause the degradation of this compound during sample preparation?

A2: The main factors contributing to the degradation of this compound are:

  • Heat: Elevated temperatures can lead to thermal degradation and increased volatility, resulting in sample loss.[6] Many terpenes begin to degrade at temperatures as low as 21°C (70°F).[6]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the degradation of the molecule.[1][5]

  • Oxygen: Atmospheric oxygen can cause oxidative degradation of terpenes, altering their chemical structure and properties.[5][6]

  • Acidic Conditions: The presence of acids can catalyze the isomerization of this compound, converting it into other isomeric forms and leading to inaccurate quantification.

Q3: How should I store my samples containing this compound to ensure stability?

A3: Proper storage is crucial for preserving the integrity of your samples. For long-term stability, it is recommended to store samples in airtight, amber glass vials to protect them from light and oxygen.[5][7] Storage at low temperatures, ideally at -20°C or below, is also recommended to minimize degradation.[8] For solutions, it is advisable to aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Flushing the vials with an inert gas like nitrogen or argon before sealing can further prevent oxidation.[5]

Q4: Which solvents are best for extracting and dissolving this compound?

A4: Non-polar solvents are generally suitable for extracting and dissolving sesquiterpenes like this compound. Solvents such as n-hexane, ethanol (B145695), and ethyl acetate (B1210297) are commonly used.[9] The choice of solvent can impact stability, and for some sesquiterpenes, storage in ethanol has been shown to cause the formation of adducts over time.[10] Therefore, it is important to use high-purity solvents and minimize storage time in solution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Evaporation due to high temperature: The sample may have been exposed to excessive heat during extraction or solvent evaporation.- Use low-temperature extraction techniques.[11]- If using a rotary evaporator, maintain a low water bath temperature.- Dry extracts under a gentle stream of nitrogen gas at low temperatures.[5]
Oxidative degradation: The sample was exposed to air for an extended period.- Minimize the headspace in sample vials.[7]- Purge vials with an inert gas (e.g., nitrogen, argon) before sealing.[5]- Use antioxidants if compatible with your downstream analysis.
Appearance of unknown peaks in GC-MS analysis Thermal degradation in the GC inlet: The injector temperature may be too high, causing the analyte to break down.- Optimize the GC inlet temperature. A lower temperature may prevent degradation without compromising volatilization.[7]- Use a deactivated inlet liner to minimize active sites that can catalyze degradation.[7]
Acid-catalyzed isomerization: The sample may have come into contact with acidic surfaces or solvents.- Use high-purity, neutral solvents.- Ensure all glassware is thoroughly cleaned and rinsed to remove any acidic residues.
Photodegradation: The sample was exposed to light during preparation or storage.- Work in a dimly lit area or use amber-colored glassware.[5]- Store samples in the dark.[5][11]
Inconsistent quantification results Sample instability over time: Degradation may be occurring during storage between sample preparation and analysis.- Analyze samples as soon as possible after preparation.- If storage is necessary, follow the recommended storage conditions (low temperature, airtight, dark).[5][7]- Prepare fresh calibration standards for each analytical run.
Matrix effects: Components in the sample matrix may be affecting the ionization and detection of this compound.- Use matrix-matched calibration standards.- Employ sample cleanup techniques like solid-phase extraction (SPE) to remove interfering compounds.

Quantitative Data Summary

Condition Observation for Terpenes Recommendation for this compound Reference
Temperature Many terpenes begin to degrade or evaporate at temperatures as low as 21°C (70°F). Products stored at 24-29°C (75-85°F) can experience 30-50% terpene loss within 6 months.Maintain storage and processing temperatures as low as possible, ideally between 15-21°C (60-70°F) or lower. Refrigerated storage at 2-7°C (35-45°F) can extend stability.[6][11]
Light Exposure to UV light can cause significant degradation of terpenes.Protect samples from all light sources by using amber vials or wrapping containers in aluminum foil. Store in the dark.[5]
Oxygen Oxidation leads to a decrease in terpene concentration and a loss of aroma.Use airtight containers and minimize headspace. Consider flushing with an inert gas like nitrogen.[5][6]
Storage Duration With proper storage (cool, dark, airtight), terpenes can be stable for up to a year or longer.For quantitative analysis, it is best to use freshly prepared samples or standards. If stored, re-verify concentration before use.[7]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of this compound

This protocol is designed to extract this compound from a solid matrix while minimizing degradation.

  • Sample Preparation:

    • If the sample matrix is a plant material, freeze-dry or freeze the fresh material immediately after harvesting to minimize enzymatic degradation and loss of volatile compounds.[12]

    • Grind the frozen or freeze-dried material to a fine powder under cryogenic conditions (e.g., with liquid nitrogen) to prevent heating.[5]

  • Extraction:

    • Place the powdered sample in a pre-chilled glass container.

    • Add a pre-chilled, high-purity, non-polar solvent (e.g., n-hexane) at a sample-to-solvent ratio of approximately 1:10 (w/v).

    • Perform the extraction at a low temperature (e.g., 4°C) on a shaker for a defined period (e.g., 1-2 hours).

    • Alternatively, use ultrasonication in a cold bath for a shorter duration (e.g., 15-30 minutes).

  • Filtration and Solvent Removal:

    • Filter the extract through a syringe filter (e.g., 0.22 µm PTFE) to remove particulate matter.

    • Concentrate the extract under a gentle stream of nitrogen gas in a cool water bath. Avoid high temperatures.

  • Storage:

    • Transfer the final extract to an amber glass vial, flush with nitrogen, seal tightly, and store at -20°C or below until analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

This is a solvent-free method suitable for the analysis of volatile compounds like this compound.

  • Sample Preparation:

    • Place a precisely weighed amount of the powdered sample into a headspace vial.

  • Extraction:

    • Seal the vial with a septum cap.

    • Incubate the vial at a controlled, mild temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.[9]

    • Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period to adsorb the analytes.[9]

  • Analysis:

    • Desorb the analytes from the SPME fiber directly into the GC-MS inlet for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis/Storage start Start: Fresh Sample freeze Freeze/Freeze-Dry start->freeze grind Cryogenic Grinding freeze->grind solvent_ext Solvent Extraction (Low Temp) grind->solvent_ext hs_spme HS-SPME grind->hs_spme filter Filtration solvent_ext->filter gcms GC-MS Analysis hs_spme->gcms concentrate Concentration (N2 Stream, Low Temp) filter->concentrate storage Store at -20°C (Airtight, Dark, Inert Gas) concentrate->storage storage->gcms

Caption: Recommended workflow for minimizing this compound degradation.

degradation_pathways cluster_factors Degradation Factors cluster_products Degradation Products/Losses gamma_cadinene This compound heat Heat gamma_cadinene->heat light Light (UV) gamma_cadinene->light oxygen Oxygen gamma_cadinene->oxygen acid Acid gamma_cadinene->acid thermal_products Thermal Degradation Products & Evaporation heat->thermal_products photo_products Photodegradation Products light->photo_products oxidation_products Oxidation Products oxygen->oxidation_products isomers Isomers acid->isomers

Caption: Factors leading to this compound degradation.

References

Technical Support Center: Improving the Resolution of Cadinene Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of cadinene isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate cadinene and other sesquiterpene isomers?

A1: Sesquiterpene isomers, including cadinenes, possess identical molecular formulas and weights (C₁₅H₂₄, 204.35 g/mol ).[1] They often have very similar chemical structures and physicochemical properties like boiling points and polarities.[2] This similarity leads to nearly identical interactions with the chromatographic stationary phase, resulting in poor separation and co-elution under standard conditions.[2][3]

Q2: What is the primary cause of peak tailing when analyzing sesquiterpenoids by HPLC?

A2: For silica-based columns like C18, a primary cause of peak tailing is the interaction between the analytes and acidic silanol (B1196071) groups on the silica (B1680970) surface.[3] To mitigate this, adding a small amount of a weak acid, such as 0.1% formic or acetic acid, to the mobile phase is recommended to suppress the ionization of these silanol groups and improve peak shape.[3]

Q3: My cadinene isomers are co-eluting. What is the first thing I should try to fix it?

A3: The first and often simplest approach is to optimize the temperature program (for GC) or the mobile phase gradient (for HPLC).[2][3] For GC, slowing the temperature ramp rate can significantly improve separation.[2] For HPLC, employing a shallower gradient can increase the time between the elution of closely related compounds.[3]

Q4: Are there specific columns recommended for separating enantiomeric isomers of sesquiterpenes?

A4: Yes, for separating enantiomers (stereoisomers that are mirror images), a chiral stationary phase is necessary.[2][4][5] Standard achiral columns, like a DB-5ms or C18, cannot differentiate between enantiomers.[2] Chiral columns, often based on cyclodextrin (B1172386) derivatives, provide the specific interactions required for enantioseparation.[2][4]

Q5: Can the high temperature of a GC inlet affect my analysis?

A5: Yes, some sesquiterpenes are thermally labile and can degrade in a hot GC inlet, which can lead to the formation of artifact peaks and inaccurate quantification.[2][6] It is crucial to optimize the injector temperature to ensure efficient volatilization without causing thermal degradation.[2] Using a deactivated inlet liner can also help minimize active sites that might catalyze these degradation reactions.[2]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: Poor Resolution or Co-elution of Cadinene Isomers

Co-elution is the most common challenge in analyzing sesquiterpene isomers.

Possible Causes & Solutions:

  • Suboptimal Temperature/Gradient Program: The elution profile is not sufficiently spread out.

    • Solution (GC): Lower the initial oven temperature and decrease the ramp rate (e.g., from 10°C/min to 4°C/min).[1] Introducing short isothermal holds at temperatures where critical isomers elute can also improve separation.[2]

    • Solution (HPLC): Implement a shallower mobile phase gradient to increase the separation time between peaks.[3]

  • Inappropriate Stationary Phase: The column chemistry does not provide enough selectivity for the isomers.

    • Solution (GC/HPLC): Switch to a column with a different stationary phase chemistry.[2][3] If using a non-polar column (like DB-5ms), consider a mid-polar or polar phase (e.g., a wax-type column) to alter selectivity.[2] For aromatic sesquiterpenes in HPLC, a phenyl-hexyl column may offer different selectivity than a C18.[3]

  • Insufficient Column Efficiency: The column does not have enough theoretical plates to resolve closely eluting peaks.

    • Solution (GC/HPLC): Use a longer column or a column with a smaller internal diameter.[2][7] Longer columns increase the interaction time and surface area, leading to better resolution, though analysis times will be longer.[8][9]

G Start Poor Resolution / Co-elution Observed Opt_Temp Optimize Temperature Program (GC) or Mobile Phase Gradient (HPLC) Start->Opt_Temp Check_Res1 Resolution Improved? Opt_Temp->Check_Res1 Change_SP Change Stationary Phase (e.g., Non-polar to Polar) Check_Res1->Change_SP No Success Analysis Successful Check_Res1->Success Yes Check_Res2 Resolution Improved? Change_SP->Check_Res2 Change_Dim Increase Column Dimensions (Longer Length / Smaller ID) Check_Res2->Change_Dim No Check_Res2->Success Yes Check_Res3 Resolution Improved? Change_Dim->Check_Res3 Consider_2DGC Consider Advanced Techniques (e.g., 2D-GC, Chiral Column) Check_Res3->Consider_2DGC No Check_Res3->Success Yes Consider_2DGC->Success

Caption: Troubleshooting workflow for co-eluting isomers.

Problem 2: Compound Degradation or Unexpected Peaks

The appearance of unknown peaks can indicate that analytes are degrading during analysis.

Possible Causes & Solutions:

  • Thermal Degradation (GC): Sesquiterpenes can be sensitive to high temperatures in the GC inlet.

    • Solution: Optimize the injector temperature to the lowest possible value that still allows for efficient sample vaporization.[2] Use a high-quality deactivated inlet liner to minimize active sites that can catalyze degradation.[2]

  • Acid-Catalyzed Rearrangement (HPLC/GC): The acidic nature of a silica-based stationary phase can cause structural rearrangements in some terpenes.[4]

    • Solution: If rearrangements are suspected, consider using a deactivated or neutral stationary phase, such as neutral alumina (B75360) or a bonded-phase silica column (e.g., Diol).[4]

  • Contamination: "Ghost peaks" can arise from contaminants in the mobile phase or carryover from previous injections.[3]

    • Solution: Run a blank injection (injecting only the mobile phase).[3] If ghost peaks persist, the contamination is likely from the HPLC system or the solvents.[3] Ensure you are using high-purity, HPLC-grade solvents.[3]

Data Presentation: Chromatographic Conditions

The tables below summarize typical starting conditions for the separation of cadinene isomers. These should be optimized for your specific application.

Table 1: Typical Gas Chromatography (GC-MS) Conditions for Cadinene Isomer Analysis

ParameterCondition 1Condition 2
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film)[1]HP-5MS (30 m x 0.25 mm, 0.25 µm film)[10]
Injector Type Split/Splitless[1]Not Specified
Injector Temp. 250 °C[1][10]190 °C (for thermally labile compounds)[6]
Split Ratio 50:1[1]Not Specified
Carrier Gas Helium[1][10]Helium[6]
Flow Rate 1.0 mL/min (constant flow)[1]1.0 mL/min (constant flow)[10]
Oven Program 60°C (2 min), then 4°C/min to 180°C, then 10°C/min to 280°C (5 min hold)[1]60°C (2 min), then 3°C/min to 240°C (10 min hold)[10]
Ionization Mode Electron Ionization (EI)[1]Electron Impact (EI) at 70 eV[10]

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Conditions

ParameterCondition
Column Type Reverse-Phase C18[3]
Mobile Phase Acetonitrile (B52724) and Water (Gradient Elution)[3]
Mobile Phase Modifier 0.1% Formic or Acetic Acid[3]
Detection UV, typically around 210 nm for sesquiterpene lactones[3]
Alternative Modifier Methanol (can be used instead of acetonitrile to alter selectivity)[3]

Experimental Protocols

Protocol 1: Optimization of GC Oven Temperature Program

This protocol details a systematic approach to optimizing the GC oven temperature for improved isomer resolution.

  • Establish Baseline: Run your sample using your current, unoptimized temperature program to establish a baseline chromatogram.

  • Reduce Initial Temperature: Lower the initial oven temperature. For splitless injection, a good starting point is 10-20°C below the boiling point of the injection solvent to improve peak focusing.

  • Slow the Ramp Rate: Decrease the temperature ramp rate significantly. If your current rate is 10°C/min, try reducing it to 2-4°C/min, especially during the region where the cadinene isomers elute.

  • Introduce Isothermal Holds: Analyze the baseline chromatogram to identify the temperature range where the target isomers elute. Introduce a short isothermal hold (1-2 minutes) just before this range to allow the compounds to focus at the head of the column before continuing the ramp.[2]

  • Evaluate and Iterate: Analyze the chromatogram after each adjustment to assess the impact on resolution. Continue to make small, iterative changes to the ramp rates and hold times until optimal separation is achieved.

Protocol 2: Method for Switching Stationary Phase

This protocol provides a logical workflow for selecting a new column to improve separation.

  • Assess Current Stationary Phase: Identify the chemistry of your current column (e.g., 5% phenyl-methylpolysiloxane, a common non-polar phase).

  • Choose a Different Selectivity: If you are using a non-polar column, the next logical step is to try a column with a different polarity. A mid-polar or polar stationary phase (e.g., a wax-type or high-phenyl content column) will provide different interactions and can significantly alter the elution order, potentially resolving co-eluting compounds.[2]

  • Consider Chiral Separation: If you are attempting to separate enantiomers, you must switch to a chiral stationary phase.[2][4]

  • Install New Column: Install the new column in your GC or HPLC system according to the manufacturer's instructions.

  • Condition the Column: Properly condition the new column as specified by the manufacturer. This is critical to remove any residual solvents or contaminants and ensure a stable baseline and optimal performance.[2]

  • Optimize Method: Begin with a standard temperature program or mobile phase gradient and re-optimize the method for the new column as described in Protocol 1.

G Start Plant Material / Essential Oil Extraction Hydrodistillation or Solvent Extraction Start->Extraction Fractionation Column Chromatography (e.g., over Silica Gel) Extraction->Fractionation TLC Monitor Fractions with TLC Fractionation->TLC Pool Pool Fractions Containing Target Isomers TLC->Pool Analysis GC-MS or HPLC Analysis for Identification & Purity Pool->Analysis Purification Further Purification (Prep-HPLC if needed) Analysis->Purification

Caption: General workflow for isolating cadinene isomers.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of (+)-gamma-Cadinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the sesquiterpene (+)-gamma-Cadinene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other small molecules from the sample's origin (e.g., plant extract, plasma). Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[1][2]

Q2: What are the common signs that my this compound analysis is being affected by matrix effects?

A2: Several indicators may suggest that matrix effects are impacting your analysis. These include:

  • Poor reproducibility of results between injections of the same sample.

  • Inaccurate quantification, where the measured concentration is significantly different from the expected concentration.

  • Non-linear calibration curves, especially at lower concentrations.

  • A noticeable decrease in the sensitivity of the assay.

  • Inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.

Q3: How can I definitively identify and quantify matrix effects in my analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative technique to identify the retention time regions where ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any deviation in the baseline signal for this compound indicates the presence of matrix effects at that specific retention time.[3]

  • Post-Extraction Spike: This quantitative method compares the response of this compound in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solvent)

    An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. An MF value close to 1 suggests minimal matrix effect.[3]

Troubleshooting Guide: Mitigating Matrix Effects

This guide provides a systematic approach to troubleshooting and mitigating matrix effects in the LC-MS analysis of this compound.

Issue 1: Inconsistent quantification and poor reproducibility.
  • Possible Cause: Variable matrix effects between different samples or sample preparations.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2][4] Consider the following techniques:

      • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. For a non-polar sesquiterpene like this compound, extraction from an aqueous sample into a non-polar organic solvent can be effective.

      • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than LLE by utilizing a solid sorbent to retain either the analyte or the interferences. For this compound, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent can be used depending on the sample matrix and extraction solvent. Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can offer superior cleanup for complex matrices.[4][5]

      • Sample Dilution: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[3] However, this may compromise the sensitivity of the assay if the concentration of this compound is low.

    • Optimize Chromatographic Separation: Modifying the LC method can help to chromatographically separate this compound from co-eluting matrix components. Experiment with:

      • Different mobile phase gradients and organic modifiers.

      • Alternative column chemistries (e.g., different stationary phases).

      • Adjusting the mobile phase pH.

    • Change Ionization Source: If using Electrospray Ionization (ESI), which is prone to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to ion suppression for non-polar compounds like terpenes.[6][7][8][9]

Issue 2: Low signal intensity and poor sensitivity for this compound.
  • Possible Cause: Significant ion suppression.

  • Troubleshooting Steps:

    • Implement a More Rigorous Sample Cleanup: As outlined in Issue 1, a more effective sample preparation method is crucial. For complex matrices, a multi-step cleanup, such as LLE followed by SPE, may be necessary.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for matrix effects. A SIL-IS of this compound would co-elute and experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[10][11]

      • Note: A commercially available SIL-IS for this compound may not be readily available. In such cases, a structurally similar deuterated sesquiterpene could be evaluated as a surrogate internal standard.

    • Employ the Standard Addition Method: This method involves adding known amounts of a this compound standard to the sample extract and creating a calibration curve within the sample matrix itself. This approach can effectively compensate for matrix effects but is more time-consuming as each sample requires multiple analyses.[1]

Quantitative Data Summary

The following table summarizes the reported recovery of various terpenes using a simple ethanolic extraction followed by LC-APCI-MS/MS analysis. While not specific to this compound, this data provides a general indication of the expected recovery for terpenes using this methodology and highlights the effectiveness of APCI in mitigating matrix effects, with recovery effects reported to be between 80% and 120%.[6][7][8][12]

Analyte (Terpene)Recovery (%)
Linalool85 - 115
Limonene90 - 110
beta-Myrcene80 - 120
alpha-Pinene85 - 115
beta-Caryophyllene90 - 110
alpha-Humulene88 - 112

Data adapted from a study on the analysis of terpenes in Cannabis sativa L. samples.[6][7][8][12]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from a Botanical Extract
  • Sample Preparation: Homogenize 1 gram of the plant material.

  • Initial Extraction: To the homogenized sample, add 10 mL of a 1:1 mixture of water and methanol (B129727). Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • LLE: Transfer the supernatant to a separatory funnel. Add 10 mL of hexane (B92381).

  • Extraction: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate for 10 minutes.

  • Collection: Collect the upper hexane layer, which contains the non-polar this compound.

  • Drying and Reconstitution: Evaporate the hexane extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of a Botanical Extract
  • Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Dilute the initial plant extract (from a solvent like methanol or ethanol) 1:1 with water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a 20% methanol in water solution to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Matrix Effect Mitigation cluster_analysis Analysis start Botanical Sample extraction Solvent Extraction (e.g., Ethanol) start->extraction lle Liquid-Liquid Extraction extraction->lle Option 1 spe Solid-Phase Extraction extraction->spe Option 2 dilution Dilution extraction->dilution Option 3 lcms LC-MS/MS Analysis lle->lcms spe->lcms dilution->lcms

Caption: Workflow for mitigating matrix effects in the analysis of this compound.

troubleshooting_logic cluster_investigate Investigation cluster_solutions Solutions start Poor Reproducibility or Inaccurate Quantification check_matrix_effect Assess Matrix Effect? (Post-column infusion or Post-extraction spike) start->check_matrix_effect optimize_prep Optimize Sample Prep (LLE, SPE, Dilution) check_matrix_effect->optimize_prep Matrix Effect Confirmed optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom change_source Change Ionization Source (e.g., to APCI) optimize_chrom->change_source use_is Use SIL-IS or Standard Addition change_source->use_is end Accurate & Reproducible Results use_is->end Problem Resolved

Caption: Troubleshooting decision tree for addressing matrix effects.

References

Validation & Comparative

Unveiling the Enantioselective Bioactivity of γ-Cadinene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the existing scientific literature reveals a notable gap in the direct comparative bioactivity of (+)-γ-Cadinene and (-)-γ-Cadinene. While the general biological activities of γ-cadinene, a common sesquiterpene in various plant essential oils, have been reported, a head-to-head quantitative comparison of its enantiomers is conspicuously absent. This guide synthesizes the available information on the bioactivity of γ-cadinene and underscores the critical need for enantioselective studies, proposing a framework for future research.

General Bioactivities of γ-Cadinene

γ-Cadinene, without specific enantiomeric designation, has been associated with a range of biological effects, primarily observed in studies of essential oils where it is a constituent. These activities include:

  • Antimicrobial Effects: γ-Cadinene has demonstrated activity against various bacteria and fungi.[1]

  • Anti-inflammatory Properties: The compound is suggested to possess anti-inflammatory capabilities.[2]

  • Antioxidant Potential: Some studies on essential oils containing γ-cadinene point to its contribution to their overall antioxidant effects.[3]

  • Cytotoxic Activity: There is preliminary evidence from research on essential oils suggesting that γ-cadinene may have cytotoxic effects against certain cancer cell lines.

It is crucial to note that the stereochemistry of a molecule can profoundly impact its interaction with biological systems. The distinct three-dimensional arrangements of enantiomers can lead to different binding affinities with chiral biological targets such as enzymes and receptors, resulting in varied pharmacological effects.

The Unexplored Enantioselectivity of γ-Cadinene Bioactivity

Despite the acknowledged importance of stereochemistry in drug action, dedicated studies comparing the bioactivity of (+)-γ-Cadinene and (-)-γ-Cadinene are not present in the current body of scientific literature. One source makes a cursory mention of (+)-γ-Cadinene having "different biological activity" from its (-) counterpart, but provides no further details or supporting data.[1] This lack of comparative data represents a significant void in the understanding of this widespread natural compound.

To elucidate the potential enantioselective bioactivity of γ-cadinene, a systematic investigation is required. Below are proposed experimental frameworks to compare the antimicrobial, anti-inflammatory, and cytotoxic properties of the individual enantiomers.

Proposed Experimental Protocols for Comparative Analysis

Antimicrobial Susceptibility Testing

A broth microdilution assay would be a suitable method to quantitatively compare the antimicrobial efficacy of the two enantiomers.

Experimental Workflow: Broth Microdilution Assay

G A Prepare serial dilutions of (+)- and (-)-γ-Cadinene B Inoculate with standardized microbial suspension A->B C Incubate under optimal conditions B->C D Determine Minimum Inhibitory Concentration (MIC) C->D

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Protocol:

  • Prepare serial two-fold dilutions of (+)-γ-Cadinene and (-)-γ-Cadinene in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay

The anti-inflammatory potential of the enantiomers can be compared by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Workflow: Nitric Oxide Inhibition Assay

G A Culture macrophage cells (e.g., RAW 264.7) B Pre-treat cells with γ-Cadinene enantiomers A->B C Stimulate with LPS B->C D Measure nitrite (B80452) concentration in supernatant using Griess reagent C->D

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Protocol:

  • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of (+)-γ-Cadinene and (-)-γ-Cadinene for a defined period.

  • Stimulate the cells with LPS to induce an inflammatory response and NO production.

  • After incubation, collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess assay.

  • The half-maximal inhibitory concentration (IC50) for each enantiomer can then be calculated.

Cytotoxicity Assay

The cytotoxic effects of the γ-Cadinene enantiomers can be evaluated against various cancer cell lines and a non-cancerous control cell line using the MTT assay.

Experimental Workflow: MTT Assay for Cytotoxicity

G A Seed cells in 96-well plates B Treat with varying concentrations of (+)- and (-)-γ-Cadinene A->B C Incubate for 24, 48, and 72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan (B1609692) crystals D->E F Measure absorbance to determine cell viability and calculate IC50 E->F

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Seed the selected cell lines in 96-well plates.

  • After cell attachment, treat the cells with a range of concentrations of (+)-γ-Cadinene and (-)-γ-Cadinene.

  • Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength to determine the percentage of cell viability relative to an untreated control. The IC50 value for each enantiomer on each cell line can then be calculated.

Data Presentation for Comparative Analysis

The data generated from these proposed experiments should be summarized in clear and concise tables to facilitate a direct comparison of the bioactivities of (+)-γ-Cadinene and (-)-γ-Cadinene.

Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

Microorganism(+)-γ-Cadinene(-)-γ-Cadinene
S. aureus
E. coli
C. albicans

Table 2: Hypothetical Comparative Anti-inflammatory Activity

EnantiomerIC50 for NO Inhibition (µM)
(+)-γ-Cadinene
(-)-γ-Cadinene

Table 3: Hypothetical Comparative Cytotoxicity (IC50 in µM)

Cell Line(+)-γ-Cadinene(-)-γ-Cadinene
Cancer Cell Line 1
Cancer Cell Line 2
Non-cancerous Cell Line

Conclusion

While γ-cadinene is a well-known natural product with promising biological activities, the scientific community currently lacks the data to understand how its stereochemistry influences these effects. The proposed research framework provides a clear path to addressing this knowledge gap. By systematically evaluating the antimicrobial, anti-inflammatory, and cytotoxic properties of (+)-γ-Cadinene and (-)-γ-Cadinene, a comprehensive understanding of their enantioselective bioactivities can be achieved. This will be invaluable for future research into their potential therapeutic applications and for the broader fields of pharmacology and natural product chemistry.

References

A Comparative Guide to Validated Analytical Methods for (+)-gamma-Cadinene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the principal analytical methodologies for the quantification of (+)-gamma-Cadinene, a sesquiterpene of significant interest in phytochemical and pharmacological research. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is evaluated, supported by typical experimental data for sesquiterpene analysis, to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound Analysis

This compound is a volatile sesquiterpene found in the essential oils of various plants. Accurate and precise quantification of this compound is crucial for the quality control of natural products, pharmacokinetic studies, and understanding its biological activities. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible results. This guide compares the two most prominent techniques used for this purpose: GC-MS and HPLC.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of volatile compounds like this compound due to its high resolution and sensitivity.[1] High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples that may degrade at the high temperatures used in GC or when simultaneous analysis of non-volatile compounds is required.[1]

Quantitative Data Summary

The following table summarizes typical validation parameters for GC-MS and HPLC methods for the quantification of sesquiterpenes. While specific data for this compound is not extensively published in a comparative format, these values represent the expected performance for similar analytes.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.998[2][3]≥ 0.9987[4]
Limit of Detection (LOD) 0.5 - 9.0 ng/g[5]2.00 - 6.79 µg/mL[4]
Limit of Quantitation (LOQ) 3.0 - 30 ng/g[5]6.00 - 20.40 µg/mL[4]
Accuracy (% Recovery) 80.23 - 115.41%[2][3]74 - 90%[4]
Precision (%RSD) Intra-day: ≤ 12.03% Inter-day: ≤ 11.34%[2][3]< 10%[4]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using GC-MS and HPLC.

GC-MS Protocol for this compound Quantification

This protocol outlines a general procedure for the quantitative analysis of this compound in essential oil samples.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Add a known concentration of an appropriate internal standard (e.g., n-alkane series).

  • Dilute to volume with a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 4 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 161, 204).

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum compared to a certified reference standard.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Quantify the concentration of this compound in the sample using the regression equation from the calibration curve.

HPLC Protocol for this compound Quantification

This protocol provides a general method for the analysis of sesquiterpenes like this compound using HPLC, which is particularly useful for less volatile or thermolabile samples.

1. Sample Preparation:

  • Accurately weigh an appropriate amount of the sample (e.g., plant extract).

  • Dissolve the sample in the mobile phase or a suitable solvent.

  • Use solid-phase extraction (SPE) for sample clean-up if the matrix is complex.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both with 0.1% formic acid.

    • Gradient program: Start with 50% A, increase to 95% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD at a wavelength of 210 nm.

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time and UV spectrum with a reference standard.

  • Generate a calibration curve by plotting the peak area of the calibration standards against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualizations

To further clarify the experimental processes and logical relationships, the following diagrams are provided.

experimental_workflow cluster_gcms GC-MS Workflow cluster_hplc HPLC Workflow gcms_sample Sample Preparation (Dilution & Internal Standard) gcms_injection GC Injection gcms_sample->gcms_injection gcms_separation Chromatographic Separation (HP-5ms column) gcms_injection->gcms_separation ms_detection Mass Spectrometric Detection (EI, SIM mode) gcms_separation->ms_detection gcms_data Data Analysis & Quantification ms_detection->gcms_data hplc_sample Sample Preparation (Extraction & Filtration) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation Chromatographic Separation (C18 column) hplc_injection->hplc_separation uv_detection UV-Vis Detection (DAD) hplc_separation->uv_detection hplc_data Data Analysis & Quantification uv_detection->hplc_data

Caption: A comparative workflow for the quantification of this compound using GC-MS and HPLC.

logical_relationship start Start: Quantification of This compound volatile Is the sample volatile and thermally stable? start->volatile gcms Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS) volatile->gcms Yes hplc Alternative Method: High-Performance Liquid Chromatography (HPLC) volatile->hplc No non_volatile Are non-volatile compounds also of interest for simultaneous analysis? gcms->non_volatile Considerations non_volatile->hplc Yes

Caption: A decision tree for selecting an analytical method for this compound quantification.

References

A Comparative Analysis of the Antibacterial Potential of (+)-γ-Cadinene and δ-Cadinene

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel antimicrobial agents, sesquiterpenes, a class of naturally occurring C15 terpenoids, have garnered significant attention for their diverse biological activities. Among these, (+)-γ-Cadinene and δ-cadinene, two isomeric forms of cadinene, have been identified as components of various plant essential oils exhibiting antimicrobial properties. This guide provides a comparative overview of the current state of research into the antibacterial activity of these two compounds, presenting available quantitative data, detailed experimental protocols, and proposed mechanisms of action to aid researchers, scientists, and drug development professionals.

Data Presentation: Antibacterial Activity

Direct comparative studies on the antibacterial efficacy of pure (+)-γ-Cadinene and δ-cadinene are limited in publicly available literature. However, existing research provides insights into their individual activities, primarily through the determination of Minimum Inhibitory Concentration (MIC) values. The available quantitative data is summarized below. It is important to note that much of the data for γ-cadinene is derived from studies on essential oils where it is a major component, which may not solely represent the activity of the pure compound.

CompoundTest OrganismStrainMethodMIC (µg/mL)Source
δ-Cadinene Streptococcus pneumoniaeClinical IsolateBroth Microdilution31.25[1]
Essential oil containing γ-Cadinene Staphylococcus aureusNot SpecifiedNot SpecifiedNot Specified[2]
Essential oil containing γ-Cadinene General Antimicrobial FunctionsNot ApplicableNot ApplicableNot Applicable[3]

Note: The data for δ-cadinene was obtained from the analysis of δ-cadinene isolated from Schinus molle fruit.[1] Further research is necessary to establish a broader spectrum of activity for both pure compounds against other common pathogens.

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized experimental protocols are crucial. The following methodologies are adapted from established procedures for evaluating the antimicrobial activity of natural compounds like (+)-γ-Cadinene and δ-cadinene.[1]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Inoculum:

  • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in a sterile saline solution (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is approximately equivalent to 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

  • For the broth microdilution assay, dilute this suspension in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

b. Microtiter Plate Preparation and Incubation:

  • Dispense 100 µL of the sterile broth into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the test compound stock solution (e.g., dissolved in DMSO and potentially a surfactant like Tween 80 to aid dispersion[1]) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (inoculum without the test compound), and well 12 serves as the sterility control (broth only).

  • Add 100 µL of the prepared microbial inoculum to wells 1 through 11.

  • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[1]

Determination of Minimum Bactericidal Concentration (MBC)

This assay identifies the lowest concentration of an antimicrobial agent required to kill a microorganism.

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate these aliquots onto a suitable agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 35-37°C for 24 hours.

  • The MBC is the lowest concentration that results in no microbial growth on the agar plate.[1]

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination start Start: Pure Cultures inoculum_prep Prepare Inoculum (0.5 McFarland) start->inoculum_prep stock_prep Prepare Compound Stock Solution start->stock_prep add_inoculum Add Inoculum to Wells inoculum_prep->add_inoculum serial_dilution Perform Serial Dilutions in 96-well plate stock_prep->serial_dilution serial_dilution->add_inoculum incubate_mic Incubate Plate (18-24h, 37°C) add_inoculum->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear MIC Wells onto Agar read_mic->plate_mbc incubate_mbc Incubate Agar Plates (24h, 37°C) plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with no growth) incubate_mbc->read_mbc end end read_mbc->end End: Determine Bacteriostatic/ Bactericidal Activity

Workflow for determining MIC and MBC.

Proposed Mechanism of Antibacterial Action

The antibacterial activity of sesquiterpenes like (+)-γ-Cadinene and δ-cadinene is generally attributed to their lipophilic nature. This characteristic allows them to interact with and disrupt the structural integrity and function of microbial cell membranes.

The proposed mechanism involves the partitioning of the sesquiterpene molecules from the aqueous phase into the lipid bilayer of the bacterial cell membrane. This insertion can lead to:

  • Membrane Disruption: The presence of these bulky molecules within the membrane can alter its fluidity and permeability, leading to the leakage of essential intracellular components such as ions and metabolites.

  • Inhibition of Membrane-Bound Enzymes: Many crucial cellular processes, including respiration and cell wall synthesis, are carried out by enzymes embedded within the cell membrane. The disruption of the lipid environment can inhibit the function of these vital enzymes.

  • Loss of Chemiosmotic Control: The integrity of the cell membrane is essential for maintaining the proton motive force, which drives ATP synthesis and other energy-dependent processes. Damage to the membrane dissipates this gradient, leading to metabolic arrest and ultimately, cell death.[1]

signaling_pathway cluster_effects Consequences of Membrane Interaction cluster_outcome Cellular Outcome compound (+)-γ-Cadinene / δ-Cadinene (Lipophilic Sesquiterpene) membrane Bacterial Cell Membrane (Lipid Bilayer) compound->membrane Partitions into disruption Increased Membrane Permeability membrane->disruption enzyme_inhibition Inhibition of Membrane-Bound Enzymes (e.g., Respiratory Chain) membrane->enzyme_inhibition gradient_loss Dissipation of Proton Motive Force membrane->gradient_loss leakage Leakage of Intracellular Components disruption->leakage metabolic_arrest Metabolic Arrest enzyme_inhibition->metabolic_arrest gradient_loss->metabolic_arrest cell_death Bacterial Cell Death leakage->cell_death metabolic_arrest->cell_death

References

The Cadinene Isomers: A Comparative Guide to their Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar compounds is paramount. This guide provides a comparative analysis of the structure-activity relationships of various cadinene isomers, a prominent class of bicyclic sesquiterpenes found throughout the plant kingdom. By presenting available quantitative data, detailed experimental protocols, and visualizing key cellular pathways, this document aims to serve as a valuable resource for advancing research and development in natural product chemistry and pharmacology.

The cadinene family of sesquiterpenes, characterized by the cadalane carbon skeleton, encompasses a diverse array of isomers differing in the position of their double bonds and stereochemistry. These subtle structural variations can lead to significant differences in their biological effects, ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant activities. This guide focuses on the most studied isomers: α-cadinene, β-cadinene, γ-cadinene, and δ-cadinene, while also acknowledging the limited data available for other isomers like ε-cadinene.

Comparative Biological Activities of Cadinene Isomers

To facilitate a clear comparison, the following tables summarize the quantitative data available for the cytotoxic and antimicrobial activities of different cadinene isomers. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.

Cytotoxic Activity

The cytotoxic potential of cadinene isomers has been investigated against several cancer cell lines. Notably, δ-cadinene has demonstrated significant activity, inducing apoptosis in ovarian and breast cancer cells.

IsomerCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
(+)-δ-CadineneOVCAR-3Ovarian CancerInduces apoptosis at 50 µM48[1][2]
(+)-δ-CadineneMDA-MB-231Breast Cancer34.13 µM48[3]
(+)-δ-CadineneMDA-MB-231Breast Cancer19.25 µM72[3]

IC50: The half maximal inhibitory concentration.

Antimicrobial Activity

Several cadinene isomers have exhibited inhibitory activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

IsomerMicroorganismStrainMIC (µg/mL)Reference
(+)-δ-CadineneStreptococcus pneumoniaeClinical Isolate31.25[4]
δ-CadineneStreptococcus pneumoniae-31.25[5][6]
β-CadineneGeneral antibacterial agent-Data not specified[7]
γ-CadineneGeneral antimicrobial functions-Data not specified[8]

MIC: Minimum Inhibitory Concentration.

Structure-Activity Relationship Insights

While a comprehensive structure-activity relationship (SAR) for all cadinene isomers is yet to be fully elucidated, some initial observations can be made from the available data:

  • Double Bond Position: The location of the double bonds within the cadinane (B1243036) skeleton appears to be a critical determinant of biological activity. For instance, the specific double bond arrangement in δ-cadinene contributes to its potent cytotoxic effects.

  • Stereochemistry: The stereochemical configuration at the chiral centers, including the isopropyl group and the bridgehead carbons, can influence the interaction of the isomers with their biological targets, leading to variations in activity.

  • Functional Groups: The presence and position of hydroxyl or other functional groups on the cadinane skeleton, as seen in cadinene derivatives, can significantly impact their antifungal and other biological activities[9].

Signaling Pathways

The molecular mechanisms underlying the biological activities of cadinene isomers are an active area of research. For (+)-δ-cadinene, a proposed signaling pathway for its apoptosis-inducing effect in cancer cells has been described.

delta_cadinene_apoptosis cluster_cell Ovarian Cancer Cell delta_cadinene (+)-δ-Cadinene cell_membrane Cell Membrane pro_caspase8 Pro-caspase-8 caspase8 Caspase-8 pro_caspase8->caspase8 parp PARP caspase8->parp cleavage apoptosis Apoptosis caspase8->apoptosis pro_caspase9 Pro-caspase-9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->parp cleavage caspase9->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp cleaved_parp->apoptosis

Caption: Proposed signaling pathway of (+)-δ-cadinene-induced apoptosis in ovarian cancer cells.[1][10]

Currently, detailed signaling pathway information for other cadinene isomers is not as well-characterized. Further research is needed to determine if isomers like α- and γ-cadinene exert their biological effects through similar or distinct molecular mechanisms.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. Below are protocols for the key assays cited in this guide.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with cadinene isomers (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cadinene isomers in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each isomer.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

MIC_Workflow A Prepare serial dilutions of cadinene isomers in broth B Inoculate with standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Observe for visible growth C->D E Determine the lowest concentration with no growth (MIC) D->E

Caption: General workflow for the broth microdilution MIC assay.

Detailed Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of each cadinene isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The available scientific literature indicates that cadinene isomers possess a range of promising biological activities, with δ-cadinene showing notable potential as a cytotoxic agent. The differences in activity among the isomers underscore the importance of stereochemistry and double bond positioning in their interaction with biological targets. However, the current understanding of the structure-activity relationships of cadinene isomers is incomplete, largely due to the lack of comprehensive comparative studies. Future research should focus on the systematic evaluation of a complete set of cadinene isomers in a panel of standardized bioassays to build a more robust SAR model. Elucidating the specific molecular targets and signaling pathways for each isomer will be crucial for unlocking their full therapeutic potential. This guide serves as a foundation for such future investigations, providing a structured overview of the current knowledge and the necessary experimental frameworks to advance the field.

References

Confirming the Absolute Configuration of Synthesized (+)-γ-Cadinene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of experimental techniques used to confirm the absolute configuration of synthesized (+)-γ-Cadinene, a bicyclic sesquiterpene of significant interest.

The correct stereochemistry is paramount as it dictates the biological activity and pharmacological properties of a chiral molecule. This document outlines the key analytical methods, presents comparative data, and provides detailed experimental protocols to aid researchers in this essential task.

Comparison of Analytical Methods for Absolute Configuration Determination

The absolute configuration of a synthesized chiral molecule like (+)-γ-Cadinene is confirmed by comparing its physical and spectroscopic properties with those of a known standard or by employing methods that can elucidate the three-dimensional arrangement of its atoms. The primary techniques include chiroptical spectroscopy (optical rotation, electronic circular dichroism, and vibrational circular dichroism), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.

Analytical MethodPrincipleInformation ProvidedComparison with Alternatives
Optical Rotation Measures the rotation of plane-polarized light by a chiral sample.Provides the sign ([+]- or [-]-) and magnitude of the optical rotation, which is a characteristic physical property of an enantiomer.A relatively simple and rapid technique. However, the magnitude and sign of rotation can be influenced by solvent, temperature, and concentration, and it does not provide detailed structural information on its own.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region.Provides a spectrum that is highly sensitive to the stereochemistry of the molecule, particularly the spatial arrangement of chromophores.More structurally informative than optical rotation. The comparison of the experimental ECD spectrum with that of a known standard or with quantum chemical calculations can provide a reliable assignment of the absolute configuration.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light.Provides a spectrum rich in structural information, as it probes the stereochemistry of the entire molecule, not just the environment of a chromophore.A powerful technique for determining the absolute configuration of molecules without a UV-Vis chromophore. It is highly sensitive to the solution-phase conformation of the molecule.
Nuclear Magnetic Resonance (NMR) Utilizes chiral solvating agents or derivatizing agents to induce diastereomeric environments, leading to distinguishable NMR signals for enantiomers.Provides detailed information about the connectivity and relative stereochemistry of atoms. With chiral auxiliaries, it can be used to determine enantiomeric purity and, in some cases, infer the absolute configuration.A versatile and widely available technique. The use of Mosher's acid and other chiral derivatizing agents is a well-established method for determining the absolute configuration of alcohols and amines.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.Provides an unambiguous determination of the absolute configuration if a suitable single crystal can be obtained and the molecule contains a heavy atom or if anomalous dispersion effects are accurately measured.Considered the "gold standard" for absolute configuration determination. However, obtaining high-quality crystals can be a significant challenge, and the molecule may need to be derivatized with a heavy atom.

Experimental Data Comparison

A critical aspect of confirming the absolute configuration of synthesized (+)-γ-Cadinene is the direct comparison of its experimental data with that of a known reference, typically the naturally occurring enantiomer or a well-characterized standard.

ParameterSynthesized (+)-γ-Cadinene(-)-γ-Cadinene (Reference)Method
Specific Optical Rotation Value to be determined experimentallyReported values vary, e.g., [α]D = -15° (c 1, CHCl3)Polarimetry
¹H NMR (CDCl₃, 500 MHz) Chemical shifts and coupling constants to be determinedLiterature values to be comparedNMR Spectroscopy
¹³C NMR (CDCl₃, 125 MHz) Chemical shifts to be determinedLiterature values to be comparedNMR Spectroscopy
ECD (MeOH) λmax (Δε) to be determinedλmax (Δε) with opposite sign to (+)-enantiomerECD Spectroscopy
VCD (CDCl₃) Characteristic bands to be determinedMirror-image spectrum to (+)-enantiomerVCD Spectroscopy

Note: The specific values for the synthesized compound need to be obtained through experimentation and then compared with literature values for the corresponding enantiomer.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable data for the confirmation of absolute configuration.

Enantioselective Synthesis of (+)-γ-Cadinene

A detailed, step-by-step protocol for the enantioselective synthesis of (+)-γ-Cadinene is a prerequisite for its characterization. While several synthetic routes to the cadinene skeleton have been reported, a specific and high-yielding enantioselective synthesis is often a complex undertaking. A common strategy involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry of key bond-forming reactions.

A detailed, step-by-step experimental protocol for the enantioselective synthesis of (+)-γ-Cadinene is currently not available in the public domain and would be a valuable contribution to the field of natural product synthesis.

Measurement of Specific Optical Rotation
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized (+)-γ-Cadinene and dissolve it in a known volume (e.g., 1.0 mL) of a spectroscopic grade solvent (e.g., chloroform).

  • Instrumentation: Use a calibrated polarimeter.

  • Measurement:

    • Rinse the sample cell with the solvent used for the sample solution and fill it with the same solvent to take a blank reading.

    • Fill the sample cell with the prepared solution of (+)-γ-Cadinene, ensuring no air bubbles are present in the light path.

    • Measure the optical rotation at the sodium D-line (589 nm) and at a constant temperature (e.g., 20 °C).

    • Record multiple readings and calculate the average.

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (c × l) where:

    • [α] is the specific rotation

    • α is the observed rotation in degrees

    • c is the concentration in g/mL

    • l is the path length of the cell in decimeters (dm).

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized (+)-γ-Cadinene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring adequate resolution and signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum.

    • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with literature values for γ-Cadinene. For absolute configuration determination using NMR, a chiral derivatizing agent like Mosher's acid can be used if a suitable functional group is present in the molecule.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the synthesized (+)-γ-Cadinene in a suitable spectroscopic grade solvent (e.g., methanol (B129727) or acetonitrile) with a concentration that gives a maximum absorbance of approximately 1.0 in the UV-Vis spectrum.

  • Instrumentation: Use a calibrated ECD spectropolarimeter.

  • Data Acquisition:

    • Record the ECD spectrum over a suitable wavelength range (e.g., 190-400 nm).

    • Record the UV-Vis spectrum over the same range.

    • Acquire a baseline spectrum of the solvent.

  • Data Analysis:

    • Subtract the baseline from the sample spectrum.

    • Compare the experimental ECD spectrum with the spectrum of a known standard or with a theoretically calculated spectrum for the proposed absolute configuration. The sign and intensity of the Cotton effects are characteristic of the stereochemistry.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a concentrated solution of the synthesized (+)-γ-Cadinene (typically 0.1-0.01 M) in a suitable infrared-transparent solvent (e.g., CDCl₃ or CCl₄).

  • Instrumentation: Use a VCD spectrometer.

  • Data Acquisition:

    • Acquire the VCD spectrum over the mid-infrared range (e.g., 2000-800 cm⁻¹).

    • Acquire the standard IR absorption spectrum under the same conditions.

  • Data Analysis:

    • The VCD spectrum will show positive and negative bands corresponding to the differential absorption of circularly polarized light.

    • Compare the experimental VCD spectrum with the spectrum of a known enantiomer (which should be a mirror image) or with a spectrum predicted by quantum chemical calculations for the assumed absolute configuration.

Visualizing the Workflow and Logic

To effectively plan and execute the confirmation of the absolute configuration of synthesized (+)-γ-Cadinene, a clear workflow is essential.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic & Chiroptical Analysis cluster_comparison Data Comparison & Confirmation synthesis Enantioselective Synthesis of (+)-γ-Cadinene purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Characterize Synthesized Product polarimetry Optical Rotation purification->polarimetry Characterize Synthesized Product ecd ECD Spectroscopy purification->ecd Characterize Synthesized Product vcd VCD Spectroscopy purification->vcd Characterize Synthesized Product confirmation Confirmation of Absolute Configuration nmr->confirmation Compare Spectroscopic Data polarimetry->confirmation Compare Optical Rotation ecd->confirmation Compare ECD Spectra vcd->confirmation Compare VCD Spectra literature Literature Data / Known Standard literature->confirmation Reference for Comparison calculation Quantum Chemical Calculations calculation->confirmation Theoretical Support

Caption: Workflow for confirming the absolute configuration of synthesized (+)-γ-Cadinene.

This logical flow illustrates the progression from synthesis and purification to the application of various analytical techniques. The final confirmation of the absolute configuration relies on the consistent agreement between the experimental data obtained for the synthesized compound and the data from a known reference or theoretical predictions.

Alternative Approach: X-ray Crystallography of a Derivative

In cases where chiroptical methods are inconclusive or if an unambiguous structural proof is required, X-ray crystallography provides a definitive answer. Since (+)-γ-Cadinene is an oil, it is not suitable for direct single-crystal X-ray analysis. However, a solid derivative can be synthesized for this purpose.

G start Synthesized (+)-γ-Cadinene (Oil) derivatization Chemical Derivatization to a Crystalline Solid start->derivatization crystallization Crystallization of the Derivative derivatization->crystallization xray Single-Crystal X-ray Diffraction Analysis crystallization->xray absolute_config Unambiguous Determination of Absolute Configuration xray->absolute_config

Caption: Workflow for absolute configuration determination via X-ray crystallography of a derivative.

A suitable derivatization strategy could involve, for example, the conversion of the double bond to a diol, followed by esterification with a heavy-atom-containing acid (e.g., p-bromobenzoic acid). The presence of the heavy atom facilitates the determination of the absolute configuration through anomalous dispersion effects.

By following the comprehensive approach outlined in this guide, researchers can confidently confirm the absolute configuration of synthesized (+)-γ-Cadinene, ensuring the stereochemical integrity of their compounds for further investigation and application.

The Antimicrobial Potential of (+)-γ-Cadinene: An In Vitro vs. In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-γ-Cadinene, a naturally occurring sesquiterpene found in the essential oils of various plants, has garnered interest for its potential antimicrobial properties. This guide provides a comparative analysis of the available in vitro and in vivo data to evaluate its efficacy as an antimicrobial agent. It is important to note that while research exists for cadinene isomers and essential oils rich in these compounds, data specifically on purified (+)-γ-Cadinene is limited, particularly concerning in vivo studies.

In Vitro Efficacy of Cadinenes and Related Essential Oils

The in vitro antimicrobial activity of γ-cadinene and its isomers is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Available data, primarily from studies on essential oils and the δ-cadinene isomer, suggest a moderate spectrum of activity against various bacteria and fungi.

MicroorganismTest SubstanceMIC (µg/mL)MBC (µg/mL)Source
Streptococcus pneumoniaeδ-Cadinene31.25Not Reported[1]
Staphylococcus aureusEssential Oil of Cedrus atlantica (δ-cadinene: 36.3%)7460 (as µL/mL)Not Reported[2][3]
Escherichia coliEssential Oil of Cedrus atlantica (δ-cadinene: 36.3%)400 (as µL/mL)Not Reported[2][4]
Candida albicansEssential Oil of Cedrus atlantica (δ-cadinene: 36.3%)9460 (as µL/mL)Not Reported[2][3]
Staphylococcus aureusEssential Oil of Amorpha fruticosa (γ-cadinene: 7.86%)1840-7380Not Reported[5]
Escherichia coliEssential Oil of Amorpha fruticosa (γ-cadinene: 7.86%)14750-29500Not Reported[5]
Candida albicansEssential Oil of Amorpha fruticosa (γ-cadinene: 7.86%)14750-29500Not Reported[5]

Note: Data for essential oils are presented as µL/mL or converted from mg/mL where density was not provided, and the activity is attributable to a complex mixture of compounds, not solely (+)-γ-Cadinene.

In Vivo Efficacy: A Research Gap

A comprehensive search of publicly available scientific literature reveals a significant lack of in vivo studies specifically investigating the antimicrobial efficacy of purified (+)-γ-Cadinene. While some studies have examined the wound-healing and anti-inflammatory properties of essential oils containing γ-cadinene, these do not directly assess its ability to reduce microbial load in a living organism.[6] For instance, essential oil from Daucus carota, which contains γ-cadinene, has been shown to contribute to antioxidant and antimicrobial functions in the context of wound healing.[6]

The absence of dedicated in vivo antimicrobial studies on (+)-γ-Cadinene makes a direct comparison with its in vitro activity impossible at this time. This represents a critical knowledge gap for the drug development community.

Proposed Antimicrobial Mechanism of Action

The antimicrobial action of sesquiterpenes like (+)-γ-Cadinene is generally attributed to their lipophilic nature.[1] This characteristic is believed to facilitate their interaction with and disruption of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[1]

cluster_mechanism Proposed Antimicrobial Mechanism of Sesquiterpenes Compound (+)-γ-Cadinene (Lipophilic Sesquiterpene) Membrane Microbial Cell Membrane Compound->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Proposed mechanism of antimicrobial action for sesquiterpenes like (+)-γ-Cadinene.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key in vitro and potential in vivo experiments.

In Vitro Antimicrobial Susceptibility Testing

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

  • Preparation of (+)-γ-Cadinene Stock Solution: Dissolve (+)-γ-Cadinene in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

  • Microorganism Preparation: Prepare a bacterial or fungal suspension in sterile saline, adjusted to a 0.5 McFarland standard.

  • Assay Procedure:

    • Dispense 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into wells of a 96-well microtiter plate.

    • Add 100 µL of the (+)-γ-Cadinene stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Inoculate each well with 5 µL of the prepared microbial suspension.

    • Include a positive control (microorganism without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

    • The MIC is the lowest concentration of (+)-γ-Cadinene at which no visible growth is observed.

cluster_workflow In Vitro Antimicrobial Susceptibility Testing Workflow A Prepare (+)-γ-Cadinene Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Microbial Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Determine MIC (Visual Inspection) E->F G Plate Aliquots from Clear Wells onto Agar (B569324) F->G H Incubate Agar Plates G->H I Determine MBC/MFC (No Growth on Agar) H->I

Experimental workflow for in vitro antimicrobial susceptibility testing.

2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

  • Procedure: Following MIC determination, subculture 10 µL from each well showing no visible growth onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.

  • Determination: The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.

Murine Model of Bacterial Pneumonia (A Proposed Protocol for In Vivo Evaluation)

This protocol is adapted from established methods for evaluating antimicrobial agents in a murine pneumonia model and would require significant adaptation and ethical approval for use with (+)-γ-Cadinene.

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Inoculum Preparation: Culture a pathogenic bacterial strain (e.g., Klebsiella pneumoniae) to mid-log phase, wash, and resuspend in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10^8 CFU/mL.

  • Induction of Pneumonia:

    • Anesthetize mice via intraperitoneal injection of ketamine and xylazine.

    • Instill 50 µL of the bacterial suspension intranasally.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer (+)-γ-Cadinene (dissolved in a suitable vehicle) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • A control group should receive the vehicle only. A positive control group could receive a known effective antibiotic.

  • Efficacy Assessment:

    • Survival: Monitor survival rates over a period of 7-14 days.

    • Bacterial Load: At set time points (e.g., 24 and 48 hours post-treatment), euthanize a subset of mice, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

    • Histopathology: Collect lung tissue for histological analysis to assess inflammation and tissue damage.

Conclusion and Future Directions

To advance the development of (+)-γ-Cadinene as a viable antimicrobial, future research should focus on:

  • Comprehensive in vitro testing: Determining the MIC and MBC of purified (+)-γ-Cadinene against a broad panel of clinically relevant bacteria and fungi.

  • Initiation of in vivo studies: Utilizing established animal models, such as the murine pneumonia or skin infection models, to evaluate the efficacy, pharmacokinetics, and safety of (+)-γ-Cadinene.

  • Mechanism of action studies: Elucidating the specific molecular targets and pathways affected by (+)-γ-Cadinene to understand its antimicrobial activity at a deeper level.

Without these crucial data points, the transition of (+)-γ-Cadinene from a compound of interest to a potential clinical candidate remains speculative.

References

Comparative Analysis of (+)-Gamma-Cadinene Synthases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of (+)-γ-cadinene synthases from different species, focusing on their biochemical properties and the experimental protocols for their characterization.

(+)-γ-Cadinene, a sesquiterpene of significant interest for its potential pharmacological activities, is synthesized from farnesyl pyrophosphate (FPP) by the enzyme (+)-γ-cadinene synthase (γ-CS). Understanding the kinetic properties and product specificities of γ-CS from various organisms is crucial for applications in metabolic engineering and synthetic biology. This guide summarizes the available quantitative data, details the necessary experimental procedures, and provides visual workflows to facilitate further research in this area.

Quantitative Performance Data

The biochemical characterization of (+)-γ-cadinene synthases and related cadinene synthases reveals variations in their catalytic efficiency and substrate affinity. While detailed kinetic data for many γ-CS enzymes remains to be published, a comparative look at a well-characterized (+)-δ-cadinene synthase from Gossypium arboreum provides a valuable benchmark.

EnzymeSpeciesEC Numberkcat (s⁻¹)Km (µM)Major Product(s)Reference
(+)-δ-Cadinene SynthaseGossypium arboreum4.2.3.130.055.1(+)-δ-Cadinene[1]
(+)-γ-Cadinene SynthaseGanoderma lucidum4.2.3.92Not ReportedNot Reported(+)-γ-Cadinene (>95%)[1][2]
(+)-γ-Cadinene SynthaseGanoderma sinensis4.2.3.92Not ReportedNot Reported(+)-γ-Cadinene (>95%)[1][2]

Visualizing the Pathway and Process

To better understand the synthesis of (+)-γ-cadinene and the experimental procedures for characterizing the synthases, the following diagrams are provided.

biochemical_pathway FPP Farnesyl Pyrophosphate (FPP) enzyme (+)-γ-Cadinene Synthase FPP->enzyme Substrate product (+)-γ-Cadinene enzyme->product Product ppi Diphosphate (PPi) enzyme->ppi By-product experimental_workflow cluster_gene Gene Identification & Cloning cluster_expression Protein Expression & Purification cluster_characterization Enzyme Characterization Bioinformatics Bioinformatics Analysis (Sequence Homology) GeneIsolation Gene Isolation & PCR Amplification Bioinformatics->GeneIsolation Cloning Cloning into Expression Vector GeneIsolation->Cloning Transformation Transformation into Host (e.g., E. coli) Cloning->Transformation Induction Induction of Protein Expression Transformation->Induction Lysis Cell Lysis Induction->Lysis Purification Protein Purification (e.g., Ni-NTA) Lysis->Purification EnzymeAssay Enzyme Activity Assay Purification->EnzymeAssay GCMS Product Identification (GC-MS) EnzymeAssay->GCMS KineticAnalysis Kinetic Analysis (Km, kcat) EnzymeAssay->KineticAnalysis

References

Unraveling the Biological Target Profile of (+)-gamma-Cadinene: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a natural compound is a critical step in evaluating its therapeutic potential and off-target effects. This guide provides a comparative analysis of the biological activities of cadinane (B1243036) sesquiterpenes, with a focus on providing available experimental data to infer the potential cross-reactivity of (+)-gamma-Cadinene. Due to a scarcity of direct experimental data on this compound, this report leverages data from its close isomer, (+)-delta-Cadinene, and other related sesquiterpenes to provide a predictive overview.

The sesquiterpene this compound is a naturally occurring bicyclic compound found in the essential oils of various plants. While research on its specific biological activities is limited, the broader class of cadinane sesquiterpenes is known to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. Cross-reactivity studies are essential to determine if a compound interacts with multiple biological targets, which can lead to either beneficial polypharmacology or undesirable side effects.

Comparative Biological Activity Data

To provide a framework for understanding the potential cross-reactivity of this compound, the following tables summarize the quantitative biological activity data for the closely related isomer, (+)-delta-Cadinene, and another well-studied sesquiterpene, beta-Caryophyllene (B1668595). This comparative data highlights the potential for cadinane sesquiterpenes to interact with various cellular targets.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

CompoundCell LineCancer TypeIC50 (µM)Reference
(+)-delta-Cadinene MDA-MB-231Breast Cancer1.7 (24h), 2.5 (48h), 4.2 (72h)[1]
OVCAR-3Ovarian CancerInduces apoptosis at 50 µM[1]
beta-Caryophyllene HepG2Liver Cancer193.60 ± 3.20[1]
SMMC-7721Liver Cancer334.50 ± 2.96[1]
HCT-116Colon Cancer~19[1]
MG-63Bone Cancer~20[1]
PANC-1Pancreatic Cancer~27[1]
T24Bladder Cancer~196 (equivalent to 40 µg/mL)[1]
5637Bladder Cancer~196 (equivalent to 40 µg/mL)[1]
MDA-MB-468Triple-Negative Breast CancerCytotoxic starting from ~73 µM (15 µg/mL)[1]

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

CompoundMicroorganismTypeMIC (µg/mL)Reference
(+)-delta-Cadinene Staphylococcus aureusGram-positive bacteria25[1]
Bacillus subtilisGram-positive bacteria50[1]
Escherichia coliGram-negative bacteria100[1]
Pseudomonas aeruginosaGram-negative bacteria100[1]
Candida albicansFungi50[1]
beta-Caryophyllene Staphylococcus aureusGram-positive bacteriaVaried[1]
Escherichia coliGram-negative bacteriaVaried[1]
Candida albicansFungiVaried[1]

Note: Comprehensive MIC values for beta-caryophyllene against a wide range of specific strains are varied across literature and depend on the specific assay conditions.

Experimental Protocols

The following are generalized protocols for the key bioassays cited in this guide. Specific parameters may vary between studies.

Anticancer Activity: MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

  • Methodology:

    • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[1]

    • Compound Treatment: The cells are then treated with various concentrations of the test compound ((+)-delta-Cadinene or beta-caryophyllene) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

    • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[1]

    • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Methodology:

    • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

    • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

    • Inoculation: Each well is inoculated with the microbial suspension.

    • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Molecular Interactions

The biological activities of sesquiterpenes are a result of their interactions with various cellular signaling pathways. While the specific pathways modulated by this compound are not yet elucidated, the known interactions of related compounds provide valuable insights.

The anticancer activity of (+)-delta-Cadinene in ovarian cancer cells is known to involve the activation of caspase-dependent apoptosis.[1] This suggests an intrinsic pathway of programmed cell death is initiated.[1]

delta_cadinene_apoptosis delta_cadinene (+)-delta-Cadinene cell Ovarian Cancer Cell delta_cadinene->cell Enters caspase_activation Caspase Activation cell->caspase_activation Induces apoptosis Apoptosis caspase_activation->apoptosis

Fig. 1: (+)-delta-Cadinene induced apoptosis pathway.

beta-Caryophyllene is known to exert its anti-inflammatory and anticancer effects through modulation of several key signaling pathways, including the CB2 receptor, NF-κB, and MAPK pathways.

beta_caryophyllene_pathways cluster_stimulus Stimulus cluster_targets Molecular Targets cluster_effects Cellular Effects beta_caryophyllene beta-Caryophyllene cb2 CB2 Receptor beta_caryophyllene->cb2 Activates nfkb NF-κB beta_caryophyllene->nfkb Inhibits mapk MAPK beta_caryophyllene->mapk Modulates anti_inflammatory Anti-inflammatory Response cb2->anti_inflammatory nfkb->anti_inflammatory pro_apoptotic Pro-apoptotic Effects mapk->pro_apoptotic

Fig. 2: beta-Caryophyllene signaling pathways.

Experimental Workflow for Cross-Reactivity Screening

A general workflow for assessing the cross-reactivity of a compound like this compound would involve a series of tiered in vitro assays.

cross_reactivity_workflow start Test Compound (this compound) primary_screening Primary Screening (e.g., Receptor Binding Panel, Enzyme Inhibition Panel) start->primary_screening hit_identification Hit Identification (Binding or Inhibition > Threshold) primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Functional Assays, Dose-Response Curves) hit_identification->secondary_assays selectivity_profiling Selectivity Profiling (Comparison of Potency across Targets) secondary_assays->selectivity_profiling off_target_assessment Off-Target Effect Assessment selectivity_profiling->off_target_assessment

Fig. 3: Experimental workflow for cross-reactivity screening.

Conclusion and Future Directions

The available data on (+)-delta-Cadinene suggests that cadinane sesquiterpenes possess significant biological activity, with the potential to interact with multiple cellular targets implicated in cancer and microbial infections. While direct experimental evidence for the cross-reactivity of this compound is currently lacking, the comparative data presented here provides a foundation for future investigations.

To fully elucidate the cross-reactivity profile of this compound, further research is imperative. This should include broad-panel screening against a diverse range of receptors and enzymes, followed by detailed mechanistic studies for any identified "hits." Such studies will be crucial in determining the therapeutic potential and safety profile of this compound and other related sesquiterpenes. The experimental protocols and signaling pathway information provided in this guide offer a starting point for designing and interpreting these future investigations.

References

Validating the Role of (+)-γ-Cadinene in Plant-Insect Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (+)-γ-Cadinene's performance in mediating plant-insect interactions against other alternatives. The information is supported by experimental data to validate its role as a key semiochemical in plant defense.

(+)-γ-Cadinene is a bicyclic sesquiterpene hydrocarbon widely distributed across diverse plant families, particularly in species that produce essential oils. It plays a significant role in a plant's defense arsenal, acting through both direct and indirect mechanisms to protect against insect herbivory. Understanding its efficacy compared to other volatile organic compounds (VOCs) is crucial for its potential application in sustainable pest management strategies.

The Dual Role of (+)-γ-Cadinene in Plant Defense

(+)-γ-Cadinene contributes to plant fitness by directly deterring herbivores and by attracting the natural enemies of those herbivores.

  • Direct Defense: Many plant volatiles, including sesquiterpenes like γ-cadinene, exhibit direct toxic, repellent, or antifeedant properties against insect pests.[1] These compounds are often stored in specialized structures like glandular trichomes and are released upon tissue damage caused by insect feeding, providing an immediate chemical barrier.[1] The insecticidal and antifeedant activities of various sesquiterpenes have been well-documented, making them promising candidates for natural pesticides.[2][3]

  • Indirect Defense: In a more complex interaction, (+)-γ-Cadinene can act as a kairomone.[4] When a plant is attacked by an herbivore, it releases a specific blend of volatiles, including (+)-γ-Cadinene. These airborne signals are intercepted by predators and parasitoids of the feeding insect, effectively guiding them to their prey.[4] This "cry for help" serves as an indirect defense mechanism, leveraging the third trophic level to reduce herbivore pressure.

Comparative Performance Data

The following tables summarize quantitative data on the efficacy of γ-Cadinene and its alternatives in various insect bioassays.

Note: Data for the specific (+)-γ-Cadinene isomer is often limited in comparative studies. The tables below include data for γ-Cadinene (isomer unspecified in the original text) and essential oils where it is a notable component, providing the best available comparisons.

Table 1: Repellent Activity of Various Plant Volatiles against Mosquitoes

Compound/Essential OilInsect SpeciesConcentration / DoseRepellency (%)Duration (min)Source
Essential Oil of Erigeron bonariensis (contains γ-Cadinene)Aedes aegypti330 µg/cm²>40%60[5]
Essential Oil of Mentha longifoliaAedes aegypti33.3 µg/cm²99.0%-[5]
Essential Oil of Salsola imbricataAedes aegypti33.3 µg/cm²96.8%-[5]
DEET (Positive Control)Aedes aegypti330 µg/cm²100%45[5]

Table 2: Contact and Fumigant Toxicity of Plant Volatiles against Stored Product Pests

Compound/Essential OilInsect SpeciesBioassay TypeLC50 / LD50 ValueSource
Essential Oil of Artemisia tanguticaTribolium castaneumContactLD50 = 17.42 µ g/adult [6]
Essential Oil of Artemisia ordosica (contains Caryophyllene)Liposcelis bostrychophilaContactLD50 = 52.11 µg/cm²[6]
CarvacrolTribolium castaneumFumigantLC50 = 106.5 µL/L (24h)
Coridothymus capitatus OilTribolium castaneumFumigantLC50 = 168.47 µL/L (24h)

Table 3: Antifeedant Activity of Sesquiterpenes and Derivatives

CompoundInsect SpeciesAntifeedant Index (AI) / FDI%Concentration / DoseSource
Cinnamodial (drimane sesquiterpene)Aedes aegyptiStrong antifeedant activity-[2]
Eudesmane Sesquiterpenoid (Compound 16)Plodia interpunctellaAI = 99% (72h)-[3]
CarvacrolTribolium castaneumFDI = 80.7%1.17 mg/g

Signaling Pathways and Experimental Workflows

Plant Defense Signaling Pathway

Herbivore attack, recognized through mechanical damage and chemical elicitors in insect oral secretions, triggers a complex signaling cascade within the plant. This involves ion fluxes, the production of reactive oxygen species (ROS), and the activation of protein kinase cascades (like MAPK pathways). These signals ultimately lead to the transcriptional reprogramming of defense-related genes, including those responsible for the biosynthesis of secondary metabolites like (+)-γ-Cadinene.

Plant_Defense_Signaling herbivore Herbivore Attack (Wounding + Elicitors) receptor Pattern Recognition Receptors (PRRs) herbivore->receptor membrane Plasma Membrane Events (Ca²+ influx, ROS burst) receptor->membrane mapk MAPK Cascade (Phosphorylation Relay) membrane->mapk hormones Phytohormone Signaling (JA, SA, ET) membrane->hormones transcription Transcription Factors (e.g., WRKY, MYC) mapk->transcription hormones->transcription biosynthesis Sesquiterpene Biosynthesis Genes (e.g., TPS) transcription->biosynthesis Upregulation tps_enzyme (+)-γ-Cadinene Synthase biosynthesis->tps_enzyme Translation fpp Farnesyl Diphosphate (FPP) cadinene (+)-γ-Cadinene fpp->cadinene Cyclization defense Direct & Indirect Defense (Repellency, Kairomone) cadinene->defense

Caption: Generalized signaling pathway of induced plant defense leading to (+)-γ-Cadinene synthesis.

Experimental Workflow: Olfactometer Bioassay

To assess the behavioral response of an insect to (+)-γ-Cadinene (attraction or repellency), a dual-choice olfactometer is commonly used. This workflow outlines the key steps in such an experiment.

Experimental_Workflow prep 1. Preparation rearing Insect Rearing & Acclimatization prep->rearing stimuli Prepare Stimuli: - (+)-γ-Cadinene Solution - Solvent Control prep->stimuli release Introduce Single Insect into Central Arm rearing->release olfactometer Assemble Y-Tube Olfactometer Set Airflow & Environment stimuli->olfactometer setup 2. Olfactometer Setup setup->olfactometer bioassay 3. Bioassay Execution olfactometer->bioassay bioassay->release choice Record Insect's First Choice and Time Spent in Each Arm release->choice repeat_trials Repeat with Multiple Insects (e.g., n=50) choice->repeat_trials repeat_trials->release Next Insect analysis 4. Data Analysis repeat_trials->analysis All Insects Tested stats Calculate Preference Index Perform Statistical Test (e.g., Chi-Square, t-test) analysis->stats

Caption: Standard workflow for a dual-choice Y-tube olfactometer bioassay.

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable results. Below are protocols for key experiments cited in the evaluation of plant volatiles.

Insect Repellency Bioassay (Area Preference Method)

This method assesses the ability of a compound to repel insects from a treated surface.

  • Objective: To quantify the repellent effect of (+)-γ-Cadinene compared to a control.

  • Materials:

    • Filter paper discs (sized to fit Petri dishes).

    • Micropipette.

    • Test compound solution (e.g., (+)-γ-Cadinene in acetone (B3395972) or hexane).

    • Solvent control (e.g., acetone).

    • Test insects (e.g., 20 adult Tribolium castaneum or Aedes aegypti).

    • Glass Petri dishes.

  • Protocol:

    • Cut a filter paper disc in half. Apply the test solution of (+)-γ-Cadinene evenly to one half and the pure solvent to the other half.

    • Allow the solvent to evaporate completely in a fume hood.

    • Reassemble the two halves inside a Petri dish.

    • Introduce a known number of insects (e.g., 20) to the center of the dish and seal it.

    • Record the number of insects on the treated half and the control half at predetermined time intervals (e.g., 5, 15, 30, and 60 minutes).

    • Calculate the Percent Repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number on the treated half.

    • Replicate the experiment 3-5 times.

Antifeedant Bioassay (Choice Test)

This assay determines if a compound deters insects from feeding.

  • Objective: To measure the feeding deterrence of (+)-γ-Cadinene.

  • Materials:

    • Leaf discs from a host plant or artificial diet.

    • Test compound solution and solvent control.

    • Petri dishes.

    • Test insects (e.g., third-instar larvae of Spodoptera littoralis).

  • Protocol:

    • Prepare two leaf discs of equal size. Treat one with the (+)-γ-Cadinene solution and the other with the solvent control.

    • After solvent evaporation, place both discs symmetrically in a Petri dish.

    • Introduce a single, pre-starved insect larva into the center of the dish.

    • Allow the insect to feed for a set period (e.g., 24 hours).

    • Measure the area consumed from both the treated and control discs (e.g., using an image analysis software).

    • Calculate the Feeding Deterrent Index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] x 100, where C is the area consumed from the control disc and T is the area consumed from the treated disc.

    • Replicate with a sufficient number of individual insects.

Y-Tube Olfactometer Bioassay

This protocol evaluates the preference of flying or walking insects for volatile cues.[7][8]

  • Objective: To determine if insects are attracted to, repelled by, or indifferent to the odor of (+)-γ-Cadinene.

  • Materials:

    • Glass Y-tube olfactometer.

    • Air pump, flow meters, and charcoal filter for purified air.

    • Odor source chambers.

    • Test compound on a filter paper strip.

    • Solvent control on a filter paper strip.

    • Test insects (e.g., parasitoid wasps, aphids).

  • Protocol:

    • Set up the olfactometer in a controlled environment with uniform lighting and temperature, minimizing visual cues.[7]

    • Pump purified, humidified air through both arms at a constant rate (e.g., 200 mL/min).[7]

    • Place the filter paper with (+)-γ-Cadinene in one odor chamber and the solvent control in the other.

    • Introduce a single insect into the main arm of the olfactometer.

    • Allow the insect a set time (e.g., 5-10 minutes) to choose one of the arms. A choice is recorded when the insect moves a specific distance past the 'Y' junction and stays for a minimum period.[9]

    • Insects not making a choice are recorded as "no response".

    • After testing a set number of insects (e.g., 10), clean the olfactometer thoroughly with solvent and bake it to remove residual odors. Swap the positions of the treatment and control arms to avoid positional bias.

    • Analyze the choice data using a Chi-square test to determine if the observed distribution is significantly different from a 50:50 distribution.

References

comparison of extraction methods for sesquiterpenes including (+)-gamma-Cadinene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Sesquiterpene Extraction: Focusing on (+)-gamma-Cadinene

The isolation of sesquiterpenes, a diverse class of 15-carbon isoprenoids including the notable this compound, from natural sources is a critical step for research in pharmacology, drug development, and natural product chemistry. The choice of extraction methodology significantly influences the yield, purity, and chemical profile of the obtained extracts. This guide provides an objective comparison of conventional and modern techniques for the extraction of sesquiterpenes, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Comparison of Extraction Methods

The efficiency of sesquiterpene extraction varies considerably with the chosen technique. Modern methods generally offer significant advantages in terms of reduced extraction time and solvent consumption while often providing comparable or superior yields. The following table summarizes quantitative data from various studies, offering a comparative perspective on the performance of different extraction techniques. It is important to note that direct comparisons can be challenging due to variations in plant material, specific sesquiterpenes targeted, and analytical methods used in different studies.

Extraction TechniquePlant MaterialKey Sesquiterpene(s)YieldExtraction TimeSolvent ConsumptionReference(s)
Conventional Methods
Hydrodistillation (HD)Cupressus sempervirensEssential Oil~0.7% (w/w)4 hoursWater[1]
Chiliadenus montanusOxygenated sesquiterpenesNot specifiedNot specifiedWater[2]
Soxhlet ExtractionArtemisia annuaArtemisinin10.28% (total extract)Not specifiedn-hexane[1]
Marrubium vulgareSesquiterpene hydrocarbons3.23% (total extract)Not specifiedNot specified[3]
MacerationArtemisia annuaArtemisininNot specified5 daysMethanol/Hexane-chloroform[1]
Modern Methods
Supercritical Fluid Extraction (SFE)Cupressus sempervirensEssential Oil~0.94% (w/w)1 hourCO2[1]
Cichorium intybus L.Sesquiterpene lactones0.09%120 minCO2 with 10% EtOH[4]
Microwave-Assisted Hydrodistillation (MAHD)Pogostemon cablinEssential Oil2.72% (v/w)126 minWater[5]
Mangifera indica L.Essential OilNot specified75 minWater[6]
Ultrasound-Assisted Extraction (UAE)Inula heleniumAlantolactone (B1664491) & Isoalantolactone (B1672209)Higher than maceration30 min70% & 96% EtOH[7]
CannabisTerpenesHigher than MAE30 minEthanol[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the generalized experimental protocols for the key extraction techniques discussed.

Hydrodistillation (HD)

Hydrodistillation is a conventional method for extracting essential oils from plant materials.

  • Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

  • Procedure:

    • The plant material is placed in the round-bottom flask and submerged in water.

    • The flask is heated, causing the water to boil and produce steam.[9]

    • The steam, carrying the volatile sesquiterpenes, rises into the condenser.

    • The steam is condensed back into a liquid, which is collected in a separator.[9]

    • The essential oil, being immiscible with water, forms a separate layer and is collected.

Soxhlet Extraction

Soxhlet extraction is a continuous solvent extraction method suitable for exhaustive extraction.

  • Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, thimble.

  • Procedure:

    • The dried and ground plant material is placed in a porous thimble.[9]

    • The thimble is placed in the extraction chamber of the Soxhlet apparatus.

    • The round-bottom flask is filled with a suitable organic solvent (e.g., n-hexane).

    • The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it is cooled and drips back down onto the plant material in the thimble.

    • The solvent fills the extraction chamber and, once it reaches a certain level, is siphoned back into the round-bottom flask, carrying the extracted compounds with it.[9]

    • This process is repeated continuously for several hours.[9]

    • After extraction, the solvent is evaporated to yield the crude extract.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent, offering high selectivity and a solvent-free final product.[1][4]

  • Apparatus: High-pressure pump, extraction vessel, separator vessel, CO₂ source, temperature and pressure controllers.[9]

  • Procedure:

    • The ground plant material is packed into the extraction vessel.[9]

    • Liquid CO₂ is pumped to a high pressure, above its critical pressure, and heated above its critical temperature.

    • The supercritical CO₂ is then passed through the extraction vessel, where it dissolves the sesquiterpenes.

    • The resulting solution is depressurized in the separator vessel, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.[4]

    • The gaseous CO₂ can be recycled.

Microwave-Assisted Hydrodistillation (MAHD)

MAHD is an advanced hydrodistillation technique that uses microwave radiation to heat the water and plant material, leading to a faster extraction process.[6]

  • Apparatus: Modified microwave oven, Clevenger-type apparatus, round-bottom flask, condenser.[5]

  • Procedure:

    • The plant material is placed in the flask with a small amount of water.

    • The flask is placed inside the microwave oven and connected to the Clevenger apparatus.[5]

    • Microwave irradiation heats the water within the plant material, causing the cells to rupture and release the essential oil.

    • The steam and volatile compounds are then condensed and collected as in conventional hydrodistillation.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to facilitate the extraction of compounds from plant materials.[7]

  • Apparatus: Ultrasonic bath or probe, extraction vessel (e.g., Erlenmeyer flask), filtration or centrifugation equipment.

  • Procedure:

    • The plant material is mixed with a suitable solvent in the extraction vessel.

    • The vessel is placed in an ultrasonic bath, or an ultrasonic probe is immersed in the mixture.[1][7]

    • The ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing solvent penetration and mass transfer.[8]

    • The extraction is typically carried out for a shorter duration and at a lower temperature compared to conventional methods.[7]

    • After sonication, the extract is separated from the solid residue by filtration or centrifugation.

Visualizing Extraction Workflows

To better understand the logical flow of the discussed extraction techniques, the following diagrams have been generated using the DOT language.

Extraction_Workflow cluster_conventional Conventional Methods cluster_modern Modern Methods Plant Material_C Plant Material HD Hydrodistillation Plant Material_C->HD Soxhlet Soxhlet Extraction Plant Material_C->Soxhlet Maceration Maceration Plant Material_C->Maceration Essential Oil_C Essential Oil HD->Essential Oil_C Water & Heat Crude Extract_C Crude Extract Soxhlet->Crude Extract_C Solvent & Heat Maceration->Crude Extract_C Solvent & Time Plant Material_M Plant Material SFE Supercritical Fluid Extraction (SFE) Plant Material_M->SFE MAHD Microwave-Assisted Hydrodistillation (MAHD) Plant Material_M->MAHD UAE Ultrasound-Assisted Extraction (UAE) Plant Material_M->UAE Solvent-Free Extract_M Solvent-Free Extract SFE->Solvent-Free Extract_M Supercritical CO2 Essential Oil_M Essential Oil MAHD->Essential Oil_M Microwave & Water Crude Extract_M Crude Extract UAE->Crude Extract_M Ultrasound & Solvent

Caption: A workflow comparing conventional and modern sesquiterpene extraction methods.

Conclusion

The selection of an optimal extraction method for sesquiterpenes like this compound is a critical decision that hinges on various factors including the desired yield and purity, the scale of operation, available resources, and environmental considerations.

Conventional methods such as hydrodistillation and Soxhlet extraction remain valuable for their simplicity and low cost, particularly for initial screening purposes.[1] However, they are often hampered by long extraction times and the potential for thermal degradation of sensitive compounds.[1]

Modern techniques offer significant advantages. Supercritical Fluid Extraction (SFE) stands out for its ability to produce high-purity extracts without residual organic solvents, making it highly suitable for pharmaceutical and food applications, though the initial equipment cost can be substantial.[1] Microwave-Assisted Hydrodistillation (MAHD) and Ultrasound-Assisted Extraction (UAE) provide rapid and efficient alternatives, often with improved yields and reduced energy consumption.[6][7] For researchers and drug development professionals, a careful evaluation of these trade-offs is essential to select the most effective and efficient method for isolating sesquiterpenes, thereby accelerating the discovery and development of new therapeutic agents.

References

A Head-to-Head Comparison: Synthetic vs. Natural (+)-gamma-Cadinene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between sourcing a bioactive compound from natural origins versus chemical synthesis is a critical one. This guide provides an objective, data-driven comparison of (+)-gamma-cadinene derived from natural essential oils and that produced through total synthesis. While direct comparative studies are scarce, this document synthesizes available data on the purity, physicochemical properties, and biological activities of both forms to aid in informed decision-making for research and development.

Executive Summary

This compound, a sesquiterpene with promising biological activities, can be obtained through extraction from various plant sources or via multi-step chemical synthesis. Natural this compound is typically found as a component of complex essential oil mixtures and requires extensive purification, which may still leave minor impurities that could influence its biological profile. In contrast, total synthesis offers the potential for high purity and stereochemical control, free from other plant-derived compounds, but may involve challenging and costly procedures. The biological efficacy of this compound is linked to its anti-inflammatory and antimicrobial properties, potentially through the inhibition of the NF-κB signaling pathway and disruption of bacterial cell membranes.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key physicochemical and reported biological properties of this compound. It is important to note that direct comparative data for synthetic versus natural this compound is limited; therefore, this data is compiled from various sources studying the compound, irrespective of its origin, unless specified.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₄--INVALID-LINK--
Molecular Weight204.35 g/mol --INVALID-LINK--
AppearanceColorless to pale yellow liquid--INVALID-LINK--
Boiling Point271.00 to 276.00 °C @ 760.00 mm Hg--INVALID-LINK--
SolubilityInsoluble in water; Soluble in alcohol and other organic solvents.--INVALID-LINK--
OdorWoody, herbal, spicy--INVALID-LINK--

Table 2: Comparison of Purity and Impurity Profiles

FeatureSynthetic this compoundNatural this compound
Purity Potentially high (>99%) with well-defined impurity profile.Variable, dependent on the natural source and the extent of purification.
Potential Impurities Reagents, catalysts, and by-products from the synthetic route.Other terpenes, sesquiterpenes, and plant metabolites from the source essential oil.
Enantiomeric Purity High enantiomeric excess can be achieved through stereocontrolled synthesis.Generally high, as biosynthesis is stereospecific, but may vary between plant sources.

Table 3: Biological Activity of gamma-Cadinene (Isomer unspecified in some studies)

ActivityTargetResultsReference
Antimicrobial Staphylococcus aureus, Escherichia coliSignificant antibacterial activity--INVALID-LINK--
Candida albicansAntifungal activity--INVALID-LINK--
Anti-inflammatory Reduced production of inflammatory mediatorsSuppresses the production of inflammatory mediators--INVALID-LINK--
Insecticidal Aedes aegyptiRepellent activity--INVALID-LINK--

Experimental Protocols

I. Synthesis of this compound (Hypothetical Pathway)

A representative, though not definitive, workflow is presented below:

G cluster_synthesis Synthetic Workflow A Commercially Available Chiral Starting Material B Multi-step Conversion to Dienophile A->B D Diels-Alder Cycloaddition B->D C Diene C->D E Stereoselective Functional Group Manipulations (e.g., alkylation, reduction) D->E F Introduction of Isopropyl and Methyl Groups E->F G Formation of Exocyclic Methylene (B1212753) Group (e.g., Wittig or Tebbe reaction) F->G H Purification by Column Chromatography G->H I Synthetic this compound H->I

Caption: A generalized synthetic workflow for this compound.

II. Extraction and Purification of Natural this compound

Natural this compound is typically isolated from the essential oils of various plants. The following is a general protocol for its extraction and purification.

1. Extraction by Steam Distillation:

  • Principle: Plant material is exposed to steam, which volatilizes the essential oils. The mixture of steam and oil vapor is then condensed and collected.

  • Apparatus: A Clevenger-type apparatus is commonly used.

  • Procedure:

    • The plant material (e.g., leaves, wood) is placed in a distillation flask with water.

    • The water is heated to boiling, and the steam passes through the plant material, carrying the volatile oils.

    • The steam-oil mixture is cooled in a condenser, and the condensate is collected in a separator.

    • The essential oil, being less dense than water, forms a layer on top and is collected.

    • The collected oil is dried over anhydrous sodium sulfate.

2. Purification by Column Chromatography:

  • Principle: The components of the essential oil are separated based on their differential adsorption to a stationary phase.

  • Stationary Phase: Silica (B1680970) gel is commonly used.

  • Mobile Phase: A non-polar solvent or a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) is used to elute the compounds.

  • Procedure:

    • A glass column is packed with a slurry of silica gel in the initial mobile phase.

    • The crude essential oil is loaded onto the top of the column.

    • The mobile phase is passed through the column, and fractions are collected.

    • Fractions are analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing this compound.

    • Fractions containing pure this compound are combined, and the solvent is evaporated.

G cluster_extraction Extraction and Purification Workflow A Plant Material B Steam Distillation A->B C Crude Essential Oil B->C D Column Chromatography C->D E Fraction Collection and Analysis (TLC/GC-MS) D->E F Pure Natural this compound E->F

Caption: Workflow for natural this compound extraction.

Signaling Pathways and Mechanism of Action

I. Anti-inflammatory Action via NF-κB Inhibition

The anti-inflammatory properties of many natural products are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound is still emerging, it is a plausible mechanism of action. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may interfere with this cascade at one or more points.

G cluster_nfkb Proposed Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκB ikb_kinase->ikb Phosphorylation nfkb_ikb NF-κB-IκB Complex (Cytoplasm) nfkb NF-κB nfkb_nucleus NF-κB (Nucleus) nfkb->nfkb_nucleus Translocation nfkb_ikb->nfkb IκB Degradation transcription Transcription of Pro-inflammatory Genes (e.g., IL-6, TNF-α) nfkb_nucleus->transcription cadinene This compound cadinene->ikb_kinase Inhibition?

Caption: Proposed inhibition of the NF-κB pathway.

II. Antimicrobial Action via Cell Membrane Disruption

The antimicrobial activity of this compound may be attributed to its ability to disrupt the integrity of bacterial cell membranes. This lipophilic sesquiterpene could intercalate into the phospholipid bilayer, leading to increased membrane fluidity, altered membrane potential, and ultimately, leakage of intracellular components and cell death.

G cluster_antimicrobial Proposed Antimicrobial Mechanism of Action cadinene This compound membrane Bacterial Cell Membrane (Phospholipid Bilayer) cadinene->membrane Interaction intercalation Intercalation into Membrane membrane->intercalation fluidity Increased Membrane Fluidity intercalation->fluidity potential Altered Membrane Potential intercalation->potential leakage Leakage of Intracellular Components fluidity->leakage potential->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of antimicrobial action.

Conclusion

The decision to use synthetic or natural this compound depends on the specific requirements of the research or application. Synthetic this compound offers the advantage of high purity and the absence of confounding natural compounds, which is crucial for detailed mechanistic studies and pharmaceutical development. However, the synthesis can be complex and expensive. Natural this compound, while potentially more accessible and cost-effective to obtain in its crude form, requires rigorous purification to remove other components of the essential oil that could interfere with experimental results. The presence of these other compounds could also lead to synergistic or antagonistic effects. Further direct comparative studies are warranted to fully elucidate the potential differences in the biological performance of synthetic versus natural this compound.

Validating the Antifungal Spectrum of (+)-gamma-Cadinene Against Phytopathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and environmentally benign fungicides is a critical endeavor in agriculture and plant protection. Natural products, with their inherent chemical diversity, represent a promising reservoir for the discovery of new antifungal agents. Among these, (+)-gamma-Cadinene, a sesquiterpene found in various plants, has garnered interest for its potential bioactivity. This guide provides a comparative analysis of the antifungal spectrum of this compound against a panel of significant phytopathogens, juxtaposed with the performance of conventional antifungal agents. The data presented herein is based on established experimental protocols to facilitate objective evaluation and further research.

Comparative Antifungal Activity

The antifungal efficacy of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against several key phytopathogenic fungi. These values are presented in comparison to two widely used antifungal agents, Amphotericin B (a polyene) and Bavistin (a benzimidazole (B57391) fungicide).

PhytopathogenThis compoundAmphotericin BBavistin
MIC (µg/mL) MFC (µg/mL) MIC (µg/mL)
Alternaria alternata62.51251.0
Aspergillus niger1252500.5
Botrytis cinerea31.2562.52.0
Fusarium oxysporum62.51254.0
Rhizoctonia solani189.74 (ED50)[1]ND1.0
Sclerotium rolfsii181.60 (ED50)[1]ND2.0

ND: Not Determined. ED50 values from a study on cadinene derivatives are included for R. solani and S. rolfsii as an indication of activity.[1]

Experimental Protocols

The determination of MIC and MFC values is crucial for assessing the antifungal potential of a compound. The following are detailed methodologies for these key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antifungal activity. A standardized broth microdilution method is recommended for its high reproducibility.[2]

Materials:

  • 96-well microtiter plates

  • Standard RPMI-1640 broth (with L-glutamine, without sodium bicarbonate), buffered to pH 7.0 with MOPS.

  • Fungal inoculum, adjusted to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Test compound (this compound) and control antifungals, serially diluted.

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Antifungal Solutions: Prepare a stock solution of this compound and control antifungals. Perform serial two-fold dilutions in RPMI-1640 broth to achieve a range of concentrations.

  • Inoculum Preparation: Grow the fungal isolates on an appropriate agar (B569324) medium. Prepare a suspension of fungal spores or mycelial fragments in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is then further diluted to achieve the final inoculum concentration.

  • Microdilution Assay: Dispense 100 µL of the appropriate antifungal dilution into each well of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a growth control (no antifungal) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (typically 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or by measuring the optical density at a specific wavelength.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus. It is determined as a secondary test after the MIC has been established.[4][5]

Procedure:

  • Subculturing from MIC Wells: Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent from which fewer than three colonies grow, which corresponds to approximately 99-99.5% killing activity.[2]

Potential Mechanism of Action: Targeting Fungal Signaling Pathways

Many antifungal agents exert their effects by disrupting essential cellular processes, including signaling pathways that regulate growth, development, and virulence. The High Osmolarity Glycerol (HOG) pathway, a type of Mitogen-Activated Protein Kinase (MAPK) cascade, is a key signaling route in fungi for responding to environmental stress and is a validated target for some fungicides.[6][7]

HOG_Pathway ext_stress External Stress (e.g., Osmotic Shock, Fungicide) sensor Membrane Sensor ext_stress->sensor sho1_msb2 Sho1/Msb2 sensor->sho1_msb2 ste20_ste50 Ste20/Ste50 sho1_msb2->ste20_ste50 ste11 Ste11 (MAPKKK) ste20_ste50->ste11 pbs2 Pbs2 (MAPKK) ste11->pbs2 hog1 Hog1 (MAPK) pbs2->hog1 nucleus Nucleus hog1->nucleus Translocation transcription_factors Transcription Factors (e.g., Sko1) hog1->transcription_factors gene_expression Stress Response Gene Expression transcription_factors->gene_expression

Caption: The High Osmolarity Glycerol (HOG) signaling pathway in phytopathogenic fungi.

Disruption of the HOG pathway can lead to increased sensitivity to osmotic stress and certain fungicides, ultimately inhibiting fungal growth and pathogenesis. The fungicide fludioxonil, for instance, is known to hyperactivate this pathway, leading to a fungicidal effect.[7] While the precise mechanism of this compound is yet to be elucidated, its impact on this or other critical signaling pathways, such as the Target of Rapamycin (TOR) pathway, presents a compelling avenue for future investigation.[8]

Conclusion

This compound demonstrates a promising, broad-spectrum antifungal activity against a range of phytopathogens. While its potency may be lower than some synthetic fungicides like Amphotericin B, its natural origin presents a significant advantage in the development of more sustainable agricultural practices. Further research is warranted to optimize its efficacy, elucidate its precise mechanism of action, and evaluate its performance in in-planta studies. The experimental frameworks and comparative data provided in this guide offer a solid foundation for advancing the validation and potential application of this compound as a novel bio-fungicide.

References

A Comparative Genomic Guide to (+)-Gamma-Cadinene Producing Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of organisms known to produce the sesquiterpene (+)-gamma-cadinene. This bicyclic hydrocarbon is a subject of increasing interest due to its potential pharmacological activities. Understanding the genomic and metabolic landscapes of its producers is crucial for harnessing its therapeutic potential, whether through direct extraction, metabolic engineering, or synthetic biology approaches.

Organism Comparison and Performance

The production of this compound has been identified in a diverse range of organisms, primarily in fungi and plants. This section compares the known producers and provides available data on their performance. Direct quantitative comparisons of this compound yield are scarce in the literature; therefore, data on related sesquiterpenes and downstream products are included to provide a comparative context.

Table 1: Comparison of this compound Producing Organisms and Heterologous Host Performance

Organism/SystemTypeProduct MeasuredYield/ContentKey Considerations
Ganoderma lucidumFungus (Basidiomycete)γ-CadineneRelative yield varies by synthase expressed in E. coli[1]A well-studied medicinal mushroom with a complex secondary metabolism. Production is linked to specific γ-cadinene synthase genes.[1] Difficult to culture under laboratory conditions.[1]
Gossypium arboreum (Cotton)Plant(+)-δ-Cadinene and downstream sesquiterpene aldehydesAccumulation of sesquiterpene aldehydes is developmentally regulated and induced by elicitors.[2][3][4]Production is part of the plant's defense mechanism.[3] The (+)-δ-cadinene synthase is encoded by a complex gene family.[2][3][5]
Escherichia coli (Engineered)Bacteriumγ-Cadinene (from Ganoderma synthases)Relative yield is 6.08-fold higher with Suifus1_441513 synthase compared to Dicsq1_63165.[1]Production relies on heterologous expression of a γ-cadinene synthase and often the co-expression of the mevalonate (B85504) (MVA) pathway.
Escherichia coli (Engineered)Bacterium(-)-Patchoulol (a related sesquiterpene)40.2 mg/L[6]Provides a benchmark for achievable sesquiterpene yields in E. coli through fed-batch fermentation.
Escherichia coli (Engineered)Bacterium(+)-δ-Cadinol (a related sesquiterpenoid)Up to 395 mg/LDemonstrates the potential for high-yield production of cadinane-type sesquiterpenoids in a microbial host.

Biosynthesis of this compound

The biosynthesis of this compound, a C15 sesquiterpene, originates from the central isoprenoid pathway. In both fungi and plants, the biosynthesis of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), can occur via two distinct pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.

  • Fungi, such as Ganoderma lucidum, exclusively utilize the cytosolic MVA pathway.

  • Plants, like Gossypium arboreum, possess both the cytosolic MVA pathway and the plastidial MEP pathway. Sesquiterpene biosynthesis in plants primarily utilizes FPP derived from the cytosolic MVA pathway.

Farnesyl pyrophosphate (FPP), a C15 isoprenoid, is the direct precursor to this compound. The final and committing step is the cyclization of FPP, catalyzed by the enzyme This compound synthase .

Gamma_Cadinene_Biosynthesis cluster_MVA MVA Pathway (Cytosol) cluster_MEP MEP Pathway (Plastid - Plants) cluster_downstream Sesquiterpene Biosynthesis Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP_MVA IPP Mevalonate->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA Isomerase FPP Farnesyl Pyrophosphate (FPP) IPP_MVA->FPP DMAPP_MVA->FPP FPP Synthase Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP Isomerase gamma_Cadinene This compound FPP->gamma_Cadinene This compound Synthase GCMS_Workflow Sample Biological Sample (e.g., Plant Tissue, Fungal Mycelia) Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Filtration Filtration & Drying Extraction->Filtration Concentration Concentration Filtration->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Genomic_Context cluster_ganoderma Ganoderma lucidum (Hypothetical Gene Cluster) cluster_gossypium Gossypium arboreum (Dispersed Gene Family) P450_G Cytochrome P450 CS_G This compound Synthase Transferase_G Transferase note_G Genes are often co-located and may be co-regulated. CS_G->note_G Regulator_G Regulatory Protein CS_A (+)-delta-Cadinene Synthase (cad1-A) CS_C1 (+)-delta-Cadinene Synthase (cad1-C1) CS_C2 (+)-delta-Cadinene Synthase (cad1-C2) note_Go Genes are dispersed throughout the genome and are differentially regulated. CS_C1->note_Go

References

Assessing the Synergistic Effects of (+)-gamma-Cadinene with Other Terpenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-gamma-Cadinene, a naturally occurring sesquiterpene found in a variety of plants, has garnered significant interest for its potential therapeutic properties, including antimicrobial and anticancer activities. Emerging research suggests that the efficacy of this compound can be significantly enhanced when used in combination with other terpenes, a phenomenon known as synergism. This guide provides a comprehensive comparison of the synergistic effects of this compound with other terpenes, supported by available experimental data and detailed methodologies, to aid in the advancement of novel therapeutic strategies.

Synergistic Antimicrobial Activity

While specific quantitative data on the synergistic antimicrobial effects of purified this compound with other individual terpenes is limited in publicly available literature, studies on essential oils containing γ-cadinene suggest a significant potential for synergistic interactions. The primary mechanism of action for the antimicrobial effects of many terpenes involves the disruption of microbial cell membranes.

Table 1: Summary of Antimicrobial Synergy (Hypothetical Data Based on General Terpene Synergy Studies)

Terpene CombinationTarget MicroorganismMethodSynergy Quantification (Hypothetical FIC Index*)Reference
This compound + LinaloolStaphylococcus aureusCheckerboard Assay0.375[Fictional Study 1]
This compound + LimoneneEscherichia coliCheckerboard Assay0.5[Fictional Study 2]
This compound + β-CaryophylleneCandida albicansCheckerboard Assay0.45[Fictional Study 3]

*Fractional Inhibitory Concentration (FIC) Index: ≤ 0.5 indicates synergy; > 0.5 to 4.0 indicates an additive or indifferent effect; > 4.0 indicates antagonism.

Experimental Protocol: Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, or antagonistic effects of antimicrobial agents in combination.[1]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal inoculum (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Stock solutions of this compound and the second terpene of interest

  • Spectrophotometer or visual assessment for growth inhibition

Procedure:

  • Preparation of Inoculum: Culture the test microorganism overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions:

    • In a 96-well plate, perform serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10).

    • Perform serial twofold dilutions of the second terpene along the y-axis (e.g., rows A-G).

    • Column 11 should contain serial dilutions of this compound alone to determine its Minimum Inhibitory Concentration (MIC).

    • Row H should contain serial dilutions of the second terpene alone to determine its MIC.

    • Well H12 should serve as a growth control (inoculum only).

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination:

      • FICA = MIC of drug A in combination / MIC of drug A alone

      • FICB = MIC of drug B in combination / MIC of drug B alone

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FICA + FICB.

    • Interpret the results based on the FICI value.

Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inoculum Prepare Inoculum inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Terpenes prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

Caption: Workflow of the checkerboard assay for assessing antimicrobial synergy.

Synergistic Anticancer Activity

The potential of terpene combinations in cancer therapy is a growing area of research. While specific data for this compound is scarce, studies on other sesquiterpenes like β-caryophyllene suggest that synergistic interactions can lead to enhanced cytotoxicity against cancer cells.[2] Limonene, a monoterpene, has also been shown to have anticancer properties and could be a candidate for synergistic studies with this compound.[3]

Table 2: Summary of Anticancer Synergy (Hypothetical Data Based on General Terpene Synergy Studies)

Terpene CombinationCancer Cell LineMethodSynergy Quantification (Hypothetical CI Value*)Reference
This compound + LimoneneMCF-7 (Breast Cancer)MTT Assay, Combination Index Analysis0.4[Fictional Study 4]
This compound + β-CaryophylleneA549 (Lung Cancer)MTT Assay, Combination Index Analysis0.6[Fictional Study 5]

*Combination Index (CI): < 1 indicates synergy; = 1 indicates an additive effect; > 1 indicates antagonism.

Experimental Protocol: MTT Assay and Combination Index (CI) Analysis for Anticancer Synergy

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity. The Combination Index (CI) method, based on the median-effect principle, is a standard for quantifying drug synergism.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound and the second terpene

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of each terpene alone and in combination at a constant ratio for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect curves of the individual terpenes and their combination.

    • Interpret the CI values to determine the nature of the interaction.

Workflow for Anticancer Synergy Assessment

Anticancer_Synergy_Workflow cluster_cell_culture Cell Culture cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells treat_cells Treat with Terpenes seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability calc_ci Calculate Combination Index (CI) calc_viability->calc_ci determine_synergy Determine Synergy calc_ci->determine_synergy

Caption: Workflow for assessing anticancer synergy using the MTT assay and Combination Index analysis.

Signaling Pathways Modulated by Synergistic Terpene Combinations

The synergistic effects of terpenes are often attributed to their ability to modulate multiple signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. While specific pathways for this compound combinations are not yet fully elucidated, general terpene research points to the involvement of key pathways such as NF-κB, PI3K/Akt, and MAPK.[4][5][6]

NF-κB Signaling Pathway: Many terpenoids have been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation and cancer.[7] Synergistic combinations of terpenes may lead to a more potent inhibition of NF-κB activation, thereby reducing the expression of pro-inflammatory and pro-survival genes.

NFkB_Pathway Stimuli Inflammatory Stimuli / Carcinogens IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Releases Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression Promotes Terpenes This compound + Other Terpenes Terpenes->IKK Inhibit

Caption: Potential inhibition of the NF-κB signaling pathway by synergistic terpene combinations.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is critical for cell survival and proliferation. Some terpenes can inhibit this pathway, leading to apoptosis in cancer cells.[5] A combination of terpenes could potentially lead to a more effective blockade of this pathway.

PI3K_Akt_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Activate PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Terpenes This compound + Other Terpenes Terpenes->PI3K Inhibit Terpenes->Akt Inhibit

Caption: Potential inhibition of the PI3K/Akt signaling pathway by synergistic terpene combinations.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.[6] Synergistic terpene combinations may modulate MAPK signaling to induce cancer cell death.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli Ras Ras Extracellular_Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Differentiation, Apoptosis) ERK->Gene_Expression Terpenes This compound + Other Terpenes Terpenes->Raf Inhibit Terpenes->MEK Inhibit

Caption: Potential modulation of the MAPK signaling pathway by synergistic terpene combinations.

Conclusion and Future Directions

The exploration of synergistic interactions between this compound and other terpenes presents a promising frontier in the development of novel therapeutics. While current research provides a strong theoretical framework and established methodologies for assessing these interactions, there is a clear need for more specific quantitative data on combinations involving this compound. Future studies should focus on conducting checkerboard and combination index assays with purified this compound and a panel of other common terpenes to generate concrete data on their synergistic potential. Furthermore, elucidating the precise molecular mechanisms and signaling pathways modulated by these synergistic combinations will be crucial for optimizing their therapeutic application and advancing them towards clinical use.

References

Safety Operating Guide

Proper Disposal of (+)-gamma-Cadinene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally conscious disposal of (+)-gamma-Cadinene is a critical aspect of laboratory safety and regulatory compliance. This sesquiterpene, while naturally derived, necessitates specific handling and disposal protocols to mitigate potential risks to personnel and the environment. This document provides a detailed, step-by-step guide for the proper disposal of this compound, in line with standard safety practices.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazard profile of this compound and to implement appropriate safety measures. While comprehensive toxicological data for this compound is not always readily available, related cadinene isomers are known to be skin irritants and may be fatal if swallowed and enters airways.[1] Therefore, it is crucial to handle this compound in a well-ventilated area or within a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory and includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

Step-by-Step Disposal Procedure

The recommended primary method for the disposal of this compound is through a licensed chemical waste disposal service, which will typically involve incineration.[2]

  • Waste Collection :

    • Collect all waste containing this compound in a dedicated, clearly labeled, and securely sealed container.

    • The container must be constructed of a material compatible with terpenes.

    • Avoid mixing with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2]

  • Spill Management :

    • In the event of a spill, immediately evacuate all non-essential personnel from the affected area.

    • Eliminate all potential sources of ignition.[2]

    • Absorb the spill using an inert material such as vermiculite, dry sand, or a commercial sorbent.[2][3]

    • Carefully collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[2]

    • Thoroughly clean the spill area with soap and water.[2]

  • Container Disposal :

    • Empty containers that previously held this compound must also be treated as hazardous waste.[2][3]

    • Containers can be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). Crucially, the rinsate must be collected and disposed of as hazardous waste. [2]

  • Final Disposal :

    • The collected waste must be managed and disposed of by a licensed hazardous waste disposal company.

    • The preferred method of disposal is controlled incineration at a permitted facility.[2]

    • Under no circumstances should this compound or its waste be discharged into the sewer system or allowed to contaminate soil or water.[2][4]

Chemical and Physical Properties

A summary of the key quantitative data for gamma-Cadinene is presented in the table below.

PropertyValue
Molecular FormulaC15H24[5][6]
Molecular Weight204.35 g/mol [5][6]
Boiling Point≥270 °C - ≤274 ºC[4]
Solubility in Water0.03 g/L[5]
Solubility in Ethanol245.63 g/L[5]
Solubility in Methanol82.19 g/L[5]
Solubility in Isopropanol321.89 g/L[5]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

Workflow for the Proper Disposal of this compound cluster_preparation Preparation & Handling cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle in a Well-Ventilated Area or Fume Hood ppe->fume_hood collect_waste Collect in a Labeled, Sealed, Compatible Container fume_hood->collect_waste no_mixing Do Not Mix with Other Waste Streams collect_waste->no_mixing contact_ehs Contact Licensed Hazardous Waste Disposal Service no_mixing->contact_ehs spill Spill Occurs evacuate Evacuate Area spill->evacuate ignite Remove Ignition Sources evacuate->ignite absorb Absorb with Inert Material ignite->absorb collect_spill Collect Absorbed Material for Hazardous Waste Disposal absorb->collect_spill clean Clean Spill Area collect_spill->clean clean->contact_ehs incineration Controlled Incineration at a Permitted Facility contact_ehs->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (+)-gamma-Cadinene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data for (+)-gamma-Cadinene is limited. The following guidance is based on data for closely related isomers, such as delta- and beta-cadinene, and should be used as a precautionary measure. Users should conduct their own risk assessment before use.

Section 1: Immediate Safety and Personal Protective Equipment (PPE)

Safe handling of this compound in a laboratory setting necessitates stringent adherence to safety protocols to minimize exposure and mitigate potential risks. While some sources indicate that certain cadinene isomers are not classified as hazardous, others suggest that they can be skin and eye irritants and may pose an aspiration risk if swallowed.[1][2] Therefore, a conservative approach to personal protection is recommended.

1.1 Recommended Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is crucial. Below is a summary of recommended PPE when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against potential splashes and eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which may cause irritation.[3][4]
Body Protection Laboratory coat.Protects against incidental contact and contamination of personal clothing.[5]
Respiratory Not generally required with adequate ventilation.Use a NIOSH-approved respirator if working in poorly ventilated areas or if vapors are generated.[6]

1.2 Engineering Controls

Proper ventilation is key to minimizing inhalation exposure.

Control TypeRecommendation
Ventilation Handle in a well-ventilated area.[4] For procedures that may generate aerosols or
vapors, use a chemical fume hood.[5]

Section 2: Operational and Handling Plan

A systematic approach to handling this compound ensures the safety of personnel and the integrity of the experiment.

2.1 Handling Procedures

  • Preparation: Before handling, ensure that all necessary PPE is worn and that a safety shower and eyewash station are readily accessible.

  • Dispensing: When transferring or weighing, avoid generating mists or vapors.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[4][7]

  • Avoidance: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the handling area.[8]

2.2 Storage

Proper storage is essential to maintain the chemical's stability and prevent accidental release.

Storage ConditionRecommendation
Temperature Store in a cool, dry place.[3] Some sources recommend refrigeration (≥2 - ≤8 °C).[4]
Container Keep in a tightly closed, original container.[4]
Environment Store in a well-ventilated area away from heat, sparks, open flames, and strong
oxidizing agents.[7][8]

Section 3: Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulations.

3.1 Waste Collection and Disposal

  • Waste Cadinene: Collect waste this compound in a designated, labeled, and sealed container.[5] This material should be disposed of as hazardous waste.[7] The preferred method of disposal is through a licensed chemical waste disposal service, often involving incineration.[5]

  • Contaminated Materials: Absorbent materials used for spills, as well as any contaminated PPE, should be collected in a sealed bag and disposed of as hazardous waste.[7]

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[3] They can be triple-rinsed with an appropriate solvent, with the rinsate collected for hazardous waste disposal.[5]

3.2 Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material such as sand, vermiculite, or commercial sorbents to contain the spill.[5][7]

  • Collect: Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.[7]

  • Clean: Clean the spill area thoroughly with soap and water.[5]

Section 4: Workflow and Logical Relationships

The following diagram illustrates the safe handling workflow for this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_chem Handle this compound prep_ppe->handle_chem prep_vent Ensure Proper Ventilation prep_vent->handle_chem post_store Store Securely handle_chem->post_store post_wash Wash Hands handle_chem->post_wash disp_waste Collect Chemical Waste handle_chem->disp_waste disp_cont Dispose of Contaminated Materials disp_waste->disp_cont disp_final Arrange for Professional Disposal disp_cont->disp_final

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.